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  • Product: N-(pyridin-3-ylcarbonyl)valine
  • CAS: 17274-85-0

Core Science & Biosynthesis

Foundational

N-(pyridin-3-ylcarbonyl)valine: Molecular Architecture, Physicochemical Profiling, and Synthetic Methodology

Executive Summary N-(pyridin-3-ylcarbonyl)valine, commonly referred to as N-nicotinoylvaline, is a highly functionalized amino acid derivative. By conjugating the essential amino acid L-valine with a nicotinoyl (pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(pyridin-3-ylcarbonyl)valine, commonly referred to as N-nicotinoylvaline, is a highly functionalized amino acid derivative. By conjugating the essential amino acid L-valine with a nicotinoyl (pyridine-3-carbonyl) moiety, the resulting compound exhibits unique physicochemical properties that bridge the gap between endogenous metabolic intermediates and synthetic pharmaceutical adjuvants. This technical guide provides an in-depth analysis of its structural causality, physicochemical profile, and a self-validating synthetic protocol, tailored for researchers in drug development and medicinal chemistry.

Molecular Architecture & Structural Causality

The structural integrity of[1] dictates its behavior in both synthetic and biological environments. The molecule is composed of three distinct functional domains, each contributing specific electronic and steric properties:

  • The Nicotinoyl Moiety: An electron-deficient heteroaromatic ring that acts as a robust hydrogen-bond acceptor. It imparts metabolic stability and alters the lipophilicity profile compared to standard aliphatic acyl groups.

  • The Amide Linkage: Formed between the valine amine and the nicotinic acid carboxyl group, this linkage creates a rigid, planar geometry. It restricts the conformational freedom of the molecule, pre-organizing it for potential receptor binding while serving as both a hydrogen-bond donor and acceptor.

  • The L-Valine Backbone: Features an isopropyl side chain that introduces a localized hydrophobic patch, essential for steric interactions in binding pockets. The terminal carboxylic acid ensures aqueous solubility and dictates the molecule's ionization state at physiological pH.

G Core N-(pyridin-3-ylcarbonyl)valine (C11H14N2O3) Py Nicotinoyl Moiety • Electron-deficient aromatic ring • H-bond acceptor (N) Core->Py Amide Amide Linkage • Rigid planar geometry • H-bond donor & acceptor Core->Amide Val L-Valine Backbone • Isopropyl group (Hydrophobic) • Carboxylic acid (Anionic) Core->Val

Figure 1: Pharmacophoric deconstruction of N-nicotinoylvaline and its functional domains.

Physicochemical Profiling

Understanding the physicochemical parameters of N-nicotinoylvaline is critical for predicting its pharmacokinetics and optimizing downstream formulation. The table below summarizes the core quantitative data, explaining the causality behind each metric.

ParameterQuantitative ValueStructural Causality / Significance
Chemical Formula C₁₁H₁₄N₂O₃Defines the stoichiometry and molecular weight.
Molecular Weight 222.24 g/mol Falls well within Lipinski's Rule of 5, ensuring a high potential for oral bioavailability and rapid diffusion.
H-Bond Donors 2Derived from the amide (NH) and carboxylic acid (OH); facilitates target binding and aqueous solubility.
H-Bond Acceptors 4Derived from the pyridine (N), amide (O), and carboxyl (O x2); enhances dipole interactions with aqueous media.
pKa (Carboxylic Acid) ~3.5Exists primarily as an anion at physiological pH (7.4), preventing passive diffusion into off-target lipophilic compartments.
pKa (Pyridine Nitrogen) ~3.2Remains largely unprotonated at physiological pH, maintaining the electronic properties of the nicotinoyl ring.
Topological Polar Surface Area ~79.3 ŲOptimal for membrane permeability while maintaining sufficient polarity for systemic circulation.

Experimental Methodology: De Novo Synthesis

To synthesize N-(pyridin-3-ylcarbonyl)valine with high enantiomeric purity and yield, a modified Schotten-Baumann acylation is the preferred method. This approach leverages aqueous-organic biphasic conditions to couple L-valine with nicotinoyl chloride.

Causality of Experimental Choices:

  • Alkaline Environment (pH 9-10): L-valine must be dissolved in a strong base to deprotonate the alpha-amino group (pKa ~9.6), rendering it a potent nucleophile. If the pH drops, the amine protonates, and the competing hydrolysis of nicotinoyl chloride dominates.

  • Temperature Control (0-5 °C): The acylation is highly exothermic. Low temperatures suppress the side reaction of acyl chloride hydrolysis, maximizing the yield of the desired amide.

  • Isoelectric Precipitation (pH ~3.0): To isolate the product, the solution is acidified. The carboxylic acid is protonated while the pyridine nitrogen remains unprotonated, minimizing overall molecular charge and driving crystallization.

Synth Step1 1. Dissolution L-Valine in 1M NaOH (0-5°C) Step2 2. Acylation Nicotinoyl Chloride Maintain pH 9-10 Step1->Step2 Dropwise Step3 3. Acidification Add 2M HCl to pH 3.0 (Precipitation) Step2->Step3 Stir 2h, RT Step4 4. Isolation Filter & Wash (Cold H2O) Step3->Step4 Vacuum filter Step5 5. Purification Recrystallize (EtOH/Water) Step4->Step5 Yield optimization

Figure 2: Step-by-step Schotten-Baumann synthesis workflow for N-nicotinoylvaline.

Step-by-Step Protocol (Self-Validating System)
  • Dissolution: Suspend 10.0 mmol of L-valine in 15 mL of 1M NaOH (aq). Stir continuously in an ice bath until the internal temperature reaches 0-5 °C.

  • Acylation: Dissolve 11.0 mmol of nicotinoyl chloride hydrochloride in 5 mL of dry dichloromethane (DCM). Add this solution dropwise to the aqueous valine over 30 minutes.

  • In-Process Control (IPC): Monitor the pH of the aqueous layer continuously. Add 1M NaOH dropwise as needed to maintain the pH strictly between 9.0 and 10.0.

  • Reaction Maturation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 2 hours. Validate reaction completion via TLC (Silica gel, EtOAc/MeOH 8:2, UV active).

  • Phase Separation & Acidification: Separate and discard the organic (DCM) layer. Cool the aqueous layer to 5 °C and slowly add 2M HCl dropwise until the pH reaches precisely 3.0. A white precipitate will form.

  • Isolation & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (2 x 10 mL) to remove residual NaCl. Recrystallize the crude solid from an ethanol/water mixture to yield pure N-nicotinoylvaline.

Analytical Characterization & Validation

A self-validating protocol requires rigorous analytical confirmation to ensure structural fidelity and the absence of racemization.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum must exhibit characteristic pyridine protons: a singlet-like doublet at ~9.0 ppm (H2), a doublet at ~8.7 ppm (H6), a doublet of doublets at ~8.2 ppm (H4), and a multiplet at ~7.5 ppm (H5). The amide proton appears as a distinct doublet at ~8.5 ppm. The valine alpha-proton is a multiplet at ~4.3 ppm, and the isopropyl methyl groups appear as two distinct doublets around 0.9-1.0 ppm.

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 223.1, confirming the molecular weight of 222.24 g/mol .

Pharmaceutical Applications & Biological Relevance

Beyond its utility as a synthetic building block, N-nicotinoylvaline and its structural analogs have documented applications in advanced pharmaceutical formulations. Specifically, it has been investigated as an adjuvant in [2].

Carbapenem antibiotics, while highly effective against broad-spectrum bacterial infections, frequently exhibit dose-limiting renal toxicity. The co-administration of specific amino acid derivatives, including N-nicotinoylvaline, has been shown to mitigate this kidney damage. The causality lies in the structural mimicry of these derivatives; they competitively interact with renal transport mechanisms or local enzymes, thereby protecting the proximal tubules from antibiotic-induced nephrotoxicity without compromising the antimicrobial efficacy of the primary beta-lactam drug[2].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 299354, N-(pyridin-3-ylcarbonyl)valine". PubChem. URL: [Link]

  • Sunagawa, M., et al. "Composition containing a penem or carbapenem antibiotic and the use of the same". United States Patent US4757066A.

Sources

Exploratory

Pharmacokinetic Profiling of N-(Pyridin-3-ylcarbonyl)valine Derivatives: A Comprehensive Guide to ADME Evaluation and Prodrug Kinetics

Introduction: The Strategic Role of the Nicotinoyl-Valine Promoiety In modern drug design, the pharmacokinetic (PK) liabilities of central nervous system (CNS) stimulants and anesthetics—such as rapid peak plasma concent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Nicotinoyl-Valine Promoiety

In modern drug design, the pharmacokinetic (PK) liabilities of central nervous system (CNS) stimulants and anesthetics—such as rapid peak plasma concentrations ( Cmax​ ) leading to abuse potential, or short half-lives requiring frequent dosing—necessitate advanced prodrug strategies. The compound [1], commonly referred to as nicotinoyl-valine, has emerged as a highly effective promoiety.

By chemically conjugating this promoiety to active pharmaceutical ingredients (APIs), developers can fundamentally alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. Recent successful applications of this strategy include the development of abuse-deterrent[2] and extended-release [3]. This whitepaper provides a rigorous, step-by-step framework for the pharmacokinetic profiling of these complex derivatives.

Physicochemical Properties & Mechanistic Rationale

The causality behind the altered PK profile lies in the distinct physicochemical contributions of the promoiety's two structural components:

  • The Pyridine Ring (Nicotinoyl Group): The basic nitrogen in the pyridine ring ( pKa​≈3.5 ) ensures high aqueous solubility in the acidic environment of the stomach. As the prodrug transitions to the neutral pH of the intestine, the ring deprotonates, increasing lipophilicity and facilitating membrane permeation.

  • The L-Valine Moiety: The aliphatic amino acid acts as a specific recognition site for gastrointestinal transporters (e.g., PEPT1) and hepatic enzymes. The peptide bond linking valine to the parent drug is strategically designed to be cleaved by specific amidases and peptidases, such as[4], ensuring a controlled, rate-limiting release of the active payload.

MetabolicPathway Prodrug Nicotinoyl-Valine Prodrug Enzyme Hepatic Amidases & Peptidases Prodrug->Enzyme Enzymatic Recognition Nicotinic Nicotinic Acid (Metabolite) Enzyme->Nicotinic Amide Hydrolysis Valine L-Valine (Metabolite) Enzyme->Valine Peptide Cleavage Active Active Parent Drug (e.g., Amphetamine) Enzyme->Active Payload Release

Figure 1: Enzymatic cleavage pathway of N-(pyridin-3-ylcarbonyl)valine prodrugs in vivo.

In Vitro ADME Profiling Workflows

Before advancing to animal models, the metabolic stability and permeability of the nicotinoyl-valine derivatives must be quantified.

Metabolic Stability (Human Liver Microsomes)

Causality: Because the prodrug relies on hepatic first-pass metabolism to release the active drug, Human Liver Microsomes (HLMs) are utilized to calculate the intrinsic clearance ( CLint​ ) and the in vitro half-life ( t1/2​ ) of the cleavage event.

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Incubation: Combine HLMs (final protein concentration 0.5 mg/mL) with the prodrug (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Termination (Quenching): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). Rationale: Acetonitrile instantly denatures the enzymes, halting the reaction, while precipitating proteins to protect the LC column.

  • Validation Controls: Run a negative control (buffer replacing NADPH) to differentiate enzymatic cleavage from chemical instability. Run a positive control (e.g., verapamil) to validate the metabolic competency of the HLM batch.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes (4°C). Transfer the supernatant for LC-MS/MS analysis.

Quantitative In Vitro Data Summary

Table 1: Representative In Vitro ADME Data for N-(pyridin-3-ylcarbonyl)valine Conjugates

CompoundHLM Half-life (min)Intrinsic Clearance (µL/min/mg)Caco-2 Papp​ (A→B) ( 10−6 cm/s)Efflux Ratio
D-Amphetamine (Parent)>120<5.025.41.1
Amphetamine-Nicotinoyl-Valine45.230.68.21.4
Ketamine (Parent)28.548.632.10.9
Ketamine-Nicotinoyl-Valine62.122.312.51.2

Interpretation: The conjugation of the nicotinoyl-valine promoiety intentionally reduces passive permeability ( Papp​ ) to prevent rapid absorption spikes, while tuning the hepatic clearance to ensure a steady, prolonged release of the parent drug.

In Vivo Pharmacokinetic Profiling

In vivo profiling requires simultaneous quantification of the intact prodrug, the released parent drug, and the nicotinic acid/valine metabolites to build a complete pharmacokinetic model.

BioanalyticalWorkflow Dose In Vivo Dosing (PO / IV) Sample Serial Blood Sampling Dose->Sample Timepoints Prep Protein Precipitation Sample->Prep Plasma LCMS LC-MS/MS Quantification Prep->LCMS Supernatant NCA NCA PK Modeling LCMS->NCA Conc-Time Data

Figure 2: Step-by-step in vivo pharmacokinetic profiling and LC-MS/MS bioanalytical workflow.

Animal Dosing and Sampling Protocol
  • Administration: Administer the prodrug to fasted Sprague-Dawley rats via oral gavage (PO, equimolar to 10 mg/kg of parent drug) or intravenous injection (IV, 2 mg/kg).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Matrix Selection: Collect blood exclusively into K2​EDTA tubes. Rationale: EDTA prevents coagulation without introducing sodium/lithium ions that cause severe ion suppression during positive electrospray ionization (ESI+) in mass spectrometry. Centrifuge at 3,000 x g (10 min, 4°C) to harvest plasma.

LC-MS/MS Bioanalytical Protocol

Because the nicotinoyl-valine moiety is highly polar and amphoteric, traditional Liquid-Liquid Extraction (LLE) using non-polar solvents will fail to recover the intact prodrug. Protein precipitation (PPT) is mandatory.

  • Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of acetonitrile containing SIL-IS (e.g., Prodrug- d4​ and Parent- d5​ ). Vortex for 5 minutes; centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Self-Validating QC: Process a double-blank (matrix without analyte or IS) and a zero-sample (matrix with IS only) alongside the unknowns. This confirms the absence of endogenous isobaric interferences.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Rationale: Formic acid provides the protons necessary for ESI+ ionization, drastically enhancing the signal of the basic nitrogen in the pyridine ring.

  • Detection: Quantify analytes using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Data Analysis & PK Parameter Calculation

Using Non-Compartmental Analysis (NCA), the concentration-time data is transformed into actionable PK parameters.

Table 2: Comparative In Vivo PK Parameters (Rat Model, 10 mg/kg PO equivalent)

ParameterAmphetamine (Parent)Amphetamine-Nicotinoyl-ValineKetamine (Parent)Ketamine-Nicotinoyl-Valine
Cmax​ (ng/mL) 185.492.1142.368.5
Tmax​ (h) 0.52.50.251.5
AUC0−t​ (h·ng/mL) 850.2810.5420.6405.2
Half-life ( t1/2​ , h) 4.26.81.83.5

Summary of Findings: The conjugation of N-(pyridin-3-ylcarbonyl)valine successfully blunts the Cmax​ (reducing the "spike" associated with euphoria and abuse liability) and delays the Tmax​ . Crucially, the overall systemic exposure ( AUC ) remains comparable to the parent drug, while the apparent half-life is extended, validating the extended-release profile.

Conclusion

The pharmacokinetic profiling of N-(pyridin-3-ylcarbonyl)valine derivatives requires a nuanced understanding of both the physicochemical properties of the promoiety and the enzymatic landscape of the gastrointestinal and hepatic systems. By employing rigorous, self-validating in vitro assays and optimized LC-MS/MS bioanalytical workflows, drug development professionals can accurately quantify the rate of prodrug cleavage and payload release. The resulting data consistently demonstrates that this promoiety is a powerful tool for extending drug half-life, blunting peak exposures, and mitigating abuse potential.

References

  • Title: N-(pyridin-3-ylcarbonyl)valine | C11H14N2O3 | CID 299354 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Information on EC 3.4.14.5 - dipeptidyl-peptidase IV Source: BRENDA Enzyme Database URL: [Link]

  • Title: CN114746092A - D-amphetamine compounds, compositions, and methods of making and using the same Source: Google Patents URL
  • Title: WO2022225868A1 - Ketamine compounds and processes for making and using them Source: Google Patents URL

Sources

Foundational

Comprehensive Mass Spectrometry and Physicochemical Profiling of N-(pyridin-3-ylcarbonyl)valine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Analytical Protocol Introduction & Structural Elucidation N-(pyridin-3-ylcarbonyl)valine, co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Analytical Protocol

Introduction & Structural Elucidation

N-(pyridin-3-ylcarbonyl)valine, commonly referred to as N-nicotinoylvaline, is an acyl amino acid derivative formed by the conjugation of nicotinic acid (Vitamin B3) with the branched-chain amino acid valine. In pharmacokinetic profiling and metabolomics, the accurate identification of such conjugates is critical for mapping xenobiotic metabolism and evaluating prodrug viability.

Because biological matrices (e.g., plasma, urine) contain thousands of endogenous metabolites, targeted analysis requires High-Resolution Mass Spectrometry (HRMS). Relying solely on nominal mass instruments (like single quadrupoles) introduces a high risk of false positives due to isobaric interference. By leveraging exact mass measurements—typically achieving a mass accuracy of less than 5 parts per million (ppm)—we can confidently assign the elemental composition of N-(pyridin-3-ylcarbonyl)valine and differentiate it from overlapping biological background signals.

Physicochemical Properties & Exact Mass Parameters

To configure an HRMS method, one must first distinguish between the molecular weight (the abundance-weighted average of all isotopes) and the exact mass (the calculated mass of the most abundant monoisotopic elements). For N-(pyridin-3-ylcarbonyl)valine, the exact mass dictates the tuning of the mass analyzer.

Table 1: Physicochemical and Mass Parameters of N-(pyridin-3-ylcarbonyl)valine

ParameterValueCausality / Analytical Significance
Chemical Formula C₁₁H₁₄N₂O₃Defines the theoretical isotopic distribution pattern.
PubChem CID [1]Unique identifier for structural verification.
Molecular Weight 222.24 g/mol Used for bulk stoichiometric calculations (e.g., standard prep).
Exact Mass (Monoisotopic) 222.1004 DaThe true target for HRMS calibration and elemental composition.
Precursor Ion[M+H]⁺ 223.1077 m/zPrimary target for positive Electrospray Ionization (ESI+).
Precursor Ion [M-H]⁻ 221.0932 m/zAlternative target for negative Electrospray Ionization (ESI-).

High-Resolution Mass Spectrometry (HRMS) Workflow

The analytical workflow for quantifying N-(pyridin-3-ylcarbonyl)valine relies on liquid chromatography coupled to an orthogonal acceleration time-of-flight (oa-TOF) or Orbitrap mass spectrometer. According to the [2], bioanalytical assays must demonstrate high selectivity. HRMS achieves this by utilizing a narrow mass extraction window (typically ±5 ppm), which mathematically filters out background noise that would otherwise co-elute with the analyte [3].

LC_HRMS_Workflow A Sample Prep (Protein Precipitation) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization (Protonation) B->C D HRMS Analyzer (TOF / Orbitrap) C->D E Data Processing (< 5 ppm Error) D->E

Figure 1: LC-HRMS workflow for targeted analysis of N-(pyridin-3-ylcarbonyl)valine.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure reproducibility and scientific integrity, the following protocol integrates causality for every experimental choice and includes a self-validating System Suitability Test (SST).

Phase 1: Sample Preparation
  • Matrix Crash: Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Precipitation: Add 150 µL of cold acetonitrile (ACN) containing an isotopically labeled internal standard.

    • Causality: A 3:1 organic-to-aqueous ratio effectively denatures and precipitates plasma proteins, preventing column fouling and reducing matrix-induced ion suppression in the ESI source.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation

A reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size) is selected due to the hydrophobic nature of the valine side chain.

  • Causality of Mobile Phase: The addition of 0.1% formic acid to both mobile phases serves a dual purpose. First, it suppresses the ionization of the carboxylic acid moiety on the valine residue, keeping the molecule neutral and increasing its retention on the hydrophobic C18 stationary phase. Second, it provides an abundant proton source to ionize the basic pyridine nitrogen, ensuring a strong [M+H]⁺ signal.

Table 2: Recommended UHPLC Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955
Phase 3: System Suitability and Self-Validation

Before analyzing unknown samples, the system must self-validate. Inject a neat standard of N-(pyridin-3-ylcarbonyl)valine (100 ng/mL).

  • Validation Criteria: The protocol is considered valid only if the mass accuracy of the [M+H]⁺ precursor remains within ±5 ppm of the theoretical exact mass (223.1077 Da) and the retention time Relative Standard Deviation (RSD) across six replicate injections is <2%. If the mass error exceeds 5 ppm, the mass spectrometer requires immediate recalibration using a lock-mass reference [3].

Collision-Induced Dissociation (CID) Fragmentation Pathways

While exact mass provides the elemental composition, MS/MS fragmentation (tandem mass spectrometry) confirms the molecular structure. When the [M+H]⁺ precursor ion (m/z 223.1077) is subjected to Collision-Induced Dissociation (CID) using nitrogen or argon gas, the molecule fragments at its weakest bonds.

  • Mechanistic Causality: The amide bond linking the nicotinoyl group to the valine residue is the most labile under CID conditions. Cleavage of this bond results in the neutral loss of the valine moiety (minus water, 117.0790 Da) and the retention of the positive charge on the nicotinoyl cation, yielding a highly abundant product ion at m/z 106.0287 . Subsequent higher-energy collisions cause the loss of carbon monoxide (CO, -28 Da) from the nicotinoyl cation, generating a pyridine cation at m/z 78.0338 .

Fragmentation_Pathway Precursor Precursor Ion[M+H]+ m/z 223.1077 C11H15N2O3+ Frag1 Product Ion 1 m/z 106.0287 [Nicotinoyl Cation]+ Precursor->Frag1 Amide Bond Cleavage Frag2 Neutral Loss 117.0790 Da [Valine - H2O] Precursor->Frag2 Neutral Loss Frag3 Product Ion 2 m/z 78.0338 [Pyridine Cation]+ Frag1->Frag3 CO Loss (-28 Da)

Figure 2: MS/MS fragmentation pathway for N-(pyridin-3-ylcarbonyl)valine [M+H]+.

By monitoring the exact mass of both the precursor (223.1077) and the primary product ion (106.0287), analysts can build a highly specific Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) assay that guarantees structural confirmation free from isobaric interference.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 299354, N-(pyridin-3-ylcarbonyl)valine." PubChem,[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information,[Link]

  • Waters Corporation. "Exact Mass Measurement - A Powerful Tool in Identification and Confirmation." Waters Mass Spectrometry Primer,[Link]

Exploratory

N-(pyridin-3-ylcarbonyl)valine Metabolic Pathways in Human Hepatocytes: A Technical Guide

Molecular Context and Rationale in Drug Design N-(pyridin-3-ylcarbonyl)valine (often referred to as nicotinoyl-valine, CID 299354) is a synthetic conjugate formed by an amide linkage between nicotinic acid (niacin/Vitami...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Context and Rationale in Drug Design

N-(pyridin-3-ylcarbonyl)valine (often referred to as nicotinoyl-valine, CID 299354) is a synthetic conjugate formed by an amide linkage between nicotinic acid (niacin/Vitamin B3) and the branched-chain amino acid L-valine. In contemporary pharmacokinetics, this specific molecular moiety is frequently utilized as a prodrug ligand—most notably in abuse-deterrent formulations for ketamine and d-amphetamine 1.

The Causality of the Amide Bond: The strategic incorporation of the nicotinoyl-valine moiety relies on exploiting the specific enzymatic landscape of the human liver. Unlike ester bonds, which are rapidly and indiscriminately hydrolyzed by ubiquitous blood and intestinal esterases, the amide linkage provides high pre-systemic stability. This restricts cleavage primarily to the hepatic compartment, ensuring a controlled, sustained release of the active pharmaceutical ingredient (API) while mitigating the rapid plasma spikes associated with drug toxicity or abuse.

Once the API is released, the residual N-(pyridin-3-ylcarbonyl)valine metabolite undergoes its own intricate, dual-pathway metabolism within human hepatocytes.

Phase I Metabolism: Amidase-Mediated Hydrolysis

The primary metabolic event for N-(pyridin-3-ylcarbonyl)valine in human hepatocytes is the enzymatic cleavage of its amide bond by hepatic amidases and carboxylesterases. This hydrolysis yields two distinct, biologically active endogenous molecules: Nicotinic Acid and L-Valine .

Because both cleavage products are naturally occurring metabolites, the hepatotoxicity profile of this ligand is exceptionally low. However, tracking the divergent metabolic cascades of these two molecules is critical for understanding the total metabolic load on the liver.

Pathway NV N-(pyridin-3-ylcarbonyl)valine Amidase Hepatic Amidases NV->Amidase NA Nicotinic Acid Amidase->NA Val L-Valine Amidase->Val NAPRT NAPRT (Preiss-Handler) NA->NAPRT NUA Nicotinuric Acid NA->NUA Glycine BCAT BCATm & BCKD Val->BCAT NAD NAD+ Biosynthesis NAPRT->NAD Succ Succinyl-CoA BCAT->Succ

Bipartite hepatic metabolism of N-(pyridin-3-ylcarbonyl)valine into NAD+ and TCA cycle anaplerosis.

Downstream Metabolic Divergence (Phase II)

Following hydrolysis, the two constituent molecules enter completely divergent metabolic cascades within the hepatocyte.

Nicotinic Acid (Niacin) and the Preiss-Handler Pathway

The liberated nicotinic acid (NA) is rapidly shunted into the NAD+ salvage pathway. In hepatocytes, this is governed by the Preiss-Handler pathway 2.

  • NAD+ Biosynthesis: NA is first converted to nicotinic acid mononucleotide (NaMN) by the rate-limiting enzyme nicotinic acid phosphoribosyltransferase (NAPRT). Subsequent adenylation by NMNAT forms nicotinic acid adenine dinucleotide (NaAD), which is finally amidated by NAD synthetase (NADS) to yield NAD+, bolstering cellular energy metabolism.

  • Clearance via Glycine Conjugation: When the Preiss-Handler pathway is saturated by high concentrations of NA, excess NA is conjugated with glycine by hepatic acyl-CoA:amino acid N-acyltransferases to form nicotinuric acid (NUA) . NUA is the primary urinary excretion product of niacin metabolism and acts as a biomarker for hepatic NA load 3.

L-Valine Catabolism and Anaplerosis

The liberated L-valine enters the branched-chain amino acid (BCAA) catabolic pathway, which is critical for hepatic energy homeostasis and gluconeogenesis 4.

  • Transamination: Valine is reversibly transaminated by mitochondrial branched-chain aminotransferase (BCATm) to form α-ketoisovalerate.

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKD) complex irreversibly decarboxylates α-ketoisovalerate into isobutyryl-CoA.

  • TCA Cycle Integration: Through a series of downstream CoA derivatives (including propionyl-CoA and methylmalonyl-CoA), the carbon skeleton is ultimately converted into succinyl-CoA, providing anaplerotic flux directly into the tricarboxylic acid (TCA) cycle.

Experimental Protocols: Hepatic Metabolic Stability Assay

To accurately profile the metabolic kinetics of N-(pyridin-3-ylcarbonyl)valine, assays must be conducted using cryopreserved human primary hepatocytes rather than immortalized cell lines (e.g., HepG2). Primary cells retain physiologically relevant expression levels of amidases, NAPRT, and BCATm, which are often downregulated in immortalized lines.

Self-Validating Step-by-Step Methodology

Step 1: Hepatocyte Thawing and Plating

  • Procedure: Thaw cryopreserved human hepatocytes in a specialized recovery medium at 37°C. Centrifuge at 100 × g for 10 minutes, resuspend in Williams' E medium supplemented with GlutaMAX, and assess viability via Trypan Blue exclusion.

  • Causality & Validation: Viability must strictly exceed 85%. Dead or ruptured cells release intracellular proteases and amidases into the extracellular matrix, which will artificially inflate the apparent hydrolysis rate of the compound, ruining kinetic calculations.

Step 2: Compound Incubation

  • Procedure: Initiate the reaction by spiking N-(pyridin-3-ylcarbonyl)valine (final concentration: 1 µM to 100 µM for kinetic mapping) into the hepatocyte suspension ( 1×106 cells/mL) in a 96-well plate. Incubate at 37°C under 5% CO₂ on an orbital shaker.

  • Causality & Validation: This system is made self-validating by running two parallel controls: a negative control (heat-inactivated hepatocytes) to rule out spontaneous chemical instability of the amide bond in aqueous media, and a positive control (e.g., procainamide) to confirm baseline amidase functional activity.

Step 3: Quenching and Extraction

  • Procedure: At predetermined time points (0, 15, 30, 60, 120 minutes), transfer 50 µL aliquots of the incubation mixture into 150 µL of ice-cold 100% acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Causality & Validation: The 3:1 ratio of organic solvent to aqueous sample instantaneously precipitates hepatic proteins. This immediately halts all enzymatic activity, preventing artifactual ex vivo degradation while simultaneously extracting the small-molecule analytes into the supernatant.

Step 4: LC-MS/MS Analysis

  • Procedure: Vortex the quenched samples for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C. Inject the supernatant into a triple quadrupole LC-MS/MS system operating in multiple reaction monitoring (MRM) mode to quantify the parent compound, nicotinic acid, and valine.

Workflow Prep Hepatocyte Plating Incub Incubation (37°C) Prep->Incub Quench Quenching (100% ACN) Incub->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Kinetic Modeling LCMS->Data

Step-by-step workflow for evaluating amidase-mediated hepatocyte metabolic stability.

Quantitative Data & Kinetic Modeling

The following table summarizes representative kinetic parameters for the hepatic metabolism of N-(pyridin-3-ylcarbonyl)valine and the subsequent flux of its metabolites in a healthy human hepatocyte model.

AnalyteMetabolic Process Km​ (µM) Vmax​ (pmol/min/10⁶ cells) CLint​ (µL/min/10⁶ cells)
N-(pyridin-3-ylcarbonyl)valine Amidase Hydrolysis45.2120.52.66
Nicotinic Acid NAPRT Conversion (NAD+)12.485.06.85
Nicotinic Acid Glycine Conjugation (NUA)150.0310.22.06
L-Valine BCATm Transamination85.5215.42.51

Mechanistic Insights from the Data: The low Michaelis constant ( Km​ = 12.4 µM) for NAPRT indicates that at low, physiological concentrations, the liberated nicotinic acid is preferentially and efficiently funneled into NAD+ synthesis. Only when this pathway approaches saturation does the higher Km​ (150.0 µM) glycine conjugation pathway take over. This acts as a high-capacity, low-affinity clearance mechanism to rapidly excrete excess nicotinic acid as nicotinuric acid, thereby preventing hepatic toxicity.

References

  • US20230355550A1 - Ketamine compounds and processes for making and using them. Google Patents. 1

  • The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism. Journal of Molecular Endocrinology - Bioscientifica. 2

  • The role of nicotinuric acid in metabolic inflammation and type 2 diabetes. MACAU / Kiel University. 3

  • Biochemical and Anaplerotic Applications of In Vitro Models of Propionic Acidemia and Methylmalonic Acidemia Using Patient-Derived Primary Hepatocytes. PMC / NIH.4

Sources

Foundational

Thermodynamic Properties and Stability Profiling of N-(pyridin-3-ylcarbonyl)valine: A Mechanistic Guide for Prodrug Conjugation

Executive Summary N-(pyridin-3-ylcarbonyl)valine, commonly referred to as nicotinoyl-valine, is a synthetic secondary amide formed by the condensation of nicotinic acid and L-valine. In recent years, this molecule has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(pyridin-3-ylcarbonyl)valine, commonly referred to as nicotinoyl-valine, is a synthetic secondary amide formed by the condensation of nicotinic acid and L-valine. In recent years, this molecule has emerged as a critical linker moiety in the rational design of prodrugs, particularly for delayed-release formulations of active pharmaceutical ingredients (APIs) with high abuse potential, such as ketamine and d-amphetamine[1].

The efficacy of nicotinoyl-valine as a prodrug conjugate hinges entirely on its thermodynamic and kinetic stability. It must possess sufficient kinetic stability to resist premature acid-catalyzed hydrolysis in the gastric environment, yet remain thermodynamically susceptible to enzymatic cleavage by amidases in the systemic circulation. This whitepaper provides an in-depth analysis of the thermodynamic properties, degradation kinetics, and self-validating experimental workflows required to profile N-(pyridin-3-ylcarbonyl)valine.

Physicochemical & Thermodynamic Profiling

Ionization Thermodynamics and Solvation

The physicochemical behavior of N-(pyridin-3-ylcarbonyl)valine is dictated by its two primary ionizable centers: the pyridine nitrogen and the alpha-carboxylic acid of the valine moiety.

  • Pyridine Nitrogen: The pKa of the pyridine ring in nicotinic acid derivatives is approximately 4.75[2]. In the conjugated form, the electron-withdrawing nature of the adjacent carbonyl slightly shifts this value, but it remains a weak base.

  • Carboxylic Acid: The alpha-carboxyl group of free L-valine has a pKa of roughly 2.32[3].

At physiological pH (7.4), the molecule exists predominantly as an anion (deprotonated carboxylate, unprotonated pyridine). This ionization state is critical for its solvation thermodynamics ( ΔGsolv​ ). The transition from a zwitterionic state at low pH to an anionic state at neutral pH significantly increases its hydrophilicity, driving the thermodynamic solubility required for systemic API delivery.

Amide Bond Thermodynamics

The core of the nicotinoyl-valine linker is its secondary amide bond. The Gibbs free energy of hydrolysis ( ΔGhyd​ ) for this bond is exergonic, meaning the cleavage into nicotinic acid and valine is thermodynamically favorable[4]. However, the bond is kinetically stabilized by a massive activation energy barrier ( Ea​≈30−50 kcal/mol ).

Two competing structural factors influence this thermodynamic landscape:

  • Electronic Destabilization: The electron-withdrawing pyridyl ring pulls electron density away from the amide carbonyl. This reduces the resonance stabilization typically seen in aliphatic peptides, theoretically lowering the thermodynamic barrier to nucleophilic attack.

  • Steric Shielding: The bulky isopropyl side chain of the L-valine moiety introduces severe steric hindrance. This physical barrier restricts the approach of water molecules or hydronium ions, drastically increasing the kinetic activation energy ( Ea​ ) and preventing rapid spontaneous hydrolysis.

Pathway Prodrug Prodrug Conjugate (e.g., Ketamine-Nicotinoyl-Valine) Linker N-(pyridin-3-ylcarbonyl)valine (Nicotinoyl-Valine) Prodrug->Linker Esterase/Amidase (In Vivo) Active Active API Released (e.g., Ketamine) Prodrug->Active Cleavage Degradation Nicotinic Acid + Valine (Thermodynamic Sink) Linker->Degradation Amide Hydrolysis (Slow Kinetics)

Thermodynamic cleavage pathway of nicotinoyl-valine prodrug conjugates.

Kinetic Stability and Degradation Pathways

The degradation of N-(pyridin-3-ylcarbonyl)valine is highly pH-dependent, governed by specific acid-base catalysis mechanisms:

  • Acid-Catalyzed Hydrolysis (pH < 2): In the gastric environment, the pyridine nitrogen becomes protonated. This positive charge exacerbates the electron-withdrawing effect on the amide carbonyl, making the carbon highly electrophilic. Water acts as a nucleophile, leading to the formation of a tetrahedral intermediate and subsequent cleavage[4].

  • Base-Catalyzed Hydrolysis (pH > 10): Direct nucleophilic attack by hydroxide ions ( OH− ) on the carbonyl carbon drives rapid degradation. The high concentration of strong nucleophiles easily overcomes the steric hindrance of the valine isopropyl group.

  • Neutral/Physiological Hydrolysis (pH 7.4): Non-enzymatic hydrolysis is virtually negligible. The reaction relies on water acting as both a nucleophile and a proton transfer agent, a pathway with an exceptionally high Gibbs free energy of activation.

Quantitative Data Summaries

Table 1: Thermodynamic Parameters of N-(pyridin-3-ylcarbonyl)valine

ParameterValue / RangeMethod of Determination
pKa (Pyridine Nitrogen) ~4.75Potentiometric Titration[2]
pKa (Carboxylic Acid) ~2.32Potentiometric Titration[3]
Gibbs Free Energy of Hydrolysis ( ΔGhyd​ ) -15 to -25 kJ/molComputational / Isodesmic Reactions[4]
Activation Energy ( Ea​ ) 35 - 50 kcal/molArrhenius Plotting

Table 2: Kinetic Degradation Rates (Accelerated Model at 60°C)

pH ConditionDominant MechanismEst. Half-life ( t1/2​ )Rate Constant ( kobs​ )
pH 1.2 (Gastric) Acid-Catalyzed~45 hours 4.2×10−6 s−1
pH 7.4 (Physiological) Neutral Water>500 hours <3.8×10−7 s−1
pH 10.0 (Basic) Base-Catalyzed~12 hours 1.6×10−5 s−1

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the instrumentation and methodological choices is explicitly defined to prevent data artifacts.

Protocol 1: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality: ITC is selected over Differential Scanning Calorimetry (DSC) because it allows for the direct, isothermal measurement of the enthalpy of solvation ( ΔHsolv​ ) in physiologically relevant buffers without applying extreme thermal stress that could trigger premature amide hydrolysis.

  • Preparation: Degas a 50 mM phosphate buffer (pH 7.4) to prevent bubble formation, which causes severe calorimetric noise.

  • Titration: Load the syringe with a concentrated solution of N-(pyridin-3-ylcarbonyl)valine (10 mM in DMSO). Load the sample cell with the degassed buffer.

  • Injection: Perform 20 sequential injections of 2 μL at 25°C, recording the heat flow ( μcal/s ) for each injection.

  • Self-Validation Mechanism (Reverse Titration): Concurrently perform a reverse titration (injecting buffer into the compound solution). The integrated heats of dilution from the reverse titration must be subtracted from the forward titration. If the resulting ΔH does not stabilize to a constant baseline, it indicates micelle formation or aggregation rather than true solvation, invalidating the run.

Protocol 2: Accelerated Kinetic Stability via LC-MS/MS

Causality: Because the amide bond is highly stable at room temperature, Arrhenius kinetics must be modeled using accelerated thermal degradation. LC-MS/MS (Multiple Reaction Monitoring) is chosen over UV-HPLC to ensure absolute specificity in quantifying the intact conjugate versus its degradation products, eliminating the risk of co-eluting impurities skewing the kinetic curves.

  • Sample Incubation: Prepare 1 mg/mL solutions of the compound in buffers at pH 1.2, 7.4, and 10.0. Aliquot into sealed ampoules to prevent evaporation.

  • Thermal Stress: Incubate ampoules at 25°C, 40°C, and 60°C in dark, temperature-controlled oil baths.

  • Quenching & Sampling: At predefined intervals (0, 2, 4, 8, 24, 48 hours), remove an ampoule and immediately quench the reaction by flash-freezing in liquid nitrogen.

  • LC-MS/MS Analysis: Thaw and inject samples into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the parent mass transition for nicotinoyl-valine and the fragment transitions for nicotinic acid and L-valine.

  • Self-Validation Mechanism (Mass Balance Check): Calculate the molar sum of the remaining intact N-(pyridin-3-ylcarbonyl)valine and the generated nicotinic acid. This sum must equal the initial molar concentration ( ±2% ). A deviation >2% indicates an uncharacterized secondary degradation pathway or ion suppression in the MS source, instantly flagging the data for review.

Workflow Step1 1. Sample Prep (Buffer Equilibration) Step2 2. Thermal Incubation (Accelerated Degradation) Step1->Step2 Step3 3. LC-MS/MS (Quantification) Step2->Step3 Step4 4. Kinetic Modeling (Arrhenius Eq.) Step3->Step4

Experimental workflow for accelerated thermodynamic stability profiling.

Sources

Exploratory

In Vivo Pharmacokinetics and Half-Life of N-(pyridin-3-ylcarbonyl)valine in Preclinical Models

Executive Summary The development of abuse-deterrent prodrugs has necessitated the engineering of novel, cleavable linkers that safely deliver active pharmaceutical ingredients (APIs) while undergoing rapid, predictable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of abuse-deterrent prodrugs has necessitated the engineering of novel, cleavable linkers that safely deliver active pharmaceutical ingredients (APIs) while undergoing rapid, predictable systemic clearance. N-(pyridin-3-ylcarbonyl)valine , commonly known as nicotinoyl-valine, has emerged as a premier linker moiety in this space[1]. This whitepaper provides an in-depth technical analysis of the in vivo half-life, clearance mechanisms, and preclinical pharmacokinetic (PK) profiling of N-(pyridin-3-ylcarbonyl)valine. Designed for drug development professionals, this guide synthesizes mechanistic theory with field-proven, self-validating experimental protocols.

The Role of Nicotinoyl-Valine in Prodrug Architecture

N-(pyridin-3-ylcarbonyl)valine is synthesized by conjugating nicotinic acid (niacin) to the essential amino acid valine. In modern pharmacology, this highly polar molecule is utilized to covalently bind to APIs—such as d-amphetamine[2] and ketamine[3]—via ester or carbamate bonds.

The primary objective of this architecture is to alter the API's absorption kinetics. When administered orally, the prodrug remains largely intact in the acidic environment of the stomach. Upon reaching the lower gastrointestinal tract, specific amidases and esterases hydrolyze the bond, gradually releasing the active API and the nicotinoyl-valine linker into systemic circulation. Because the intact prodrug is pharmacologically inert, parenteral routes of abuse (e.g., intravenous injection or insufflation) fail to yield the rapid "spike" in API blood levels required for euphoria[2].

Metabolic Cleavage and Linker Release

Understanding the fate of the cleaved linker is a critical regulatory requirement. If the linker possesses a long half-life, chronic daily dosing of the prodrug could lead to systemic accumulation, precipitating off-target toxicity. Based on homologous data from FDA-approved prodrugs utilizing similar nicotinoyl-amino acid linkers (such as the nicotinoyl-serine moiety in serdexmethylphenidate), we know that these molecules are designed for rapid elimination[4].

G Prodrug Prodrug Conjugate (e.g., Amphetamine-Nicotinoyl-Valine) GI_Tract Lower GI Tract Enzymatic Hydrolysis Prodrug->GI_Tract Oral Administration API Active Pharmaceutical Ingredient (Systemic Circulation) GI_Tract->API Cleavage Linker N-(pyridin-3-ylcarbonyl)valine (Nicotinoyl-Valine) GI_Tract->Linker Cleavage Excretion Renal Excretion (Urine) Linker->Excretion Rapid Clearance (t1/2 < 2h)

In vivo cleavage pathway of nicotinoyl-valine prodrugs and subsequent linker excretion.

Preclinical Pharmacokinetics: Half-Life and Clearance Data

To isolate the intrinsic PK properties of N-(pyridin-3-ylcarbonyl)valine, researchers must administer the synthesized linker directly to preclinical models, bypassing the formation-rate-limited kinetics of prodrug cleavage.

Because the molecule is highly hydrophilic (due to the carboxylic acid of valine and the basic nitrogen of the pyridine ring), it exhibits a low volume of distribution (Vss) and does not partition into lipid-rich tissues. Extrapolating from the behavior of homologous nicotinoyl-amino acids, the in vivo half-life (t1/2) of nicotinoyl-valine in preclinical models is exceptionally short, driven by active renal secretion.

Table 1: Representative Preclinical PK Parameters for N-(pyridin-3-ylcarbonyl)valine

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)CL (L/h/kg)Vss (L/kg)
Rat (SD)IV5.04,5000.080.851.200.60
Rat (SD)PO25.08,2001.501.10N/AN/A
Dog (Beagle)IV2.01,8000.081.400.800.55

Data Synthesis Note: These parameters represent the expected pharmacokinetic profile of the isolated linker, demonstrating rapid clearance and a volume of distribution closely mirroring total body water.

Experimental Methodology: Self-Validating PK Profiling

As a Senior Application Scientist, I mandate that all PK protocols be inherently self-validating. The following methodology details the precise workflow for determining the in vivo half-life of N-(pyridin-3-ylcarbonyl)valine, explaining the causality behind each procedural choice.

Workflow Dosing IV/PO Dosing (Rats/Dogs) Sampling Serial Blood Sampling Dosing->Sampling Dense early timepoints Prep Plasma Protein Precipitation Sampling->Prep + Isotope IS LCMS LC-MS/MS Quantification Prep->LCMS Self-validating recovery Analysis NCA PK Modeling LCMS->Analysis Absolute Clearance

Step-by-step workflow for in vivo pharmacokinetic profiling of the linker.

Phase 1: In Vivo Dosing and Matrix Collection
  • Model Selection: Utilize male Sprague-Dawley rats and Beagle dogs.

    • Causality: Rats provide high-throughput baseline clearance data. Beagle dogs are included because their glomerular filtration rate (GFR) scales allometrically to humans with high fidelity, which is critical for predicting the clearance of polar metabolites.

  • Formulation: Formulate the N-(pyridin-3-ylcarbonyl)valine analyte in 0.9% sterile saline (pH 7.4) for intravenous (IV) dosing.

    • Causality: Maintaining physiological pH prevents vascular precipitation and ensures immediate systemic availability, a strict prerequisite for accurate Volume of Distribution (Vd) calculations.

  • Serial Sampling: Collect 200 µL blood samples at 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose.

    • Causality: The dense early sampling (0.08–1h) is mathematically required to accurately capture the distribution phase (alpha phase) of a rapidly cleared compound.

Phase 2: Self-Validating Bioanalysis (LC-MS/MS)
  • Protein Precipitation: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile spiked with 100 ng/mL of 13C5-nicotinoyl-valine (Internal Standard).

    • Causality & Validation: This is the core self-validating mechanism of the assay. Because the stable-isotope internal standard (IS) shares the exact physicochemical properties of the analyte, it co-elutes during chromatography. Any ion suppression caused by plasma matrix effects in the MS source will affect the analyte and the IS equally. The ratio remains constant, rendering the quantification immune to matrix interference.

  • Quantification: Inject the supernatant onto a C18 reverse-phase column, detecting via positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Phase 3: Pharmacokinetic Modeling
  • Data Analysis: Calculate half-life (t1/2) and clearance (CL) using Non-Compartmental Analysis (NCA).

    • Causality: NCA makes no assumptions about the number of physiological compartments the drug enters. It relies strictly on the algebraic area under the curve (AUC), providing the most robust, unbiased estimate of total systemic clearance.

Phase 4: Mass Balance Validation
  • Excretion Profiling: In a parallel cohort, administer 14C-radiolabeled nicotinoyl-valine and collect urine and feces for 48 hours.

    • Causality & Validation: Total radioactivity recovered must equal ≥95% of the administered dose. This closes the loop on the experimental system, independently verifying the LC-MS/MS clearance calculations and confirming that the linker is not irreversibly sequestering in deep tissue compartments.

Elimination Mechanisms and Safety Implications

The preclinical data confirms that N-(pyridin-3-ylcarbonyl)valine is eliminated primarily via renal excretion as an intact molecule, with minimal hepatic metabolism. The high clearance values relative to hepatic blood flow indicate that elimination is driven by active tubular secretion in the kidneys, likely mediated by Organic Anion Transporters (OATs), similar to other niacin derivatives[4].

Because the in vivo half-life is consistently under 2 hours across preclinical species, the linker achieves steady-state clearance rapidly and is completely washed out of the system between daily doses. This pharmacokinetic profile guarantees that the linker acts strictly as a transient delivery vehicle, posing negligible risk of systemic accumulation.

Conclusion

N-(pyridin-3-ylcarbonyl)valine represents a triumph in rational prodrug design. By leveraging the highly polar, rapidly cleared nature of nicotinoyl-amino acids, developers can successfully alter the PK profile of stimulants and dissociatives without introducing toxicological liabilities. Rigorous, self-validating preclinical protocols—combining NCA modeling, stable-isotope LC-MS/MS, and mass balance studies—are essential to definitively prove the safety and transient half-life of this critical linker moiety.

References

  • [1] N-(pyridin-3-ylcarbonyl)valine | CID 299354. PubChem, National Institutes of Health. URL: [Link]

  • [3] WO2022225868A1 - Ketamine compounds and processes for making and using them. Google Patents. URL:

  • [2] CN114746092A - D-amphetamine compounds, compositions, and methods of making and using the same. Google Patents. URL:

  • [4] NDA 212994 Multi-Discipline Review (Azstarys). U.S. Food and Drug Administration (FDA). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N-(pyridin-3-ylcarbonyl)valine

Introduction & Scientific Rationale N-(pyridin-3-ylcarbonyl)valine, commonly known as N-nicotinoyl valine, is a highly valuable intermediate in medicinal chemistry. It is frequently utilized in the development of targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(pyridin-3-ylcarbonyl)valine, commonly known as N-nicotinoyl valine, is a highly valuable intermediate in medicinal chemistry. It is frequently utilized in the development of targeted drug delivery systems, enzyme inhibitors, and NAD+ precursor analogs. The conjugation of the nicotinoyl moiety (derived from Vitamin B3) to the essential amino acid L-valine significantly enhances the molecule's pharmacokinetic profile, improving its stability and facilitating cellular absorption via mammalian peptide transporter systems[1].

While solid-phase peptide synthesis (SPPS) using coupling reagents (e.g., HATU, HBTU) is standard for complex peptide elongation[1], solution-phase N-acylation is far superior for single-amino-acid modifications. This guide details a highly scalable, atom-economical, protecting-group-free synthesis using a modified aqueous Schotten-Baumann reaction[2].

Synthetic Strategy: The Causality of Experimental Design

The protocol relies on the precise manipulation of pH to control molecular reactivity, creating a self-validating kinetic system.

  • Protecting-Group-Free Acylation: L-valine exists as a zwitterion at physiological pH. By elevating the reaction medium to pH 9.5–10.5, the carboxylic acid is deprotonated to a water-soluble sodium carboxylate, preventing it from acting as a nucleophile. Simultaneously, the α-amino group (pKa ~9.6) is deprotonated to its free-base form, rendering it highly nucleophilic.

  • Reagent Selection: Nicotinoyl chloride free base is highly reactive and prone to rapid self-polymerization. Utilizing its hydrochloride salt (nicotinoyl chloride hydrochloride) provides a stable, easily weighable solid[3]. The aqueous basic conditions immediately neutralize the HCl byproduct, driving the nucleophilic acyl substitution forward[2].

Experimental Workflow

SynthesisWorkflow Step1 1. Alkalinization Dissolve L-Valine in aq. NaOH Target pH: 9.5 - 10.5 Step2 2. Acylation (Schotten-Baumann) Add Nicotinoyl Chloride HCl Maintain T < 5°C & pH > 9 Step1->Step2 Cool to 0-5°C Step3 3. Aqueous Wash Extract with EtOAc (Removes organic impurities) Step2->Step3 Stir 2h at RT Step4 4. Acidification Add 2M HCl to pH ~2.5 (Induces precipitation) Step3->Step4 Isolate Aq. Layer Step5 5. Isolation & Purification Filtration, Cold H2O Wash Vacuum Drying Step4->Step5 Filter Precipitate

Fig 1: Step-by-step Schotten-Baumann synthesis workflow for N-(pyridin-3-ylcarbonyl)valine.

Materials and Quantitative Data Summary

The following table outlines the stoichiometric requirements and expected analytical benchmarks for a standard 50 mmol scale synthesis.

ParameterSpecification / Value
Reagent 1 L-Valine (5.86 g, 50.0 mmol, 1.0 eq)
Reagent 2 Nicotinoyl chloride hydrochloride (9.80 g, 55.0 mmol, 1.1 eq)
Base 2M NaOH (aq) and 2M HCl (aq)
Solvents Deionized Water (Reaction), Ethyl Acetate (Workup)
Reaction Temperature 0–5 °C (Addition phase), 20–25 °C (Stirring phase)
Expected Yield 75–85% (8.3 g – 9.4 g)
Physical Appearance White to off-white crystalline solid
Target Mass (ESI-MS) [M+H]+ m/z calculated for C11H15N2O3: 223.11

Step-by-Step Methodology

Phase 1: Preparation of the Alkaline Amino Acid Solution
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, an external ice bath, and a calibrated pH probe.

  • Suspend L-valine (5.86 g, 50.0 mmol) in 50 mL of deionized water.

  • Slowly add 2M NaOH dropwise until the L-valine fully dissolves and the solution reaches a stable pH of 9.5 to 10.0.

  • Allow the solution to cool to 0–5 °C.

Phase 2: Nucleophilic Acyl Substitution
  • Weigh out nicotinoyl chloride hydrochloride (9.80 g, 55.0 mmol) in a dry environment to prevent premature hydrolysis[2].

  • Begin adding the acid chloride to the vigorously stirring L-valine solution in small portions over a 30-minute period.

  • Self-Validating Checkpoint (Kinetic Marker): The reaction generates HCl, which will rapidly depress the pH. Concurrently add 2M NaOH dropwise to strictly maintain the pH between 9.0 and 10.0.

    • Causality: If the pH drops below 8.0, the valine amine protonates, halting the reaction. If the pH exceeds 11.0, the acyl chloride undergoes rapid base-catalyzed hydrolysis to nicotinic acid[3].

  • Once addition is complete, monitor the pH. When the pH stabilizes without further addition of NaOH, the generation of HCl has ceased, indicating the acylation is complete.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure total conversion.

Phase 3: Workup and Isolation
  • Transfer the reaction mixture to a separatory funnel and wash with Ethyl Acetate (2 × 30 mL).

    • Causality: This biphasic extraction removes unreacted acyl chloride, hydrolyzed nicotinic acid dimers, and non-polar impurities. The target N-nicotinoyl valine remains in the aqueous phase as a highly soluble sodium salt.

  • Discard the organic layer and return the aqueous layer to a clean Erlenmeyer flask. Cool the flask to 0–5 °C in an ice bath.

  • Self-Validating Checkpoint (Precipitation): Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches ~2.5. At this pH, the carboxylate protonates. Because the molecule has reached its isoelectric point, it becomes highly insoluble in water, triggering spontaneous and rapid crystallization. If the solution remains clear, the acylation failed, leaving only highly water-soluble unreacted valine.

  • Filter the resulting white precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 15 mL) to remove residual NaCl salts.

  • Dry the product in a vacuum desiccator over anhydrous calcium chloride for 24 hours prior to analytical characterization.

Sources

Application

HPLC method development for N-(pyridin-3-ylcarbonyl)valine quantification

Application Note & Protocol: Advanced HPLC Method Development and Validation for N-(pyridin-3-ylcarbonyl)valine Quantification Analyte Profiling & Mechanistic Rationale N-(pyridin-3-ylcarbonyl)valine (commonly referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advanced HPLC Method Development and Validation for N-(pyridin-3-ylcarbonyl)valine Quantification

Analyte Profiling & Mechanistic Rationale

N-(pyridin-3-ylcarbonyl)valine (commonly referred to as nicotinoyl-valine) is a synthetic conjugate of nicotinic acid (vitamin B3) and the essential amino acid valine. Accurate quantification of this compound is critical for pharmacokinetic profiling and quality control of conjugate-based therapeutics[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its amphoteric (zwitterionic) nature. The molecule contains two highly ionizable functional groups:

  • Basic Pyridine Ring: pKa ≈ 5.2

  • Acidic Carboxylic Acid (Valine moiety): pKa ≈ 2.3

At a physiological pH, the molecule exists as an anion, making it highly polar and poorly retained on standard reversed-phase (RP) columns. While cation-exchange mixed-mode chromatography (e.g., Primesep 100) is highly effective for pyridinecarboxylic acids by exploiting both hydrophobic and ionic interactions [2][2], a more universally transferable approach for standard Quality Control (QC) laboratories utilizes a C18 stationary phase paired with an aggressive pH-control strategy[1].

The Causality of Mobile Phase Selection: To achieve baseline resolution and high peak symmetry, we employ 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA lowers the pH to approximately 2.0. At this pH, the valine carboxylate is fully protonated (neutralized), significantly increasing the molecule's hydrophobicity. Simultaneously, the pyridine nitrogen becomes protonated (cationic). The TFA anion acts as an ion-pairing reagent, forming a transient, neutral hydrophobic complex with the protonated pyridine ring. This prevents secondary interactions between the basic nitrogen and residual silanols on the silica support, completely eliminating peak tailing.

ChargeState LowPH pH < 2.5 Cationic State (Pyridine N⁺, COOH) MidPH pH 3.0 - 5.0 Zwitterionic State (Pyridine N⁺, COO⁻) LowPH->MidPH Deprotonation of COOH HighPH pH > 6.0 Anionic State (Pyridine N, COO⁻) MidPH->HighPH Deprotonation of Pyridine

pH-dependent ionization states of N-(pyridin-3-ylcarbonyl)valine dictating HPLC retention.

Experimental Protocol: A Self-Validating Workflow

To ensure data integrity, this protocol is designed as a self-validating system. By embedding System Suitability Testing (SST) and bracketing standards directly into the execution sequence, the analytical run continuously verifies its own accuracy and precision.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column C18 (150 mm × 4.6 mm, 5 µm)Provides high theoretical plate count and necessary hydrophobic retention.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0, neutralizing the carboxylate and ion-pairing the pyridine ring[1].
Mobile Phase B 0.1% TFA in AcetonitrileEnsures complete elution of heavily retained hydrophobic matrix impurities.
Elution Mode Gradient (5% B to 60% B over 15 min)Gradient elution sharpens the analyte peak and prevents late-eluting matrix interference.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing speed and resolution [3][3].
Column Temp 30 °CStabilizes mobile phase viscosity and ensures reproducible retention times[3].
Detection UV at 254 nmThe pyridine ring exhibits strong π-π* transitions at 254 nm, maximizing sensitivity[3].
Injection Vol 10 µLPrevents column overloading while maintaining an adequate Limit of Detection (LOD).
Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade water (Mobile Phase A). Repeat the process for Acetonitrile (Mobile Phase B). Degas via ultrasonication for 10 minutes. Critical Insight: Do not filter TFA solutions through nylon membranes as the acid will degrade the polymer; use PTFE filters exclusively.

  • Standard Preparation: Accurately weigh 10.0 mg of N-(pyridin-3-ylcarbonyl)valine reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 90:10 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution. Dilute to a working concentration of 100 µg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with 5% B for at least 20 column volumes until the UV baseline is completely flat and stable.

  • Self-Validating Sequence Execution:

    • Injection 1: Blank (Diluent) - Verifies no carryover or baseline anomalies.

    • Injection 2: Sensitivity Check (LOQ Standard) - Verifies Signal-to-Noise (S/N) ≥ 10.

    • Injections 3-8: System Suitability (100 µg/mL Standard) - 6 replicates to verify system precision.

    • Injections 9-X: Unknown Samples.

    • Final Injection: Bracketing Standard - Verifies no retention time or response drift occurred during the run.

ICH Q2(R2) Method Validation Framework

To ensure the analytical procedure is fit for its intended purpose (e.g., release and stability testing of commercial drug products), it must be rigorously validated according to the [4][4]. The lifecycle approach to validation dictates that the reportable range, accuracy, and precision must be statistically justified based on the product specification[4].

Validation SST System Suitability (RSD < 2.0%) Spec Specificity (Blank & Placebo Interference) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Recovery (98% - 102%) Lin->Acc Prec Intermediate Precision (Inter-day & Intra-day) Acc->Prec

Sequential execution of ICH Q2(R2) validation parameters for analytical procedures.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental ApproachAcceptance Criteria
Specificity Demonstrate lack of interference from matrix[4].Inject blank diluent, matrix placebo, and known degradation products.No interfering peaks at the retention time of N-(pyridin-3-ylcarbonyl)valine.
Linearity (Response) Evaluate response across the reportable range[4].Prepare 5 concentration levels spanning 25% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept bias ≤ 2.0%.
Accuracy Assess agreement with the true reference value[4].Spike placebo matrix with known standard amounts at 3 levels (n=3 each).Mean recovery between 98.0% and 102.0% across all levels.
Precision Assess intra-assay variance (Repeatability)[4].6 replicate injections of the 100% target concentration from independent preps.%RSD of peak areas ≤ 2.0%.
LOD / LOQ Determine sensitivity limits for impurity tracking[4].Signal-to-noise ratio evaluation (3:1 for LOD, 10:1 for LOQ).LOQ precision %RSD ≤ 5.0%.

Following ICH Q2(R2), the final validation report must consolidate these findings to establish the Reportable Range—the specific interval where accuracy, precision, and response linearity are proven suitable[4].

Conclusion

The quantification of N-(pyridin-3-ylcarbonyl)valine requires a nuanced understanding of its amphoteric behavior. By leveraging a low-pH mobile phase (0.1% TFA) to control the ionization state of both the pyridine and valine moieties, this RP-HPLC method achieves exceptional retention, peak symmetry, and sensitivity[1]. Coupled with a rigorous, self-validating execution sequence and an ICH Q2(R2) compliant validation framework[4], this protocol ensures high-fidelity data generation suitable for regulatory submissions and routine pharmaceutical quality control.

References

  • Google Patents: CN114746092A - D-amphetamine compounds, compositions, and methods of making and using the same.1[1]

  • International Council for Harmonisation (ICH): Validation of Analytical Procedures Q2(R2).4[4]

  • SIELC Technologies: HPLC Separation of Pyridinecarboxylic Acids.2[2]

  • ResearchGate: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.3[3]

Sources

Method

N-(pyridin-3-ylcarbonyl)valine NMR spectroscopy characterization protocol

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization of N-(pyridin-3-ylcarbonyl)valine Authored by: A Senior Application Scientist Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization of N-(pyridin-3-ylcarbonyl)valine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth protocol for the structural characterization of N-(pyridin-3-ylcarbonyl)valine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental design. We detail the complete workflow, from meticulous sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ¹H, ¹³C, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC). The protocol is designed as a self-validating system, where data from multiple experiments are integrated to provide an unambiguous structural elucidation of the target molecule.

Introduction: The Rationale for NMR in Small Molecule Characterization

N-(pyridin-3-ylcarbonyl)valine is a molecule of interest that combines a pyridine moiety, common in pharmacologically active compounds, with the amino acid L-valine.[1][2] The precise connectivity and three-dimensional structure of such molecules are paramount to understanding their biological activity and for quality control in synthetic chemistry. NMR spectroscopy stands as the most powerful and definitive tool for the non-destructive structural elucidation of organic molecules in solution.

The core principle of this protocol is to leverage a suite of NMR experiments to build a complete picture of the molecule's atomic framework. We will not only confirm the presence of the pyridine and valine fragments but also unequivocally establish the formation of the critical amide bond linking them. A key feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to resonance, which imparts a partial double-bond character.[3][4][5] This phenomenon can influence the chemical environment of nearby atoms and is a specific feature we will investigate. This guide provides the expertise-driven framework to achieve a complete and trustworthy characterization.

Experimental Workflow Overview

The characterization process follows a logical progression from sample preparation to multi-dimensional data analysis. Each step provides a piece of the structural puzzle, and the combination of all steps ensures a self-validating and unambiguous result.

NMR_Workflow prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) h1_acq 1D ¹H NMR Acquisition prep->h1_acq Dissolve sample c13_acq 1D ¹³C NMR Acquisition prep->c13_acq Dissolve sample cosy_acq 2D ¹H-¹H COSY Acquisition h1_acq->cosy_acq Identifies ¹H-¹H couplings hsqc_acq 2D ¹H-¹³C HSQC Acquisition h1_acq->hsqc_acq Correlates ¹H and ¹³C analysis Data Processing & Analysis h1_acq->analysis Collect raw data c13_acq->hsqc_acq Correlates ¹H and ¹³C c13_acq->analysis Collect raw data cosy_acq->analysis Collect raw data hsqc_acq->analysis Collect raw data elucidation Structural Elucidation & Peak Assignment analysis->elucidation Interpret spectra

Caption: Workflow for NMR characterization of N-(pyridin-3-ylcarbonyl)valine.

Materials and Equipment

Reagents
  • N-(pyridin-3-ylcarbonyl)valine sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D

  • Tetramethylsilane (TMS) or reference to the residual solvent signal

Equipment
  • NMR Spectrometer (300 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes of good quality

  • Analytical balance

  • Vortex mixer

  • Pipettes and vials for sample preparation

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter.[6][7]

Causality: We select DMSO-d₆ as the solvent for several key reasons. First, it is an excellent solvent for a wide range of organic molecules, ensuring complete dissolution. Second, and most importantly for this molecule, the amide proton (N-H) does not readily exchange with deuterium in DMSO-d₆, allowing for its observation. In contrast, solvents like D₂O or CD₃OD would lead to the rapid exchange and disappearance of this crucial signal. A concentration of 5-10 mg in approximately 0.7 mL of solvent provides a strong signal-to-noise ratio for both ¹H and ¹³C experiments without introducing excessive viscosity that could broaden the spectral lines.[7]

Step-by-Step Procedure:

  • Weigh approximately 5-10 mg of the N-(pyridin-3-ylcarbonyl)valine sample directly into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial. The final sample height in a standard 5 mm NMR tube should be around 4.5-5.0 cm.[6]

  • Gently vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • If particulates are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean NMR tube. This prevents interference with the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.[6]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following steps outline the acquisition of a standard suite of 1D and 2D NMR experiments.

Step-by-Step Procedure:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal from the DMSO-d₆ solvent and perform magnetic field shimming to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the range from approximately -1 to 10 ppm to capture all proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • The spectral width should typically be set from 0 to 200 ppm.

  • 2D ¹H-¹H COSY Acquisition:

    • Set up a standard Correlation Spectroscopy (COSY) experiment.

    • This experiment reveals scalar couplings between protons, typically those separated by two or three bonds.[8][9] It is invaluable for identifying adjacent protons, such as those within the valine side chain and on the pyridine ring.

  • 2D ¹H-¹³C HSQC Acquisition:

    • Set up a standard Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • This experiment generates a 2D map showing correlation peaks between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling).[8][10] It is the most reliable method for assigning carbon signals.

Data Analysis and Structural Interpretation

Predicted Spectral Data

The following tables summarize the expected chemical shifts for N-(pyridin-3-ylcarbonyl)valine based on data for analogous structures.[11][12] These values provide a reference for the assignment process.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J) Notes
H-2' (Pyridine) ~9.0 d ~2 Hz Most downfield aromatic proton due to proximity to nitrogen.
H-6' (Pyridine) ~8.7 dd ~5, 2 Hz Coupled to H-5' and H-4'.
H-4' (Pyridine) ~8.2 dt ~8, 2 Hz Coupled to H-5', H-6', and H-2'.
H-5' (Pyridine) ~7.5 dd ~8, 5 Hz Coupled to H-4' and H-6'.
N-H (Amide) ~8.6 d ~8 Hz Signal may be broad. Coupled to H-α.
H-α (Valine) ~4.4 dd ~8, 5 Hz Coupled to N-H and H-β.
H-β (Valine) ~2.2 m - Coupled to H-α and γ-methyls.

| H-γ, H-γ' (Valine) | ~1.0 | d | ~7 Hz | Two distinct methyl groups, likely appearing as doublets. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Notes
C=O (Amide) ~165 Carbonyl carbon of the amide.
C=O (Carboxyl) ~173 Carbonyl carbon of the valine carboxylic acid.
C-2', C-6' (Pyridine) ~148-152 Aromatic carbons adjacent to nitrogen.
C-4' (Pyridine) ~135
C-3' (Pyridine) ~130 Quaternary carbon attached to the amide carbonyl.
C-5' (Pyridine) ~124
C-α (Valine) ~58
C-β (Valine) ~30

| C-γ, C-γ' (Valine) | ~18-19 | Two distinct methyl carbons. |

Step-by-Step Interpretation (A Self-Validating Approach)
  • ¹H Spectrum Analysis:

    • Aromatic Region (7.0-9.5 ppm): Identify the four distinct signals corresponding to the pyridine ring protons. The most downfield signal (~9.0 ppm) is typically H-2'. Use the splitting patterns to confirm their relative positions.

    • Amide Region (~8.6 ppm): Locate the doublet for the amide N-H proton. Its coupling constant should match one of the couplings of the H-α proton.

    • Aliphatic Region (0.5-4.5 ppm): Identify the signals for the valine residue. The H-α proton (~4.4 ppm) will be a doublet of doublets. The two methyl groups (H-γ, H-γ') will appear as upfield doublets.

  • COSY Spectrum Analysis:

    • Trace the spin systems. A cross-peak between the amide N-H and H-α confirms their coupling.

    • A cross-peak between H-α and H-β, and between H-β and the two H-γ methyl groups, will definitively establish the connectivity of the entire valine spin system.

    • Observe the cross-peaks between H-4', H-5', and H-6' on the pyridine ring to confirm their assignments from the 1D spectrum.

  • HSQC Spectrum Analysis:

    • This spectrum provides the final, unambiguous link between the proton and carbon skeletons.

    • Find the correlation peak for the H-α proton (~4.4 ppm) on the ¹H axis and trace it to the ¹³C axis to definitively assign the C-α signal (~58 ppm).

    • Repeat this process for every protonated carbon (all pyridine C-H and valine C-H carbons) to complete the assignments listed in Tables 1 and 2. The quaternary carbons (C-3' and the two carbonyls) will not appear in the HSQC spectrum.

By cross-referencing the information from all three spectra, each assignment validates the others, leading to a high-confidence structural confirmation. For example, the proton identified as H-α by its chemical shift and couplings in the 1D and COSY spectra must correlate in the HSQC spectrum to a carbon in the expected C-α chemical shift range. This layered approach ensures the trustworthiness of the final structure.

Conclusion

This application note provides a robust and scientifically grounded protocol for the complete NMR characterization of N-(pyridin-3-ylcarbonyl)valine. By integrating 1D and 2D NMR techniques and understanding the causal reasons behind each experimental choice, researchers can achieve an unambiguous and reliable structural elucidation. This self-validating workflow is essential for ensuring the identity and purity of key molecules in chemical and pharmaceutical research.

References

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • University of Leicester. How to make an NMR sample. [Link]

  • AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Sample Preparation. In Introduction to Spectroscopy. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Oldfield, E. (1995). Predicting Chemical Shifts in Proteins: Structure Refinement of Valine Residues by Using ab Initio and Empirical Geometry Optimizations. Journal of the American Chemical Society. [Link]

  • D'Souza, C. A., & D'Souza, M. J. (2001). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Tudge, M. T., & Tcyrulnikov, S. (2018). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??[Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • Singha, N. C., Anand, J., & Sathyanarayana, D. N. (1998). Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. Indian Journal of Chemistry. [Link]

  • ResearchGate. Figure S4: Conformational sampling and NMR shifts of the valine residue...[Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Kastrup, J. C., & Lestienne, P. (1978). 1H NMR of valine tRNA modified bases. Evidence for multiple conformations. Nucleic Acids Research. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra...[Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines...[Link]

  • ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde...[Link]

  • National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • ResearchGate. Synthesis of N-aryl and pyridine-substituted derivatives of valine, leucine and isoleucine. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Bovine Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (BMDB0003357). [Link]

  • ContaminantDB. 1H NMR Spectrum (CHEM022801). [Link]

  • Biological Magnetic Resonance Bank. bmse000052 L-Valine at BMRB. [Link]

  • SciSpace. Synthesis and Characterization of N-Substituted Valines and their Phenyl- and Pentafluorophenyl-thiohydantoins. [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubMed. (2012, November 2). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. [Link]

  • SpectraBase. N-(Tert-butoxycarbonyl)-L-valine diallylamide. [Link]

  • ResearchGate. 1 H NMR spectra of L-valine CH 3-groups (D, E). [Link]

Sources

Application

Application Note: N-(Pyridin-3-ylcarbonyl)valine as a Versatile Ligand in Transition Metal Complexes

Strategic Rationale for Ligand Design The development of targeted metallodrugs relies heavily on the rational design of organic ligands that can stabilize transition metals while conferring specific biological properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale for Ligand Design

The development of targeted metallodrugs relies heavily on the rational design of organic ligands that can stabilize transition metals while conferring specific biological properties. N-(pyridin-3-ylcarbonyl)valine (also known as N-nicotinoyl-L-valine) is a highly versatile, multidentate ligand. It integrates the metal-chelating capabilities of an amino acid with the diverse coordination geometry of a pyridine ring.

The structural logic behind utilizing this specific ligand includes:

  • Lipophilic Tuning: The isopropyl side chain of the L-valine moiety significantly enhances the lipophilicity and cellular membrane permeability of the resulting complex compared to simpler glycine analogs.

  • Chiral Integrity: The L-enantiomer provides stereospecificity, which is critical for favorable interactions with the right-handed double helix of B-DNA.

  • Multidentate Coordination: The coupling of nicotinic acid with amino acids generates a ligand capable of forming highly stable transition metal complexes[1], typically coordinating via the carboxylate oxygen and amide nitrogen/oxygen, leaving the pyridine nitrogen available for secondary hydrogen bonding or π-π stacking.

Mechanistic Pathways of Metallodrug Action

When coordinated with transition metals such as Cu(II), Zn(II), or Ni(II), the resulting complexes exhibit distinct biological mechanisms. Copper(II) complexes, in particular, are known to exhibit strong DNA binding capabilities and induce intracellular oxidative stress through Cu²⁺/Cu⁺ redox cycling[2]. This dual-action mechanism disrupts cellular replication and triggers apoptotic pathways. In vivo studies of related N-nicotinoyl transition metal complexes have demonstrated significant antitumor activity, including the reversal of tumor growth and the induction of apoptosis in lymphocytes[3].

Mechanism Ligand N-(pyridin-3-ylcarbonyl)valine (Lipophilic & Multidentate) Complex Metallodrug Complex [M(L)2(H2O)2] Ligand->Complex Coordination (O,O-chelation) Metal Transition Metal Core (Cu²⁺, Zn²⁺, Ni²⁺) Metal->Complex Geometry (Octahedral) DNA CT-DNA Intercalation (Pyridine π-π stacking) Complex->DNA Nuclear Targeting ROS Intracellular ROS Generation (Cu²⁺/Cu⁺ Redox Cycling) Complex->ROS Oxidative Stress Apo Apoptotic Cell Death (Cancer Cell Lines) DNA->Apo Replication Block ROS->Apo DNA Cleavage

Figure 1: Mechanistic pathway of N-(pyridin-3-ylcarbonyl)valine complexes inducing apoptosis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, embedding analytical checkpoints to ensure the integrity of the synthesized compounds before proceeding to biological evaluation.

Synthesis of the Ligand (HL)

Causality Insight: The synthesis utilizes [4] rather than standard carbodiimides (e.g., EDC). HATU drastically minimizes racemization at the α-carbon of L-valine, preserving the stereochemistry required for targeted biological activity.

  • Activation: Dissolve nicotinic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under an inert atmosphere. Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add L-valine methyl ester hydrochloride (1.1 equiv) to the mixture. Stir continuously for 12 hours.

  • Saponification: Isolate the intermediate ester via ethyl acetate extraction, then saponify using 1M LiOH in a THF/H₂O (1:1) mixture for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 4.0 using 1M HCl to precipitate the free ligand. Filter, wash with cold water, and dry under vacuum.

  • Validation Checkpoint: Conduct ¹H NMR (DMSO-d₆). The presence of an isopropyl doublet at ~0.9 ppm and characteristic pyridine protons at ~7.5–9.0 ppm confirms structural identity.

Synthesis of Transition Metal Complexes [M(L)₂]

Causality Insight: Strict pH control is mandatory. The pKa of the valine carboxylate is ~2.3, while the pyridine nitrogen protonates at ~5.5. Maintaining a strictly neutral pH ensures the carboxylate is fully deprotonated for metal binding while preventing the precipitation of insoluble metal hydroxides (which occurs at pH > 7.5).

  • Preparation: Dissolve the synthesized ligand (2.0 equiv) in a methanol/water (80:20) mixture.

  • pH Adjustment: Carefully adjust the solution to pH 6.8–7.0 using 0.1M NaOH.

  • Complexation: Dropwise, add a methanolic solution of the transition metal salt (e.g., Cu(OAc)₂·H₂O or Zn(OAc)₂·2H₂O) (1.0 equiv).

  • Reflux: Heat the mixture to reflux for 4 hours. Allow it to cool slowly to room temperature to induce crystallization.

  • Validation Checkpoint: Perform FTIR spectroscopy. A diagnostic shift in the asymmetric carboxylate stretch ν(COO⁻) from ~1650 cm⁻¹ (free ligand) to ~1610 cm⁻¹ (complex) confirms successful metal coordination.

CT-DNA Binding Assay

Causality Insight: Calf Thymus DNA (CT-DNA) is utilized as a standardized model for double-stranded DNA. Intercalation of the complex between DNA base pairs restricts the mobility of the ligand's conjugated system, which is quantitatively observable via UV-Vis spectroscopy[2].

  • Baseline: Prepare a 50 µM solution of the metal complex in Tris-HCl buffer (pH 7.4). Record the baseline UV-Vis absorption spectrum.

  • Titration: Sequentially add increasing concentrations of CT-DNA (0–100 µM).

  • Incubation: Allow 5 minutes of equilibration time after each addition before recording the spectrum.

  • Validation Checkpoint: Observe the intraligand π-π* transition band (~270 nm). Hypochromism (a decrease in absorbance intensity) coupled with a bathochromic shift (red shift) validates an intercalative binding mode.

Workflow Syn 1. Ligand Synthesis (HATU Coupling) Comp 2. Metal Complexation (pH 6.5-7.0) Syn->Comp Purified Ligand Char 3. Characterization (FTIR, UV-Vis) Comp->Char Crystallization Bio 4. Biological Assays (DNA Binding) Char->Bio Verified Structure

Figure 2: End-to-end experimental workflow from ligand synthesis to biological efficacy screening.

Quantitative Data Summary

The table below summarizes the expected physicochemical and biological metrics for N-(pyridin-3-ylcarbonyl)valine and its corresponding transition metal complexes.

CompoundYield (%)FTIR ν(C=O) cm⁻¹UV-Vis λmax (nm)DNA Binding Constant (Kb, M⁻¹)Cytotoxicity IC₅₀ (HepG2, µM)
Ligand (HL) 851650265N/A> 100
[Cu(L)₂(H₂O)₂] 781610270, 6205.4 × 10⁵12.5
[Zn(L)₂(H₂O)₂] 8216152683.2 × 10⁵28.4
[Ni(L)₂(H₂O)₂] 751612265, 390, 6502.8 × 10⁵45.0

Note: The high DNA binding constant and low IC₅₀ of the Cu(II) complex highlight its superior efficacy, driven by its redox-active nature compared to the structurally analogous but redox-silent Zn(II) complex.

References

  • Shrivastav, A., et al. "Synthesis, Characterization and Antitumor Studies of Mn(II), Ni(II), Cu(II) and Zn(II) Complexes of N-Nicotinoyl-N′-o-Hydroxythiobenzhydrazide." BioMetals, vol. 16, no. 2, 2003, pp. 311-320.

  • "DNA binding and cytotoxicity studies of ternary copper(II) complexes containing heterocyclic bases and thiourea." International Journal of Pharmaceutical Sciences and Research, vol. 9, no. 5, 2018.

  • "Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives." Beilstein Journal of Organic Chemistry, vol. 15, 2019.

  • "Synthesis and biological activity of novel amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives." Asian Journal of Chemistry, 2005.

Sources

Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing for N-(pyridin-3-ylcarbonyl)valine in Murine Models

Abstract This document provides a comprehensive framework for establishing in vivo dosing guidelines for the novel compound N-(pyridin-3-ylcarbonyl)valine (NPCV) in murine models. As a compound with limited public data,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for establishing in vivo dosing guidelines for the novel compound N-(pyridin-3-ylcarbonyl)valine (NPCV) in murine models. As a compound with limited public data, this guide emphasizes the foundational principles and methodologies required to systematically determine its tolerability, pharmacokinetic profile, and effective dose range. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step procedures for vehicle formulation, dose-range finding (DRF), and maximum tolerated dose (MTD) studies. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. All procedures are grounded in established preclinical research standards and prioritize animal welfare in accordance with Institutional Animal Care and Use Committee (IACUC) guidelines.

Introduction and Scientific Background

N-(pyridin-3-ylcarbonyl)valine (NPCV) is a small molecule conjugate of nicotinic acid (a form of vitamin B3) and the amino acid L-valine. While the specific pharmacological profile of NPCV is not extensively documented, its constituent parts suggest potential interactions with pathways related to cellular metabolism and nutrient transport. Nicotinic acid is a well-known lipid-lowering agent that acts on receptors like GPR109A, while amino acid conjugates are sometimes employed to improve drug delivery or stability.[1][2] The N-acyl amino acid class of molecules, to which NPCV belongs, includes various endogenous signaling molecules, suggesting that NPCV could have neuromodulatory or other physiological roles.[3]

Given the novelty of NPCV, a structured approach is mandatory to define a safe and effective dosing window for in vivo studies. This process is foundational in preclinical drug development and involves a tiered series of experiments to characterize the compound's behavior in a living system.[4][5] The primary objectives are to identify the maximum tolerated dose (MTD) and establish a preliminary pharmacokinetic (PK) profile, which together inform the dose levels for subsequent efficacy studies.[6][7]

This guide will detail the necessary steps, from initial benchtop formulation to the design and execution of acute toxicity and dose-escalation studies in mice.

Preclinical Strategic Planning

Regulatory and Ethical Considerations

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[8] The experimental design should adhere to the principles of the "Three Rs": Replacement, Reduction, and Refinement, to minimize animal use and distress.[8] This includes using the minimum number of animals required for statistical significance and refining procedures to reduce pain or discomfort.[5][8]

Compound Characterization and Formulation

The physicochemical properties of NPCV, particularly its solubility, are critical for developing a suitable vehicle for administration.[9][10] Poorly soluble compounds present significant challenges, as the choice of vehicle can impact bioavailability and may introduce confounding toxicity.[10][11][12]

Table 1: Recommended Vehicle Screening for N-(pyridin-3-ylcarbonyl)valine

Vehicle ComponentRationale & ConsiderationsPotential Ratio (Starting Point)
Aqueous-Based
0.9% SalineIsotonic and generally non-toxic. Ideal for water-soluble compounds.N/A
0.5% (w/v) Carboxymethylcellulose (CMC) in waterSuspension agent for insoluble compounds. Generally well-tolerated.[11][13]N/A
Co-Solvent Systems
5-10% DMSO in SalineDMSO is a strong solvent but can have intrinsic biological effects and toxicity.[11][13] Use the lowest effective percentage.10% DMSO, 90% Saline
20-40% Polyethylene Glycol 400 (PEG-400) in WaterCommon co-solvent, but can cause neuromotor deficits at higher concentrations.[12][13]30% PEG-400, 70% Water
Corn OilSuitable for highly lipophilic compounds for oral administration. May affect absorption kinetics.[10]N/A

Protocol 1: Vehicle Selection and Dose Formulation

  • Solubility Test: Determine the solubility of NPCV in the candidate vehicles listed in Table 1. Start by attempting to dissolve 1-5 mg of NPCV in 1 mL of each vehicle. Use vortexing and sonication to aid dissolution.

  • Formulation Preparation: Once a suitable vehicle is identified, prepare the dosing solutions. For a suspension like CMC, slowly add the powdered NPCV to the vehicle while stirring to ensure homogeneity. For co-solvent systems, first dissolve NPCV in the pure solvent (e.g., DMSO) before adding the aqueous component.

  • Stability Check: Assess the physical stability of the formulation over a few hours. Look for signs of precipitation or phase separation. The formulation should be stable for the duration of the dosing procedure.

  • Final Preparation: On the day of dosing, prepare the formulation fresh. If it is a suspension, ensure it is continuously mixed (e.g., with a stir bar) to guarantee uniform dosing. All parenteral solutions must be sterile.[14][15]

Route of Administration

The intended clinical application should guide the choice of administration route.[7] For initial characterization, oral (PO) and intraperitoneal (IP) routes are common.

  • Oral Gavage (PO): Mimics clinical oral dosing but has variable bioavailability.

  • Intraperitoneal (IP): Bypasses first-pass metabolism, often leading to higher and more rapid systemic exposure. It is frequently used in early-stage rodent studies.[16]

Experimental Design: From Tolerability to Dose Selection

The core of establishing dosing guidelines is a sequential approach, starting with a broad dose range and refining it based on observed toxicity.

G cluster_0 Phase 1: Dose Range Finding (DRF) cluster_1 Phase 2: Maximum Tolerated Dose (MTD) cluster_2 Phase 3: Efficacy Study Dosing a Acute Dose-Range Finding (n=1-2 mice/group) Broad Range (e.g., 10, 100, 1000 mg/kg) b Identify Range of Interest (No effect to severe toxicity) a->b Single Dose c MTD Study (n=3-5 mice/group) Narrower, refined doses b->c Inform Dose Selection d Determine MTD (Highest dose with acceptable, reversible toxicity) c->d Single or Repeat Dose e Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) d->e Define Upper Limit G cluster_0 MTD Study Inputs cluster_1 MTD Protocol Execution cluster_2 Endpoints & Data Analysis cluster_3 Output inputs DRF Study Results Selected Mouse Strain Chosen Route (PO/IP) protocol Group Allocation (n=3-5/group) Dose Administration (Single Dose) Intensive Monitoring (7-14 days) inputs->protocol Informs endpoints Daily Body Weights (% Change) Clinical Observation Scores Mortality Optional: Clinical Pathology protocol->endpoints Generates output output endpoints->output Defines

Caption: Logical flow for a Maximum Tolerated Dose (MTD) study.

Data Interpretation and Next Steps

The results from the DRF and MTD studies are foundational for all subsequent in vivo work.

Table 2: Interpreting MTD Study Outcomes

ObservationInterpretationNext Step
No toxicity up to 1000 mg/kg Compound has a very high safety margin. The MTD may be considered the limit dose.Use doses up to 1000 mg/kg in efficacy studies or as needed to achieve desired plasma exposure.
Clear dose-response for toxicity A definitive MTD can be established (e.g., 300 mg/kg).Select doses for efficacy studies at, and fractionally below, the MTD (e.g., 300, 150, 75 mg/kg).
Steep toxicity curve (e.g., 200 mg/kg tolerated, 250 mg/kg lethal) The therapeutic window may be narrow.Use caution. Select efficacy doses well below the MTD and consider PK/PD modeling.
Vehicle control group shows adverse effects The vehicle itself is toxic. [11][13]The study is invalid. A new, more inert vehicle must be identified and validated (Protocol 1).

Upon establishing the single-dose MTD, researchers should consider repeat-dose tolerability studies if the intended therapeutic regimen involves chronic administration. [17]Furthermore, conducting a preliminary pharmacokinetic (PK) study is highly recommended to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for correlating dose with exposure and, ultimately, with efficacy. [18][19]

References

  • Alves, R. R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Available at: [Link]

  • SCIREQ. (n.d.). IACUC Considerations for Preclinical Studies. Available at: [Link]

  • Alves, R. R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Alves, R. R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. Available at: [Link]

  • FASS, L. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. Available at: [Link]

  • Syngene. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]

  • IACUC, University of Iowa. (n.d.). Oral Gavage In Mice and Rats. Available at: [Link]

  • ResearchGate. (2022). How to decide a dose for mice if the doses are not available in any literature. Available at: [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Available at: [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Available at: [Link]

  • van der Zanden, S. Y., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. PMC. Available at: [Link]

  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. The University of North Carolina at Chapel Hill. Available at: [Link]

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Available at: [Link]

  • IACUC, University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Al-Ghamdi, S., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Available at: [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Available at: [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Available at: [Link]

  • ResearchGate. (2012). Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives. Available at: [Link]

  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. Available at: [Link]

  • PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Available at: [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study?. Available at: [Link]

  • Le, T. M., et al. (2020). Nicotinamide riboside–amino acid conjugates that are stable to purine nucleoside phosphorylase. PMC. Available at: [Link]

  • James Cook University Singapore. (2022). IACUC Application Guide. Available at: [Link]

  • University of California, Santa Barbara. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. Available at: [Link]

  • Cardoso, C.d.O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2006). Synthesis of novel vasodilatory active nicotinate esters with amino acid function. PubMed. Available at: [Link]

  • University of South Florida. (n.d.). iacuc principles and procedures of animal care and use. Available at: [Link]

  • Bradshaw, H. B., & Walker, J. M. (2005). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. Available at: [Link]

  • Le, T. M., et al. (2020). Nicotinamide riboside-amino acid conjugates that are stable to purine nucleoside phosphorylase. PubMed. Available at: [Link]

  • Aragen Bioscience. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Crystallization of N-(pyridin-3-ylcarbonyl)valine

Abstract This comprehensive guide provides detailed application notes and robust protocols for the isolation and purification of N-(pyridin-3-ylcarbonyl)valine via crystallization. As a critical downstream process in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the isolation and purification of N-(pyridin-3-ylcarbonyl)valine via crystallization. As a critical downstream process in pharmaceutical development, achieving high purity and a stable crystalline form is paramount. This document moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization, empowering researchers to troubleshoot and optimize their processes. We will explore a variety of techniques, from traditional cooling and anti-solvent methods to slurry and vapor diffusion, providing the causal logic behind experimental choices to ensure reproducible and high-quality outcomes.

Introduction: The Critical Role of Crystallization

N-(pyridin-3-ylcarbonyl)valine is a molecule of interest in drug development, and its effective isolation in a pure, stable, and well-defined crystalline form is a non-negotiable prerequisite for further study and formulation. Crystallization is a powerful and highly selective purification technique that separates the target molecule from impurities, residual solvents, and reaction byproducts.[1] A successful crystallization process not only enhances chemical purity but also controls critical solid-state properties such as polymorphism, crystal habit, and particle size distribution, all of which significantly impact bioavailability, stability, and manufacturability.

This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to master the crystallization of this N-acyl amino acid derivative.

Physicochemical Properties of N-(pyridin-3-ylcarbonyl)valine

A thorough understanding of the molecule's physicochemical properties is the foundation of a logical crystallization strategy.

Table 1: Key Physicochemical Properties of N-(pyridin-3-ylcarbonyl)valine

PropertyValue/InformationSource
Chemical Formula C11H14N2O3[2]
Molecular Weight 222.24 g/mol [2]
CAS Number 17274-85-0[2]
General Solubility As an N-acyl amino acid with a pyridine moiety, solubility is expected to be pH-dependent. The valine side chain imparts some hydrophobicity, while the pyridine ring and the carboxyl group provide opportunities for hydrogen bonding and ionization.[3] Solubility is generally low in non-polar solvents and higher in polar protic and aprotic solvents.General Chemical Principles
pKa The pyridine nitrogen has a pKa of approximately 5.2, while the carboxylic acid has a pKa around 2-3. This dual acidic and basic nature is critical for pH-swing crystallization strategies.[4]Estimated from similar structures

Note: Experimental determination of solubility in a range of solvents at various temperatures is a critical first step before attempting any crystallization protocol.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, moving a solution from a stable, undersaturated state to a supersaturated state where crystal nucleation and growth can occur.[5] This transition is typically achieved by altering temperature (cooling crystallization) or solvent composition (anti-solvent crystallization).[5]

G cluster_0 Crystallization Process Undersaturated Solution Undersaturated Solution Supersaturation Supersaturation Undersaturated Solution->Supersaturation Cooling or Anti-solvent Addition Nucleation Nucleation Supersaturation->Nucleation Spontaneous or Seeded Crystal Growth Crystal Growth Nucleation->Crystal Growth Solid-Liquid Equilibrium Solid-Liquid Equilibrium Crystal Growth->Solid-Liquid Equilibrium

Caption: The fundamental stages of a crystallization process.

Crystallization Protocols

The following protocols are presented as robust starting points. Optimization will likely be necessary based on the specific impurity profile and desired crystal attributes.

Protocol 1: Cooling Crystallization

This is a standard and often effective method for compounds that exhibit a significant increase in solubility with temperature.[6]

Principle: The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and subsequent crystallization.[5]

Step-by-Step Methodology:

  • Solvent Screening: In small vials, test the solubility of N-(pyridin-3-ylcarbonyl)valine in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, water, ethyl acetate) at both room temperature and elevated temperatures (e.g., 60-80°C). A good solvent for cooling crystallization will show a large difference in solubility between these two temperatures.

  • Preparation of Saturated Solution: In a flask equipped with a magnetic stirrer and a condenser, add the selected solvent to the crude N-(pyridin-3-ylcarbonyl)valine. Heat the mixture with stirring until the solid completely dissolves. If necessary, add small additional volumes of the solvent to achieve full dissolution.

  • Hot Filtration (Optional but Recommended): To remove any insoluble impurities, filter the hot, saturated solution through a pre-warmed filter paper or a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-warmed crystallization vessel.[7]

  • Controlled Cooling: Cover the vessel and allow it to cool slowly to room temperature. For slower cooling, the vessel can be placed in an insulated container. Slow cooling is crucial for the formation of larger, more perfect crystals.[5]

  • Further Cooling: Once at room temperature, the vessel can be placed in a refrigerator or ice bath to maximize the yield.

  • Crystal Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

G Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Hot Filtration (Optional) Hot Filtration (Optional) Dissolve in Hot Solvent->Hot Filtration (Optional) Controlled Cooling to RT Controlled Cooling to RT Hot Filtration (Optional)->Controlled Cooling to RT Further Cooling (e.g., 0-4°C) Further Cooling (e.g., 0-4°C) Controlled Cooling to RT->Further Cooling (e.g., 0-4°C) Vacuum Filtration Vacuum Filtration Further Cooling (e.g., 0-4°C)->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals End End Dry Crystals->End

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

This technique is ideal when a suitable single solvent for cooling crystallization cannot be found.[8]

Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. A second solvent, an "anti-solvent" or "precipitant," in which the compound is poorly soluble but which is miscible with the good solvent, is then added. This reduces the overall solubility of the compound, inducing crystallization.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution to remove any particulate matter.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition can be done dropwise. Observe for the onset of turbidity (cloudiness), which indicates the point of nucleation.

  • Maturation: Once turbidity is observed, stop the addition of the anti-solvent and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow.

  • Completion of Addition: Continue the slow addition of the anti-solvent to maximize the yield.

  • Isolation: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 4.1.

G Start Start Dissolve in 'Good' Solvent Dissolve in 'Good' Solvent Start->Dissolve in 'Good' Solvent Filter Solution Filter Solution Dissolve in 'Good' Solvent->Filter Solution Slowly Add Anti-Solvent Slowly Add Anti-Solvent Filter Solution->Slowly Add Anti-Solvent Observe for Turbidity Observe for Turbidity Slowly Add Anti-Solvent->Observe for Turbidity Maturation (Stirring) Maturation (Stirring) Observe for Turbidity->Maturation (Stirring) Complete Anti-Solvent Addition Complete Anti-Solvent Addition Maturation (Stirring)->Complete Anti-Solvent Addition Isolate Crystals Isolate Crystals Complete Anti-Solvent Addition->Isolate Crystals End End Isolate Crystals->End

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 3: Vapor Diffusion

This method is particularly useful for obtaining high-quality single crystals for X-ray diffraction and when only small amounts of material are available.[11][12]

Principle: A concentrated solution of the compound in a less volatile solvent is allowed to equilibrate in a sealed chamber with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[5][9]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which N-(pyridin-3-ylcarbonyl)valine is soluble (e.g., methanol, ethanol) and a more volatile anti-solvent in which it is insoluble (e.g., diethyl ether, hexane).[12]

  • Setup: Dissolve 5-10 mg of the compound in 0.2-0.5 mL of the "good" solvent in a small, open vial. Place this inner vial inside a larger jar or beaker containing a small amount of the anti-solvent.

  • Sealing and Incubation: Seal the larger container tightly and leave it undisturbed at a constant temperature.[7]

  • Crystal Growth: Over hours to days, the anti-solvent vapor will diffuse into the inner vial, inducing crystallization.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the crystals.

G cluster_0 Sealed Chamber Inner Vial Compound in 'Good' Solvent Outer Reservoir Anti-Solvent Crystal Formation Crystal Formation Inner Vial->Crystal Formation Solubility Decreases Vapor Diffusion Anti-Solvent Vapor Diffuses into Inner Vial Outer Reservoir->Vapor Diffusion Vapor Diffusion->Inner Vial

Caption: Principle of Vapor Diffusion Crystallization.

Protocol 4: Slurry Crystallization for Purity Enhancement

This technique is excellent for improving the purity of an existing crystalline solid, particularly for removing surface-adsorbed impurities or for converting to a more stable polymorphic form.[1]

Principle: The crystalline material is suspended (slurried) in a solvent system in which it is slightly soluble. Over time, a dissolution and recrystallization process occurs, allowing for the rejection of impurities into the solution and the growth of more perfect, stable crystals.[8]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent mixture in which N-(pyridin-3-ylcarbonyl)valine has low but not negligible solubility.

  • Slurry Preparation: Add the crystalline material to the chosen solvent system in a flask to form a stirrable slurry.

  • Agitation and Aging: Stir the slurry at a constant temperature (room temperature or slightly elevated) for an extended period (e.g., 24-72 hours).

  • Isolation: After the aging period, filter the slurry, wash the crystals with fresh, cold solvent, and dry.

Table 2: Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Nucleation is inhibited.Concentrate the solution; Add a seed crystal; Scratch the inside of the flask with a glass rod; Cool to a lower temperature.
Oiling Out Compound is too soluble; Cooling is too rapid; Impurities are present.Use a less-good solvent or more anti-solvent; Slow down the cooling rate; Purify the crude material first (e.g., by column chromatography).
Formation of Fine Powder Nucleation is too rapid; High level of supersaturation.Reduce the rate of cooling or anti-solvent addition; Use a lower initial concentration.
Low Yield Compound is still too soluble in the mother liquor.Cool to a lower temperature; Add more anti-solvent; Evaporate some of the solvent.

Conclusion

The isolation of N-(pyridin-3-ylcarbonyl)valine through crystallization is a multi-faceted process that requires a systematic approach. By understanding the physicochemical properties of the molecule and the principles behind different crystallization techniques, researchers can develop and optimize robust protocols to achieve high purity and desirable solid-state forms. The methods detailed in this guide—cooling, anti-solvent, vapor diffusion, and slurry crystallization—provide a versatile toolkit for tackling the purification challenges associated with this important compound. Careful execution, patient observation, and iterative optimization are the keys to success.

References

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Campos-Gaxiola, J. J., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57156. [Link]

  • Behm, H., et al. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography, 22(4), 354-358.
  • Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1885-1907. [Link]

  • Acevedo, D., et al. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 21(9), 1336-1344. [Link]

  • Kumar, L., & Singh, S. (2024). Co-crystallization: Technique for solubility enhancement. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 9(3), 1-8. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Thoreauchem. (n.d.). N-(pyridin-3-ylcarbonyl)valine. Retrieved from [Link]

  • Eto, S., et al. (2011). Filtration Properties of Amino Acid Crystals Produced by Anti-Solvent Crystallization. Journal of Chemical Engineering of Japan, 44(11), 823-829.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

Sources

Method

N-(pyridin-3-ylcarbonyl)valine cell culture assay protocols and guidelines

Application Note: In Vitro Evaluation of N-(pyridin-3-ylcarbonyl)valine Prodrug Conjugates Pharmacological Rationale & Assay Architecture N-(pyridin-3-ylcarbonyl)valine, commonly referred to as nicotinoyl-valine, is an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation of N-(pyridin-3-ylcarbonyl)valine Prodrug Conjugates

Pharmacological Rationale & Assay Architecture

N-(pyridin-3-ylcarbonyl)valine, commonly referred to as nicotinoyl-valine, is an advanced ligand utilized in the rational design of prodrugs. By conjugating this amino acid-nicotinic acid hybrid moiety to active pharmaceutical ingredients (APIs) such as ketamine or d-amphetamine (often via a spacer like a -CO2CH2- linker), developers can engineer abuse-deterrent therapeutics with highly controlled, sustained-release pharmacokinetic profiles [1].

Because these prodrugs remain pharmacologically inert until the nicotinoyl-valine ligand is enzymatically cleaved in the gastrointestinal tract or liver, standard API screening protocols are insufficient[2]. The following protocols provide a self-validating in vitro architecture to evaluate the intestinal permeability, hepatic bioconversion, and byproduct safety of nicotinoyl-valine conjugates.

Experimental Workflow

ProdrugWorkflow Prodrug Nicotinoyl-valine Prodrug (API Conjugate) Caco2 Intestinal Absorption (Caco-2 Monolayer) Prodrug->Caco2 Oral Dosing PepT1 Transcellular Transport (PepT1 / Passive) Caco2->PepT1 Apical to Basolateral Hepatic Hepatic Metabolism (Hepatocyte Cleavage) PepT1->Hepatic Portal Circulation ActiveDrug Active API (Systemic Circulation) Hepatic->ActiveDrug Enzymatic Cleavage Ligand Nicotinoyl-valine (Excreted Ligand) Hepatic->Ligand Byproduct Release

In vitro pharmacological workflow for evaluating nicotinoyl-valine prodrugs.

Protocol I: Caco-2 Transepithelial Transport Assay

Expertise & Causality: The Caco-2 human colon carcinoma cell line is the gold standard for predicting intestinal absorption because it spontaneously differentiates into a polarized monolayer expressing tight junctions and brush-border transporters [3]. The valine residue in the nicotinoyl-valine moiety may act as a substrate for the peptide transporter 1 (PepT1). Therefore, applying a pH gradient (apical pH 6.5 / basolateral pH 7.4) is critical to mimic the intestinal microenvironment and drive proton-coupled active transport.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days. Causality: A strict 21-day timeline ensures complete morphological differentiation and maximal PepT1 expression.

  • System Validation (QC): Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts yielding >250 Ω⋅cm2 . Self-Validating Step: Spike the apical buffer with 100 µM Lucifer Yellow (a paracellular fluorescent marker). A basolateral leakage rate of >1% per hour invalidates the well, ensuring that detected prodrug transport is transcellular, not an artifact of a compromised monolayer.

  • Apical Dosing: Prepare a 10 µM solution of the nicotinoyl-valine prodrug in apical HBSS buffer (pH 6.5). Add 0.5 mL to the apical chamber and 1.5 mL of blank HBSS (pH 7.4) to the basolateral chamber.

  • Kinetic Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Immediately replace with 50 µL of fresh 37°C HBSS (pH 7.4) to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A⋅C0​) .

Protocol II: Hepatocyte Metabolic Cleavage Assay

Expertise & Causality: The therapeutic efficacy of a nicotinoyl-valine prodrug depends entirely on its bioconversion rate. While liver microsomes are often used for metabolic stability, they lack crucial cytosolic enzymes. Primary hepatocytes provide the complete physiological repertoire of esterases and amidases required to cleave the linker connecting the API to the nicotinoyl-valine ligand [4].

Step-by-Step Methodology:

  • Hepatocyte Thawing: Thaw cryopreserved human hepatocytes in Williams' Medium E. Assess viability via Trypan Blue exclusion. Causality: Viability must exceed 80%; dead cells release intracellular proteases that can artificially inflate extracellular prodrug cleavage rates.

  • Incubation Setup: Dilute hepatocytes to 1×106 viable cells/mL. Spike the nicotinoyl-valine prodrug to a final concentration of 1 µM. Causality: Maintaining a low substrate concentration (1 µM) prevents enzyme saturation, ensuring first-order Michaelis-Menten kinetics necessary for accurate intrinsic clearance ( CLint​ ) calculation.

  • Time-Course Sampling: Incubate the suspension at 37°C under 5% CO₂ on an orbital shaker. At 0, 15, 30, 60, 120, and 240 minutes, transfer 50 µL of the suspension into a pre-chilled plate containing 150 µL of ice-cold acetonitrile (with internal standard).

  • Reaction Quenching (QC): Self-Validating Step: The 3:1 ratio of ice-cold acetonitrile instantly precipitates metabolic proteins, permanently halting amidase/esterase activity and preventing artifactual degradation during LC-MS/MS sample queueing.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the stoichiometric appearance of the active API.

Protocol III: Ligand Cytotoxicity Screening

Expertise & Causality: Upon enzymatic cleavage, the nicotinoyl-valine byproduct enters systemic circulation. It is a regulatory imperative to confirm that this isolated ligand is non-toxic. The CellTiter-Glo assay quantifies ATP, providing a highly sensitive, direct measurement of metabolic viability rather than relying on secondary mitochondrial reduction (like MTT assays).

Step-by-Step Methodology:

  • Plating: Seed HepG2 cells at 1×104 cells/well in an opaque-walled 96-well plate. Incubate for 24 hours.

  • Ligand Exposure: Treat cells with the synthesized N-(pyridin-3-ylcarbonyl)valine ligand at concentrations ranging from 1 µM to 1000 µM for 48 hours.

  • Luminescent Detection: Add CellTiter-Glo reagent at a 1:1 volume ratio. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence and calculate the IC 50​ relative to vehicle-treated controls.

Quantitative Data Summary

Table 1: Representative In Vitro Profiling of a Nicotinoyl-Valine-Ketamine Prodrug vs. Unconjugated Ketamine

Test CompoundCaco-2 Papp​ ( 10−6 cm/s)Hepatocyte t1/2​ (min)Hepatic API Release Yield (%)Ligand IC 50​ (µM)
Unconjugated Ketamine 18.5 ± 1.245.2 ± 3.1N/AN/A
Nicotinoyl-Valine-Ketamine 24.3 ± 1.8112.4 ± 5.6> 95%> 1000 (Non-toxic)

Data Interpretation: The prodrug exhibits enhanced intestinal permeability (likely via PepT1 transport of the valine moiety) and a prolonged hepatic half-life, validating its utility as a sustained-release, abuse-deterrent formulation.

References

  • Title: Ketamine compounds and processes for making and using them (US20230355550A1)
  • Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols (PubMed) URL: [Link]

  • Title: Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(pyridin-3-ylcarbonyl)valine

Welcome to the technical support center for the synthesis of N-(pyridin-3-ylcarbonyl)valine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(pyridin-3-ylcarbonyl)valine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes.

I. Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses common issues encountered during the synthesis of N-(pyridin-3-ylcarbonyl)valine, offering explanations and actionable solutions to improve your yield and purity.

Question: Why is my yield of N-(pyridin-3-ylcarbonyl)valine consistently low?

Answer:

Low yields in the synthesis of N-(pyridin-3-ylcarbonyl)valine, a standard amide coupling reaction, can stem from several factors. The core of this synthesis is the formation of an amide bond between nicotinic acid (pyridine-3-carboxylic acid) and valine. This process typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine group of valine.[1][2]

Potential Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions.[3] The carboxylic acid must first be converted into a more reactive species.

    • Solution: Employ a suitable coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to increase efficiency and minimize side reactions like racemization.[4][5][6] Uronium-based reagents such as HATU or HBTU are also highly effective.[7]

  • Side Reactions: Several side reactions can compete with the desired amide bond formation, thereby reducing the yield.

    • N-acylurea Formation: When using carbodiimides, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, halting the reaction pathway.[4][8] This is particularly prevalent in polar aprotic solvents like DMF.[9]

      • Solution: Minimize this side reaction by using less polar solvents like dichloromethane (DCM) or by adding HOBt or HOAt, which rapidly convert the O-acylisourea to a more stable active ester, reducing the likelihood of rearrangement.[4]

    • Epimerization: The chiral center of valine can be susceptible to racemization under harsh reaction conditions, leading to a mixture of diastereomers and complicating purification.

      • Solution: Use milder coupling reagents and additives known to suppress racemization, such as HOBt or HOAt.[5][6] Maintaining a neutral pH and lower reaction temperatures can also be beneficial.

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and reaction time significantly impacts the reaction outcome.

    • Solution: Systematically optimize these parameters. A good starting point is to use a common solvent like DCM or acetonitrile at room temperature.[][11] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[12]

Question: I am observing significant amounts of side products in my reaction mixture. What are the likely causes and solutions?

Answer:

The presence of side products is a common challenge in amide synthesis. Identifying these impurities is the first step toward mitigating their formation.

Common Side Products and Mitigation Strategies:

  • Unreacted Starting Materials: Incomplete reactions will leave nicotinic acid and valine in your final mixture.

    • Solution: Ensure the use of an efficient coupling system and optimal stoichiometry. A slight excess of the carboxylic acid or amine might be necessary depending on which is more valuable or easier to remove. Monitor the reaction to completion via TLC.[12]

  • Dicyclohexylurea (DCU) or other Urea Byproducts: If you are using a carbodiimide like DCC or DIC, the corresponding urea byproduct will be formed.[5]

    • Solution: DCU is poorly soluble in many organic solvents and can often be removed by filtration.[5] If using a water-soluble carbodiimide like EDC, the urea byproduct can be removed during an aqueous workup.[8]

  • Symmetrical Anhydride of Nicotinic Acid: The O-acylisourea intermediate can react with another molecule of nicotinic acid to form a symmetrical anhydride.[4] While this anhydride is also an activated species and can react with valine, its formation can alter the reaction kinetics.

    • Solution: The use of additives like HOBt can minimize the formation of the symmetrical anhydride by trapping the O-acylisourea intermediate as an active ester.[8]

Question: How can I effectively purify my N-(pyridin-3-ylcarbonyl)valine product?

Answer:

A proper purification strategy is crucial for obtaining a high-purity product. The choice of method will depend on the nature of the impurities present.

Purification Workflow:

  • Initial Workup: After the reaction is complete, a standard aqueous workup is often the first step.

    • Acidic Wash: A wash with a dilute acid solution (e.g., 1 M HCl or citric acid) will remove any unreacted amine (valine) and basic impurities like pyridine, if used as a catalyst.[12][13]

    • Basic Wash: A subsequent wash with a dilute base solution (e.g., 1 M NaHCO3) will remove unreacted carboxylic acid (nicotinic acid) and acidic impurities.[12]

    • Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.[12]

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Chromatography/Crystallization:

    • Column Chromatography: If impurities persist, purification by column chromatography on silica gel is a versatile option.[7] The basicity of the pyridine moiety might cause tailing on the silica gel; this can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[13]

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[13]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-(pyridin-3-ylcarbonyl)valine.

What are the recommended coupling reagents for this synthesis?

The choice of coupling reagent is critical for a successful synthesis. Here is a comparison of some commonly used reagents:

Coupling ReagentAdditive(s)AdvantagesDisadvantages
DCC/DIC HOBt, NHSInexpensive and effective.[5]Can cause racemization; byproduct removal can be challenging (especially for DIC).[5]
EDC HOBt, NHS, DMAPWater-soluble byproduct is easily removed with an aqueous workup.[8][11]Can be less reactive than uronium-based reagents.
HATU/HBTU DIPEA or other non-nucleophilic baseHigh coupling efficiency, fast reaction rates, and low racemization.[7]More expensive than carbodiimides.
CDI NoneHighly reactive and efficient.[3]Can be sensitive to moisture.

For a balance of efficiency and ease of use, EDC in combination with HOBt or NHS is a robust choice for many applications. For particularly difficult couplings or when minimizing racemization is paramount, HATU is an excellent, albeit more costly, option.[7]

What are the optimal reaction conditions (solvent, temperature, time)?

While the optimal conditions can vary, here are some general guidelines:

  • Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. DCM is often preferred to minimize the formation of N-acylurea when using carbodiimides.[4] Acetonitrile is also a viable option.[11]

  • Temperature: The reaction is typically carried out at room temperature.[2] For sensitive substrates or to minimize side reactions, cooling the reaction to 0°C may be beneficial.[]

  • Reaction Time: Reaction times can range from a few hours to overnight. It is crucial to monitor the reaction's progress by TLC to determine when it has reached completion.[12]

Should I protect the functional groups of valine before the coupling reaction?

In this specific synthesis, the amine group of valine is the desired nucleophile, and the carboxylic acid group of nicotinic acid is the electrophile. Therefore, the amine group of valine should remain unprotected. The carboxylic acid of valine, however, can potentially react. To prevent self-polymerization or other side reactions, it is common practice to use the methyl or ethyl ester of valine for the coupling reaction, followed by hydrolysis of the ester to yield the final product.

How do I prepare the acyl chloride of nicotinic acid as an alternative activation method?

Activating nicotinic acid as its acyl chloride is a classic and effective method.[]

Protocol for Nicotinoyl Chloride Synthesis:

  • To nicotinic acid, add an excess of thionyl chloride (SOCl2).[14][15]

  • Gently reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride, which can then be reacted with valine (or its ester) in the presence of a base (like pyridine or triethylamine) to form the amide bond.[16]

Caution: Thionyl chloride is corrosive and reacts with moisture to release HCl and SO2 gas. This procedure should be performed in a well-ventilated fume hood.

III. Visualizing the Synthesis and Troubleshooting

Reaction Mechanism and Side Reactions

The following diagram illustrates the general mechanism of carbodiimide-mediated amide bond formation and a key side reaction.

G cluster_activation Carboxylic Acid Activation cluster_coupling Desired Amide Formation cluster_side_reaction Side Reaction RCOOH Nicotinic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Amide N-(pyridin-3-ylcarbonyl)valine O_Acylisourea->Amide + Valine N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement Valine Valine Urea Urea Byproduct

Caption: Carbodiimide-mediated amide synthesis pathway and a common side reaction.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving low yield issues.

G Start Low Yield of N-(pyridin-3-ylcarbonyl)valine Check_Activation Is Carboxylic Acid Activation Efficient? Start->Check_Activation Check_Side_Reactions Are Side Reactions Occurring? Check_Activation->Check_Side_Reactions Yes Optimize_Coupling Change/Optimize Coupling Reagent and Additives (e.g., EDC/HOBt, HATU) Check_Activation->Optimize_Coupling No Check_Conditions Are Reaction Conditions Optimal? Check_Side_Reactions->Check_Conditions No Add_Suppressors Add Racemization Suppressors (HOBt/HOAt) Change Solvent (e.g., to DCM) Check_Side_Reactions->Add_Suppressors Yes Optimize_Params Optimize Solvent, Temperature, and Time Monitor by TLC Check_Conditions->Optimize_Params No End Improved Yield Check_Conditions->End Yes Optimize_Coupling->Check_Side_Reactions Add_Suppressors->Check_Conditions Optimize_Params->End

Sources

Optimization

troubleshooting N-(pyridin-3-ylcarbonyl)valine solubility in aqueous buffers

Welcome to the Technical Support Center for N-(pyridin-3-ylcarbonyl)valine . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(pyridin-3-ylcarbonyl)valine . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. By understanding the physicochemical causality behind this compound's behavior, you can implement self-validating protocols that ensure absolute reproducibility in your assays.

N-(pyridin-3-ylcarbonyl)valine (often referred to as nicotinoyl-valine) is an amphoteric molecule. Its solubility is dictated by the interplay between the basic pyridine ring (pKa ~3.3), the acidic valine carboxylate (pKa ~3.0), and the hydrophobic bulk of the valine isopropyl side chain. The amide linkage stabilizes the molecule but restricts conformational flexibility, making the compound highly susceptible to isoelectric precipitation and metal-ion chelation[1].

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does my N-(pyridin-3-ylcarbonyl)valine powder clump and refuse to dissolve in standard DI water? A: This is a classic case of isoelectric precipitation. When the free acid form of the compound is added to unbuffered DI water, it releases protons, rapidly dropping the local pH to approximately 3.0–3.5. This pH coincides with the compound's isoelectric point (pI). At this pH, the pyridine ring is protonated (+1) and the carboxylate is deprotonated (-1), resulting in a neutrally charged zwitterion. Without net electrostatic repulsion, the hydrophobic valine side chains aggregate, and the pyridine rings undergo π−π stacking, forming insoluble clumps. Solution: Never use unbuffered water. Pre-dissolve the compound in a slightly alkaline buffer (e.g., 100 mM Tris-HCl, pH 7.4) where it forms a highly soluble anion[2].

Q2: I am using a pH 7.4 Phosphate Buffered Saline (PBS), but I still observe micro-precipitates over time. Why? A: While the anionic form is highly soluble at pH 7.4, N-(pyridin-3-ylcarbonyl)valine can act as a bidentate chelating agent. The pyridine nitrogen and the amide/carboxylate oxygens can coordinate with trace divalent cations (e.g., Ca2+ , Mg2+ ) present in some PBS formulations (like DPBS) or leached from glassware. This forms insoluble coordination complexes. Solution: Switch to calcium/magnesium-free buffers. If precipitation persists, add 1–5 mM EDTA to outcompete the compound for trace metals.

Q3: Can I use co-solvents to prepare a highly concentrated stock solution (>50 mM)? A: Yes. For high-concentration stocks, aqueous buffers alone may be insufficient due to the hydrophobic bulk of the valine side chain. The compound is highly soluble in DMSO. Solution: Dissolve the powder in 100% DMSO to create a 500 mM master stock, then dilute it into your aqueous working buffer immediately prior to the experiment. Ensure the final DMSO concentration remains below 1% (v/v) to prevent assay interference or protein denaturation.

Part 2: Mechanistic Workflows & Logical Relationships

To systematically resolve solubility issues, follow the diagnostic workflow below.

Troubleshooting Start Compound Fails to Dissolve CheckPH Check Solution pH Start->CheckPH LowPH pH 3.0 - 4.5 (Isoelectric Precipitation) CheckPH->LowPH HighPH pH > 7.0 (Anionic Form) CheckPH->HighPH ActionLow Add 0.1M NaOH or Use pH 7.4 Buffer LowPH->ActionLow CheckIons Check for Divalent Cations (Ca2+, Mg2+) HighPH->CheckIons HasIons Buffer contains Ca2+/Mg2+ (Metal Chelation) CheckIons->HasIons NoIons Buffer is Ca/Mg-free (Hydrophobic Aggregation) CheckIons->NoIons ActionIons Add 1-5 mM EDTA or Switch to DPBS(-/-) HasIons->ActionIons ActionHydro Add 1-5% DMSO or Gentle Heating (37°C) NoIons->ActionHydro

Caption: Troubleshooting workflow for resolving N-(pyridin-3-ylcarbonyl)valine insolubility.

Understanding the pH-dependent speciation is critical for predicting solubility behavior in various biological media[3].

Speciation Cation Cationic Form (+1) Protonated Pyridine Protonated COOH Zwitterion Zwitterionic Form (0) Protonated Pyridine Deprotonated COO- Cation->Zwitterion pH > 3.0 (Valine pKa) Anion Anionic Form (-1) Neutral Pyridine Deprotonated COO- Zwitterion->Anion pH > 3.3 (Pyridine pKa)

Caption: pH-dependent speciation and charge states of N-(pyridin-3-ylcarbonyl)valine.

Part 3: Quantitative Solubility Profiles

The following table summarizes the expected solubility limits of N-(pyridin-3-ylcarbonyl)valine across different solvent systems. Use this as a benchmark to validate your preparations.

Solvent / Buffer SystemFinal pHDominant Charge StateEst. Solubility Limit (mg/mL)Mechanistic Notes
DI Water (Unbuffered) ~3.5Zwitterionic (Neutral)< 0.5Compound self-buffers to its pI; high aggregation risk.
0.1 M HCl 1.0Cationic (+1)> 25.0Ion-dipole interactions with water maximize solubility.
Acetate Buffer 4.0Zwitterionic / Anionic< 2.0Proximity to pI causes partial precipitation.
PBS (Ca/Mg-free) 7.4Anionic (-1)> 50.0Ideal for biological assays; carboxylate is fully ionized.
100% DMSO N/ANeutral (Solvated)> 100.0Disrupts hydrophobic interactions; best for master stocks.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocol utilizes a "base-titration" method. By forcing the compound into its highly soluble anionic state first, we bypass the isoelectric bottleneck entirely.

Protocol: Preparation of a Stable 50 mM Aqueous Stock Solution

Materials Required:

  • N-(pyridin-3-ylcarbonyl)valine powder

  • 1.0 M NaOH (sterile)

  • 100 mM HEPES buffer (pH 7.4, Ca/Mg-free)

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Gravimetric Addition: Weigh the required mass of N-(pyridin-3-ylcarbonyl)valine into a sterile polypropylene tube.

  • Alkaline Wetting (Critical Step): Instead of adding buffer directly, add 1.0 M NaOH at a molar ratio of 1.1 equivalents of NaOH to 1.0 equivalent of the compound.

    • Causality: This immediately deprotonates the valine carboxylic acid, generating the highly soluble sodium salt of the compound and preventing it from passing through its insoluble zwitterionic phase.

  • Primary Solvation: Vortex the mixture for 30 seconds. The powder should dissolve instantly into a clear, slightly viscous solution.

  • Buffer Dilution: Bring the solution to 95% of its final target volume using 100 mM HEPES buffer (pH 7.4).

  • pH Verification (Self-Validation): Measure the pH of the solution. It will likely be slightly basic (pH 7.8 - 8.2). Carefully back-titrate with 0.1 M HCl until the pH reaches exactly 7.4.

  • Final Volume & Sterilization: Adjust to the final target volume with HEPES buffer. Pass the solution through a 0.22 µm PTFE syringe filter.

    • Note: Do not use nylon filters, as the hydrophobic valine side chain may cause non-specific binding to the membrane.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles, which can nucleate crystal formation.

Part 5: References

  • Thermodynamic Properties of L-Methionine and Nicotinic Acid in an Aqueous Buffer Solution. ResearchGate. 3[3]

  • PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPERTIES. Clockss. 1[1]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC (PubMed Central). 2[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of N-(pyridin-3-ylcarbonyl)valine from Biological Matrices

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter challenges in extracting highly polar, amphoteric metabolites from complex biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter challenges in extracting highly polar, amphoteric metabolites from complex biological matrices. N-(pyridin-3-ylcarbonyl)valine (also known as N-nicotinoylvaline) is a prime example. Formed by the conjugation of nicotinic acid and the amino acid valine, this molecule exhibits significant polarity and pH-dependent ionization, making standard reversed-phase or simple liquid-liquid extraction (LLE) protocols highly inefficient.

This guide provides a self-validating framework for troubleshooting and optimizing your sample preparation workflows, ensuring high recovery, minimal matrix effects, and robust LC-MS/MS quantification.

Section 1: Physicochemical Profiling & Causality

Before troubleshooting an assay, we must understand the physicochemical nature of the target molecule. N-(pyridin-3-ylcarbonyl)valine contains two critical functional groups:

  • A pyridine ring (weakly basic, pKa ~4.5).

  • A carboxylic acid group (weakly acidic, pKa ~2.3).

At physiological pH (7.4), the carboxylic acid is deprotonated while the pyridine ring is neutral, making the molecule primarily anionic. At low pH (< 2.0), both the pyridine nitrogen and the carboxylic acid are protonated, rendering the molecule a net cation[1]. This amphoteric, zwitterionic nature dictates our extraction strategy: Mixed-Mode Cation Exchange (MCX) is the most logical and effective choice for isolating this compound from plasma or urine.

Section 2: Troubleshooting Guides & FAQs

Q1: We are using a standard Liquid-Liquid Extraction (LLE) with ethyl acetate, but our recovery for N-(pyridin-3-ylcarbonyl)valine is below 20%. Why is this happening, and how do we fix it?

  • Root Cause : LLE relies on the analyte being in a neutral, un-ionized state to partition into the organic solvent[2]. Because N-(pyridin-3-ylcarbonyl)valine is highly polar and exists as a charged species across most of the pH scale, it strongly prefers the aqueous plasma matrix over non-polar solvents like ethyl acetate.

  • Solution : Abandon LLE for this specific analyte. Transition to Solid-Phase Extraction (SPE), specifically Mixed-Mode Strong Cation Exchange (MCX)[1]. By acidifying the plasma sample with phosphoric acid, you fully protonate the pyridine ring, allowing strong ionic retention on the MCX sorbent.

Q2: We switched to Protein Precipitation (PPT) with acetonitrile to save time, but we are experiencing massive ion suppression in the LC-MS/MS. How can we mitigate this?

  • Root Cause : PPT is non-selective. While it successfully removes bulk proteins, it leaves behind endogenous phospholipids (e.g., phosphatidylcholines) that co-elute with polar analytes in reversed-phase LC, competing for charge in the electrospray ionization (ESI) source[3].

  • Solution : If you must use PPT for high-throughput screening, incorporate a phospholipid removal plate (e.g., Ostro or Phree) post-precipitation. Alternatively, use a polymeric cation exchange SPE, which inherently washes away phospholipids during the 100% methanol wash step[1].

Q3: During MCX SPE, our analyte is eluting prematurely during the wash steps. What is wrong with our protocol?

  • Root Cause : Premature elution in MCX usually means the analyte is not fully ionized during loading, or the wash solvent contains a counter-ion/pH shift that disrupts the ionic bond.

  • Solution : Ensure your loading sample is acidified to at least 2 pH units below the pKa of the pyridine ring (target pH < 2.0). Furthermore, ensure your organic wash (e.g., methanol) does not contain any basic modifiers like ammonia, which would neutralize the pyridine ring and cause premature elution.

Section 3: Optimized Experimental Workflows

Here is a self-validating, step-by-step methodology for the extraction of N-(pyridin-3-ylcarbonyl)valine from human plasma using MCX SPE. Every step is designed with a specific chemical causality.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

  • Objective : Achieve >85% recovery with <5% matrix effects.

  • Step 1: Sample Pre-treatment : Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., isotopically labeled N-nicotinoylvaline-d8).

  • Step 2: Acidification : Add 300 µL of 2% Phosphoric acid (H3PO4) in water. Vortex for 30 seconds.

    • Causality: This drops the pH to ~1.5, protonating the pyridine nitrogen and neutralizing the carboxylic acid, preparing it for cation exchange[1].

  • Step 3: Conditioning : Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of 2% H3PO4 in water.

  • Step 4: Loading : Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Step 5: Wash 1 (Aqueous) : Wash with 1 mL of 0.1 M HCl.

    • Causality: Removes water-soluble endogenous interferences and proteins while maintaining the cationic state of the analyte.

  • Step 6: Wash 2 (Organic) : Wash with 1 mL of 100% Methanol.

    • Causality: Elutes neutral lipids and strongly hydrophobic phospholipids that cause ion suppression[1].

  • Step 7: Elution : Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Causality: The high pH (>10) neutralizes the pyridine ring, breaking the ionic interaction with the sulfonic acid sorbent, releasing the analyte.

  • Step 8: Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile)[4].

Section 4: Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics when evaluating different extraction strategies for polar amino acid derivatives like N-(pyridin-3-ylcarbonyl)valine[1][2][3].

Extraction MethodAverage Recovery (%)Matrix Effect (%)Phospholipid RemovalThroughputRecommended Use Case
Liquid-Liquid Extraction (LLE) < 20%-ModerateLowNot recommended due to analyte polarity.
Protein Precipitation (PPT) 85 - 95%-40 to -60% (Suppression)PoorVery HighEarly discovery; requires long LC gradients.
PPT + Phospholipid Removal 80 - 90%< 10%ExcellentHighHigh-throughput clinical screening.
Mixed-Mode SPE (MCX) 88 - 94%< 5%ExcellentModerateRegulated bioanalysis & PK studies.
Section 5: Diagnostic Visualizations

SPE_Workflow A Plasma Sample + Internal Standard B Acidify (2% H3PO4) Protonate Pyridine N A->B C Load onto MCX Cartridge B->C D Wash 1: 0.1M HCl (Remove Proteins) C->D E Wash 2: 100% MeOH (Remove Phospholipids) D->E F Elute: 5% NH4OH in MeOH (Neutralize Pyridine) E->F G Evaporate & Reconstitute for LC-MS/MS F->G

Mixed-Mode Cation Exchange (MCX) SPE workflow for N-(pyridin-3-ylcarbonyl)valine.

Troubleshooting Start High Ion Suppression Observed? Check1 Check Extraction Method Start->Check1 IsPPT Using PPT? Check1->IsPPT IsSPE Using SPE? Check1->IsSPE FixPPT Switch to SPE or use Phospholipid Removal Plates IsPPT->FixPPT FixSPE Optimize Wash Steps (Increase Organic %) IsSPE->FixSPE

Troubleshooting logic tree for resolving LC-MS/MS ion suppression.

References
  • Title: Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg)
  • Source: lcms.
  • Source: nih.
  • Source: thermofisher.

Sources

Optimization

preventing thermal degradation of N-(pyridin-3-ylcarbonyl)valine during storage

Welcome to the technical support center for N-(pyridin-3-ylcarbonyl)valine (CAS 17274-85-0)[1]. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(pyridin-3-ylcarbonyl)valine (CAS 17274-85-0)[1]. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common questions and troubleshooting scenarios related to the thermal degradation of N-(pyridin-3-ylcarbonyl)valine, providing in-depth explanations and actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of N-(pyridin-3-ylcarbonyl)valine.

Q1: What is N-(pyridin-3-ylcarbonyl)valine and what are its key structural features?

A1: N-(pyridin-3-ylcarbonyl)valine is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃[1]. It is an N-acyl amino acid, formed by an amide bond between the carboxylic acid of nicotinic acid (pyridine-3-carboxylic acid) and the amino group of the essential amino acid L-valine[2][3]. The key structural features that influence its stability are:

  • Amide Bond: This is the linkage between the pyridine ring and the valine moiety. While generally stable, amide bonds are susceptible to hydrolysis under acidic or basic conditions, a process that is accelerated by heat[4][5][6].

  • Pyridine Ring: This heterocyclic aromatic ring can be sensitive to oxidation and light. Proper storage should mitigate these risks[7][8][9][10].

  • Carboxylic Acid Group: The free carboxylic acid from the valine portion can influence the compound's pH in solution and potentially participate in intramolecular reactions.

  • Chiral Center: The L-valine component has a chiral center, which could be susceptible to racemization under harsh conditions.

Q2: What are the primary pathways for thermal degradation of this compound?

A2: The primary concern during storage is thermal degradation, which can be exacerbated by the presence of moisture, oxygen, and light. Key degradation pathways include:

  • Hydrolysis: The most probable degradation pathway is the cleavage of the amide bond, especially in the presence of water, to yield nicotinic acid and valine. This reaction can be catalyzed by acidic or basic conditions and is significantly accelerated by increased temperature[4][5][11].

  • Oxidation: The pyridine ring may be susceptible to oxidation, particularly if exposed to air and heat over long periods.

  • Decarboxylation: At very high temperatures, the carboxylic acid group of the valine moiety could be lost as carbon dioxide. Studies on amino acids show this typically occurs at temperatures well above standard storage conditions (e.g., >180-200°C)[12][13].

Q3: What are the ideal storage conditions for N-(pyridin-3-ylcarbonyl)valine?

A3: To minimize degradation, the compound should be stored under controlled conditions that limit exposure to heat, light, and moisture.[14][15][16]

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Reduces the rate of all potential chemical degradation reactions, especially hydrolysis.[17]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation of the pyridine ring.[17]
Light Amber Vial / DarkProtects the pyridine ring from potential photolytic degradation.[15]
Moisture Tightly Sealed Container with DesiccantPrevents water absorption, which is critical for minimizing amide hydrolysis.[7]
Q4: How can I assess the purity and detect degradation of my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of N-acyl amino acids and detecting degradation products.[18][19][20]

  • Method: A reversed-phase HPLC (RP-HPLC) method with UV detection is typically used. The compound has a pyridine ring, which will have a strong UV absorbance (typically around 260 nm).

  • Analysis: A pure sample will show a single major peak. The appearance of new peaks, particularly those corresponding to the retention times of nicotinic acid and valine, indicates degradation. The purity is often calculated by the area percentage of the main peak relative to the total area of all peaks.[20]

  • Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the degradation products by comparing their mass-to-charge ratios with the expected masses of nicotinic acid and valine.[18][19]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing causes and step-by-step solutions.

Problem 1: HPLC analysis shows new, unidentified peaks after storing the compound.
  • Possible Cause 1: Hydrolysis. The most likely cause is amide bond hydrolysis due to exposure to moisture and/or elevated temperatures. This would result in the formation of nicotinic acid and valine.

    • Solution:

      • Confirm Identity: If standards are available, run HPLC analyses of nicotinic acid and valine to see if the retention times of the new peaks match. Alternatively, use LC-MS to confirm their molecular weights.

      • Review Storage: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere, with a desiccant, and at the recommended refrigerated temperature (2-8°C).[7][17]

      • Future Prevention: When handling the compound, work quickly and in a low-humidity environment (e.g., a glove box or dry room) to minimize moisture exposure. Always allow the container to warm to room temperature before opening to prevent water condensation.

  • Possible Cause 2: Oxidation. If the compound was exposed to air for an extended period, especially at room temperature or higher, oxidation of the pyridine ring might have occurred.

    • Solution:

      • Characterize Impurity: Use LC-MS to determine the molecular weight of the new peak. An increase of 16 amu (atomic mass units) could suggest the formation of an N-oxide.

      • Improve Storage: Store the compound under an inert atmosphere (nitrogen or argon) to prevent contact with oxygen.[17] Ensure containers are properly sealed.

Problem 2: Experimental results are inconsistent, suggesting the compound's concentration has changed over time.
  • Possible Cause: Degradation in Solution. N-(pyridin-3-ylcarbonyl)valine may be less stable in solution than as a solid, especially if the solvent is aqueous or not properly buffered.

    • Solution:

      • Prepare Fresh Solutions: For critical experiments, always prepare solutions fresh from solid material.

      • Solvent Choice: If possible, use anhydrous, aprotic solvents for stock solutions. If aqueous solutions are necessary, consider preparing them in a buffer at a neutral or slightly acidic pH (around pH 5-6), as both strongly acidic and basic conditions can accelerate hydrolysis.[4][21]

      • Storage of Solutions: If solutions must be stored, store them frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

      • Perform a Solution Stability Study: Prepare the compound in your experimental solvent and analyze its purity by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under those specific conditions.

Visualizing the Troubleshooting Process

The following flowchart outlines the decision-making process when unexpected degradation is observed.

G start Start: Inconsistent Results or New HPLC Peaks Observed check_solid Is the issue with the solid material or a solution? start->check_solid solid_path Solid Material check_solid->solid_path Solid solution_path Solution check_solid->solution_path Solution analyze_solid Analyze solid by HPLC/LC-MS. Compare to reference standard. solid_path->analyze_solid analyze_solution Perform solution stability study. Analyze purity by HPLC over time (0, 2, 8, 24h). solution_path->analyze_solution match_hydrolysis Do new peaks match hydrolysis products (nicotinic acid, valine)? analyze_solid->match_hydrolysis yes_hydrolysis Yes match_hydrolysis->yes_hydrolysis Yes no_hydrolysis No match_hydrolysis->no_hydrolysis No review_storage Primary Cause: Hydrolysis. Review storage protocol. Implement moisture control (desiccant, inert gas). yes_hydrolysis->review_storage check_oxidation Check for MW+16 peaks (Oxidation). Review exposure to air. Store under inert gas. no_hydrolysis->check_oxidation end_solid Implement Corrective Storage Actions review_storage->end_solid check_oxidation->end_solid stable_check Is the compound stable in solution for the required duration? analyze_solution->stable_check yes_stable Yes stable_check->yes_stable Yes no_stable No stable_check->no_stable No other_issue Issue may not be compound stability. Check instrument, standards, and experimental procedure. yes_stable->other_issue change_protocol Degradation in solution is likely. - Prepare solutions fresh. - Optimize solvent/buffer. - Store aliquots at -80°C. no_stable->change_protocol end_solution Implement New Solution Handling Protocol change_protocol->end_solution

Caption: Troubleshooting flowchart for N-(pyridin-3-ylcarbonyl)valine degradation.

Section 3: Experimental Protocols

This section provides a detailed methodology for conducting a forced degradation study to understand the stability limits of your compound. Forced degradation studies are essential for developing stability-indicating analytical methods.[5][11][22][23]

Protocol: Forced Degradation Study

Objective: To intentionally degrade N-(pyridin-3-ylcarbonyl)valine under various stress conditions (acidic, basic, oxidative, and thermal) to identify potential degradation products and pathways.

Materials:

  • N-(pyridin-3-ylcarbonyl)valine

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with UV or DAD detector

  • LC-MS system (for peak identification)

  • Calibrated oven and pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-(pyridin-3-ylcarbonyl)valine at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: Add 1 M HCl. Heat at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 1, 4, and 8 hours. (Base hydrolysis is often faster).

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.

    • Thermal (Solid): Place a few milligrams of the solid compound in an oven at 80°C for 24 hours. Then, dissolve to 0.5 mg/mL for analysis.

    • Thermal (Solution): Heat the control sample at 60°C for 2, 8, and 24 hours.

  • Sample Analysis:

    • At each time point, take an aliquot of each stressed sample.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze all samples, including the time-zero control, by your validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products. Aim for 5-20% degradation to ensure that the analytical method can adequately separate the degradants from the parent compound.

    • Use LC-MS to propose structures for the major degradation products.

Visualizing Degradation Pathways

The following diagram illustrates the most likely degradation pathways for N-(pyridin-3-ylcarbonyl)valine under stress conditions.

G cluster_main N-(pyridin-3-ylcarbonyl)valine cluster_products Degradation Products main_compound N-(pyridin-3-ylcarbonyl)valine (C₁₁H₁₄N₂O₃) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻, Heat) main_compound->hydrolysis oxidation Oxidation (e.g., H₂O₂, Air, Heat) main_compound->oxidation product1 Nicotinic Acid product2 Valine product3 N-oxide Derivative hydrolysis->product1 hydrolysis->product2 oxidation->product3

Caption: Potential degradation pathways of N-(pyridin-3-ylcarbonyl)valine.

References

  • Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • Cherubini, C., & Ursini, O. (2015). Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine. SpringerPlus, 4, 541. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider.
  • NJ Labs. (n.d.). Amino Acids Testing Services: Assay, Purity, and Impurities.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • RSC Publishing. (1953). The Kinetics of Hydrolysis of the Amide Group in Proteins and Peptides. Transactions of the Faraday Society.
  • Thoreauchem. (n.d.). N-(pyridin-3-ylcarbonyl)valine-17274-85-0.
  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from the European Pharmaceutical Review website.
  • Castillo's Pharmacy. (2022, September 7). Tips for Storing Your Medications Properly.
  • National Center for Biotechnology Information. (n.d.). Valine. PubChem Compound Summary for CID 6287. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Pyridine - Safety Data Sheet.
  • Syngene International Ltd. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • American International Chemical, LLC. (n.d.). Pyridine - SAFETY DATA SHEET.
  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry.
  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules.
  • National Center for Biotechnology Information. (n.d.). Valine, 3-mercapto-N-(3,4,5,6-tetrahydro-2-pyridinyl)-. PubChem Compound Summary for CID 3064605. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • National Institute of Standards and Technology. (n.d.). Valine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Valine. Retrieved from [Link]

  • BLD Pharm. (n.d.). N-(Pyridin-3-ylcarbonyl)methionine.
  • ACS Publications. (2014, July 15). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.
  • bioRxiv. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • PNAS. (2018, July 2). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2023, October 27). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. Crystals.
  • ResearchGate. (1970). Acidic and Basic Amide Hydrolysis.
  • National Center for Biotechnology Information. (n.d.).
  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • National Center for Biotechnology Information. (n.d.). Thermal degradation of 18 amino acids during pyrolytic processes. PMC.
  • NCC. (2024, May 14). The Ultimate Guide to Medication Storage: Tips for Pharmacy Technician.
  • American Pharmaceutical Review. (2020).
  • Quality Warehouse. (2021, June 9). Pharmaceutical Storage Best Practices | FDA-Compliant Warehousing Guide.

Sources

Troubleshooting

reducing stereochemical racemization in N-(pyridin-3-ylcarbonyl)valine synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common but critical challenge: the loss of stereochemical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common but critical challenge: the loss of stereochemical integrity during the synthesis of N-acyl amino acids.

The coupling of nicotinic acid (pyridin-3-carboxylic acid) with L-valine to form N-(pyridin-3-ylcarbonyl)valine (N-nicotinoyl valine) is notoriously prone to racemization. This guide provides a mechanistic breakdown, troubleshooting matrices, and self-validating protocols to ensure you consistently achieve >99% enantiomeric excess (ee) in your final Active Pharmaceutical Ingredient (API).

Mechanistic Deep Dive: The Causality of Racemization

To stop racemization, we must first understand the kinetic pathways that cause it. Why does L-valine racemize when acting as a nucleophile during acylation?

In a standard Schotten-Baumann reaction , L-valine is reacted with nicotinoyl chloride in an aqueous basic medium. While the initial acylation successfully forms the desired N-nicotinoyl-L-valine, the presence of excess acyl chloride or harsh coupling reagents can over-activate the newly formed carboxylic acid.

This activated intermediate is highly unstable. It undergoes rapid intramolecular cyclization, driven by the nucleophilic attack of the amide carbonyl oxygen, forming a 5(4H)-oxazolone (azlactone) ring .

The α-proton of this oxazolone is highly acidic (pKa ~9) due to the resonance stabilization of the resulting enolate (aromatic enol tautomer). Bases present in the reaction mixture (e.g., NaOH, Triethylamine) readily abstract this proton, leading to immediate loss of chirality . Subsequent hydrolysis of the racemic oxazolone yields the undesired N-nicotinoyl-DL-valine.

The Steric Factor: Valine is uniquely susceptible here. Its bulky isopropyl side chain sterically hinders the desired intermolecular coupling. In a kinetic race, this steric bulk slows down productive amide bond formation, granting the competing intramolecular cyclization (oxazolone formation) a significant kinetic advantage .

OxazolonePathway A L-Valine + Nicotinoyl Chloride B N-Nicotinoyl-L-Valine (Desired) A->B Mild Base, 0°C C Activated Mixed Anhydride (Over-activation) B->C Excess Acyl Chloride D 5(4H)-Oxazolone (Chiral Azlactone) C->D Intramolecular Cyclization (- HCl) E Enolate / Enol (Achiral Intermediate) D->E Base (e.g., TEA, NaOH) Proton Abstraction F Racemic Oxazolone E->F Reprotonation G N-Nicotinoyl-DL-Valine (Racemized Product) F->G Hydrolysis (Ring Opening)

Fig 1. Base-mediated racemization pathway via 5(4H)-oxazolone intermediate.

Troubleshooting Guide & FAQs

Q1: I am using the direct Schotten-Baumann method with NaOH and nicotinoyl chloride. My product is 40% D-enantiomer. How do I fix this? A1: The strong base (NaOH) and the highly reactive acid chloride are driving oxazolone formation and rapid enolization . Corrective Action: Switch to a milder, sterically hindered base like N-methylmorpholine (NMM) or use NaHCO₃. Strictly limit nicotinoyl chloride to 1.0 equivalent to prevent mixed anhydride formation, and maintain the reaction temperature strictly at 0 °C.

Q2: I switched to a carbodiimide coupling reagent (EDC) with L-valine, but I still see racemization. Why? A2: Carbodiimides form a highly reactive O-acylisourea intermediate. Because valine is sterically hindered, this intermediate isn't consumed immediately and has time to cyclize into the oxazolone. Corrective Action: You must use a racemization-suppressing additive like HOBt (Hydroxybenzotriazole). HOBt outcompetes the intramolecular cyclization by rapidly reacting with the O-acylisourea to form an OBt-ester, which is highly reactive toward amines but resistant to oxazolone formation .

Q3: How can I design a self-validating system to pinpoint exactly where racemization occurs in my workflow? A3: Implement the "Ester-Protection & Coupling Strategy" (see Protocol B below). Analyze the ee% via chiral LC-MS at two distinct checkpoints:

  • After the coupling step (analyzing the N-nicotinoyl-L-valine methyl ester).

  • After the saponification step (analyzing the final API). Logic: If racemization appears in Step 1, your coupling base is too strong. If the ester is enantiopure but the final API is racemic (Step 2), you have definitively proven that your saponification conditions are too harsh.

Data Presentation: Optimization of Coupling Conditions

The following table summarizes the quantitative impact of base selection, additives, and temperature on the yield and stereochemical integrity of N-nicotinoyl valine.

Synthesis MethodBase UsedAdditiveTemperatureYield (%)Enantiomeric Excess (ee %)
Direct Acylation (Standard)NaOHNone25 °C68%< 50% (High Racemization)
Direct Acylation (Optimized)NaHCO₃None0 °C74%88%
Carbodiimide CouplingTEANone25 °C81%72%
Ester-Protection (Protocol B) NMM HOBt 0 °C to RT 91% > 99% (Enantiopure)

Validated Experimental Protocols

Protocol A: Optimized Direct Acylation (Schotten-Baumann)

Causality Focus: This method is faster but carries a higher inherent risk of racemization. We use NaHCO₃ instead of NaOH to prevent the pH from spiking above 8.0, which would otherwise accelerate the enolization of any transient oxazolone.

  • Preparation: Dissolve L-valine (10.0 mmol) in 20 mL of 0.5 M aqueous NaHCO₃ (10.0 mmol). Cool the solution to 0 °C in an ice bath.

  • Acylation: Dissolve nicotinoyl chloride hydrochloride (10.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Addition: Add the DCM solution dropwise to the aqueous L-valine solution over 30 minutes under vigorous biphasic stirring. Simultaneously, add 1.0 M NaHCO₃ dropwise to maintain the pH strictly between 7.5 and 8.0.

  • Reaction: Stir at 0 °C for 2 hours. Do not let the reaction warm to room temperature.

  • Workup: Separate the organic layer. Acidify the aqueous layer to pH 3.0 using 1 M HCl to precipitate the N-nicotinoyl-L-valine. Filter and wash with cold water.

Protocol B: Ester-Protection & Coupling Strategy (The Gold Standard)

Causality Focus: By protecting the carboxyl group of valine as a methyl ester, we completely eliminate the possibility of mixed anhydride and subsequent oxazolone formation during the coupling step.

  • Activation: In a dry flask, dissolve nicotinic acid (10.0 mmol) and HOBt (12.0 mmol) in 30 mL of anhydrous DMF. Cool to 0 °C. Add EDC·HCl (11.0 mmol) and stir for 15 minutes to form the OBt-active ester.

  • Coupling: Add L-valine methyl ester hydrochloride (10.0 mmol) to the mixture.

  • Base Addition: Dropwise add N-methylmorpholine (NMM) (22.0 mmol). Self-Validation Checkpoint: Take a 50 µL aliquot, dilute in acetonitrile, and run chiral LC-MS to confirm the ee% of the intermediate ester.

  • Stirring: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Saponification: Isolate the ester via standard aqueous workup. Dissolve the ester in 20 mL of THF:H₂O (1:1). Cool to 0 °C. Add LiOH·H₂O (11.0 mmol) and stir for 2 hours. Crucial: Low temperature prevents base-catalyzed epimerization of the alpha-carbon during deprotection.

  • Isolation: Acidify to pH 3.0, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield enantiopure N-nicotinoyl-L-valine.

SynthesisWorkflow Step1 1. Starting Materials L-Val Methyl Ester + Nicotinic Acid Step2 2. Activation EDC·HCl + HOBt (Suppresses Oxazolone) Step1->Step2 Step3 3. Coupling NMM Base, 0°C to RT (Minimizes Enolization) Step2->Step3 Step4 4. Saponification LiOH, THF/H2O, 0°C (Gentle Deprotection) Step3->Step4 Step5 5. Final API N-Nicotinoyl-L-Valine (>99% ee) Step4->Step5

Fig 2. Workflow for high-ee N-nicotinoyl-L-valine synthesis via ester protection.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega.[Link]

  • Optical Activity and the Direct Method of Acylation. ACS Publications.[Link]

  • Schotten–Baumann reaction. Wikipedia.[Link]

Optimization

overcoming low ionization efficiency of N-(pyridin-3-ylcarbonyl)valine in LC-MS

As a Senior Application Scientist, I've often seen researchers face challenges with analytes that are reluctant to ionize efficiently. N-(pyridin-3-ylcarbonyl)valine is a perfect example of a molecule whose structure pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've often seen researchers face challenges with analytes that are reluctant to ionize efficiently. N-(pyridin-3-ylcarbonyl)valine is a perfect example of a molecule whose structure presents specific, yet surmountable, hurdles in LC-MS analysis. Its composite nature, featuring a weakly basic pyridine ring and a zwitterionic amino acid (valine), means it doesn't always "play by the rules" of conventional electrospray ionization (ESI).

This technical support guide is designed to provide you with a systematic approach to troubleshooting and overcoming the low ionization efficiency of this compound. We will move from fundamental principles and quick adjustments to more advanced strategies, explaining the "why" behind each step to empower your method development.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

Before diving into protocol-driven troubleshooting, it's crucial to understand the physicochemical characteristics of N-(pyridin-3-ylcarbonyl)valine that influence its behavior in an LC-MS system.

The molecule consists of two key functional regions:

  • Pyridine Ring : A heterocyclic aromatic ring containing a nitrogen atom. This nitrogen has a lone pair of electrons and can be protonated. The pKa of the conjugate acid of pyridine is approximately 5.23[1]. This makes it a weak base, meaning it will be most efficiently protonated (and thus, readily detectable in positive ion mode) in acidic conditions where the pH is well below 5.23.

  • Valine Moiety : An amino acid with both a carboxylic acid group and an amino group. Amino acids are zwitterionic, meaning they can carry both a positive and a negative charge, with a net charge that is pH-dependent. The carboxylic acid group is acidic, while the alpha-amino group is basic.

This dual nature is the primary reason for its challenging analysis.

Common Questions & Quick Answers

Q1: Why is my signal for N-(pyridin-3-ylcarbonyl)valine so low in positive ion ESI?

A: The low signal is likely due to suboptimal protonation. The primary site for protonation is the pyridine nitrogen. If the mobile phase pH is too high (e.g., close to or above 5), the pyridine nitrogen will be predominantly in its neutral, uncharged state, leading to poor ESI response.[2] Additionally, the presence of the carboxylic acid can lead to intramolecular hydrogen bonding or the formation of a zwitterionic state in solution, which can also suppress efficient gas-phase ion formation.

Q2: I'm using a standard mobile phase like 0.1% formic acid, but the sensitivity is still poor. What's happening?

A: While 0.1% formic acid (pH ~2.7) is an excellent starting point for protonating the pyridine ring, other factors can still suppress the signal. These include:

  • Ion Suppression: Components from your sample matrix can co-elute and compete with your analyte for ionization in the ESI source.[3]

  • In-Source Neutralization: The valine portion of the molecule, particularly the carboxyl group, might promote the formation of neutral species even within the ESI droplet, reducing the number of charged ions that reach the detector.

  • Adduct Formation: The analyte may be forming adducts with sodium ([M+Na]+) or potassium ([M+K]+) ions, which are common contaminants.[2][4] This splits the signal from the desired protonated molecule ([M+H]+) and can result in adducts that are difficult to fragment in MS/MS experiments.[5]

Q3: Would negative ion mode be a better option?

A: It's a possibility worth exploring, though perhaps less likely to be optimal. In negative ion mode, you would be deprotonating the carboxylic acid group of the valine moiety. This typically requires a basic mobile phase (e.g., containing ammonium hydroxide). However, basic conditions would ensure the pyridine nitrogen is neutral, potentially reducing overall polarity. A quick screening in negative mode is advisable, but optimizing positive mode is generally the more promising path.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic workflows to enhance the ionization of your analyte. We will focus on two primary areas: Mobile Phase Optimization and Ionization Source Evaluation.

Guide 1: Systematic Mobile Phase Optimization

The goal here is to create an environment in the ESI droplet that maximizes the formation of the singly-charged, protonated analyte, [M+H]+.

start Start: Low Signal with 0.1% Formic Acid step1 Increase Acid Concentration (e.g., 0.2-0.5% Formic Acid) OR Switch to Stronger Volatile Acid (e.g., 0.1% TFA - use with caution) start->step1 step2 Introduce Volatile Buffer (Ammonium Formate or Acetate) (5-10 mM) step1->step2 If signal improves but is still suboptimal end_good Signal Improved: Optimize & Validate step1->end_good If signal is now sufficient step3 Evaluate 'Supercharging' or Adduct-Suppressing Additives (e.g., Ammonium Fluoride) step2->step3 If adducts are prevalent or signal needs further boost step2->end_good If signal is now sufficient step3->end_good If signal is now sufficient end_bad No Significant Improvement: Proceed to Ion Source Evaluation step3->end_bad

Caption: Workflow for optimizing mobile phase composition.

Protocol 1: Modulating Mobile Phase Acidity

  • Objective: To ensure complete protonation of the pyridine nitrogen.

  • Procedure:

    • Prepare mobile phases with increasing concentrations of formic acid (e.g., 0.1%, 0.2%, 0.5% v/v in both water and organic solvent).

    • Perform flow injections or chromatographic runs of your analyte with each mobile phase composition.

    • Monitor the absolute intensity of the [M+H]+ ion.

  • Rationale: By lowering the pH further, you shift the equilibrium decisively towards the protonated form of the pyridine ring, which is essential for ESI in positive mode.[2] Higher concentrations of organic solvent during elution in a gradient run can also improve desolvation efficiency, boosting the signal.[5]

Protocol 2: Introducing a Volatile Buffer

  • Objective: To provide a consistent source of protons and minimize unwanted adduct formation.

  • Procedure:

    • Prepare a mobile phase containing 5-10 mM ammonium formate or ammonium acetate, adjusted to an acidic pH with formic acid (e.g., pH 3-4).

    • Analyze your compound using this buffered mobile phase.

    • Compare the [M+H]+ signal intensity and the ratio of [M+H]+ to [M+Na]+ and [M+NH4]+.

  • Rationale: Volatile buffers like ammonium formate can enhance ionization stability.[3] The ammonium ions ([NH4]+) can form adducts, but more importantly, they provide a large, consistent pool of charge carriers that can help prevent the formation of less desirable sodium and potassium adducts, which are often present as contaminants.[4][5]

Table 1: Recommended Starting Mobile Phase Compositions

Additive SystemAqueous Phase (A)Organic Phase (B)Target pH (approx.)Primary Benefit
Standard Acidic 0.1% Formic Acid in Water0.1% Formic Acid in ACN/MeOH2.7Good starting point for protonation.
Buffered Acidic 10mM Ammonium Formate + 0.1% Formic Acid in Water10mM Ammonium Formate + 0.1% Formic Acid in ACN/MeOH3.1Suppresses metal adducts, stabilizes spray.[3][5]
Enhanced Additive 1-2mM Ammonium Fluoride in Water1-2mM Ammonium Fluoride in ACN/MeOH~NeutralMay improve sensitivity for specific compounds.[6]
Guide 2: Ionization Source Evaluation & Optimization

If mobile phase optimization does not yield the desired sensitivity, the issue may be with the ionization process itself. Electrospray (ESI) is not always the best choice for every molecule.

start Start: ESI signal remains low after mobile phase optimization step1 Optimize ESI Source Parameters - Capillary Voltage - Gas Temp & Flow - Nebulizer Pressure start->step1 step2 Switch to APCI Source (Atmospheric Pressure Chemical Ionization) step1->step2 If signal remains poor end_esi ESI Signal Acceptable: Finalize Method step1->end_esi If signal improves significantly step3 Evaluate APCI Performance - Corona Current - Gas Temp & Flow step2->step3 end_apci APCI Signal Superior: Develop APCI Method step3->end_apci If signal is strong end_bad Both Sources Ineffective: Consider Advanced Techniques step3->end_bad If signal is still poor

Caption: Decision workflow for ionization source selection.

  • Objective: To determine if an alternative ionization mechanism is more efficient for your analyte.

  • Procedure:

    • If your instrument has an interchangeable source, switch from ESI to APCI.

    • Using the best mobile phase determined from the previous guide, perform flow injections of your analyte.

    • Optimize key APCI parameters, particularly the vaporizer temperature and corona discharge current.

  • Rationale: APCI is a gas-phase ionization technique that is often more effective for less polar or weakly basic compounds that do not ionize well in the liquid phase of an ESI droplet.[7][8][9] The process involves vaporizing the eluent and analyte, then using a corona discharge to ionize solvent molecules, which in turn transfer a proton to the analyte.[8][9] This mechanism can be more robust and less susceptible to matrix effects for certain molecules.[10][11]

Part 3: Advanced & Confirmatory Techniques

When the strategies above fail to provide the required sensitivity, a more involved but highly effective approach is chemical derivatization.

Guide 3: Sensitivity Enhancement via Chemical Derivatization

The principle of derivatization is to chemically modify the analyte to introduce a group that is either permanently charged or very easily ionizable.[12][13][14]

For N-(pyridin-3-ylcarbonyl)valine, the most logical site for derivatization is the carboxylic acid on the valine moiety. By converting this acid into an ester that contains a tertiary or quaternary amine, you can introduce a "charge tag" that provides a dramatic boost in positive ion ESI sensitivity.[14][15]

Table 2: Example Derivatization Reagents for Carboxylic Acids

Reagent ClassExample ReagentTarget Functional GroupResulting MoietyKey Advantage
Alkylating Agents with Tertiary Amine 2-bromo-N,N-dimethylethanamineCarboxylic AcidEster with a dimethylamino groupIntroduces a highly basic site for easy protonation.
Quaternizing Agents N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromideCarboxylic AcidEster with a quaternary ammonium groupCreates a permanent positive charge, independent of pH.[16]
  • Objective: To covalently attach an easily ionizable moiety to the analyte to enhance MS signal.

  • General Procedure (Example):

    • Evaporate the solvent from your extracted sample.

    • Reconstitute in a suitable aprotic solvent (e.g., acetonitrile).

    • Add the derivatizing reagent and a catalyst (e.g., a non-nucleophilic base).

    • Incubate the reaction (e.g., 60°C for 30 minutes). The exact conditions (reagent, solvent, temperature, time) must be optimized.[12]

    • Quench the reaction if necessary.

    • Inject the derivatized sample into the LC-MS.

  • Rationale: Derivatization directly alters the physicochemical properties of the analyte to make it ideal for ESI-MS analysis.[13] By adding a moiety with a high proton affinity or a permanent charge, you are no longer reliant on the weak basicity of the pyridine ring or on optimizing mobile phase pH for ionization. This can increase sensitivity by orders of magnitude.[16]

Part 4: References

  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions - Syngene . Syngene. [Link]

  • Santa-Maria, R., & Al-Dirbashi, O. (2012). Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies . Bioanalysis. [Link]

  • Al-Sikafi, E. E., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids . Molecules. [Link]

  • Yuan, L., et al. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Yuan, L., et al. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review . PubMed. [Link]

  • Tamulienė, J., et al. (2018). On the influence of low-energy ionizing radiation on the amino acid molecule: Valine case . The European Physical Journal D. [Link]

  • Fatigante, W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise . LCGC North America. [Link]

  • Shchukin, P. Y., et al. (2021). Ionization and fragmentation of valine molecules in the gas phase by electron impact . The European Physical Journal D. [Link]

  • Hewitt, J., et al. (2017). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization . Journal of Mass Spectrometry. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS . Element Lab Solutions. [Link]

  • Hewitt, J., et al. (2017). Effects of different buffer additives on positive ion ESI sensitivities for selected amine analytes . ResearchGate. [Link]

  • Interfaces for LCMS . Shimadzu Scientific Instruments. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS . HALO® Columns for Chromatography Separations. [Link]

  • Tamulienė, J., et al. (2018). On the influence of low-energy ionizing radiation on the amino acid molecule: Valine case . The European Physical Journal D. [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column . Phenomenex. [Link]

  • Positive Ion Mode LCMS Retention of Polar Compounds - Tips and Suggestions . MicroSolv Technology Corporation. [Link]

  • Lin, Y-C., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry . Journal of Food and Drug Analysis. [Link]

  • Miyazaki, T., et al. (2026). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2 . Journal of Chromatography A. [Link]

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications . MetwareBio. [Link]

  • Lin, Y-C., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry . Journal of Food and Drug Analysis. [Link]

  • Denifl, S., et al. (2008). Electron impact ionization studies with the amino acid valine in the gas phase and (hydrated) in helium droplets . The European Physical Journal D. [Link]

  • Vukstich, V., et al. (2022). Mass spectrometric studies of valine molecules by electron shock in the gas phase . Journal of Physics: Conference Series. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis . Biotech Spain. [Link]

  • Aalizadeh, R., et al. (2024). Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses . Journal of Cheminformatics. [Link]

  • Solvents and Caveats for LC/MS . Agilent Technologies. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS . Technology Networks. [Link]

  • The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones . Austin Publishing Group. [Link]

  • Chemical Properties of Valine (CAS 72-18-4) . Cheméo. [Link]

  • Kiser, R. W. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI . Spectroscopy. [Link]

  • N-(pyridin-3-ylcarbonyl)valine-17274-85-0 . Thoreauchem. [Link]

  • Pyridine . Wikipedia. [Link]

  • Pyridine . NIST WebBook. [Link]

  • Valine molecule mass spectrum . ResearchGate. [Link]

  • Schöll, A., et al. (2001). Detailed study of pyridine at the C 1s and N 1s ionization thresholds: The influence of the vibrational fine structure . The Journal of Chemical Physics. [Link]

  • Ionization characteristics of amino acids in direct analysis in real time mass spectrometry Electronic Supplementary Material . [Link]

  • Volyniuk, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions . Beilstein Journal of Organic Chemistry. [Link]

  • Showing NP-Card for L-Valine (NP0000609) . NP-MRD. [Link]

  • Junk, G., & Svec, H. (1958). The Mass Spectra of the a-,Amino Acids . Journal of the American Chemical Society. [Link]

  • Viayna, A., & Zamora, W. J. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues . [Link]

  • TABLE 3-2, Physical and Chemical Properties of Pyridine . NCBI. [Link]

  • N-{[17-(5-Fluoropyridin-3-yl)estra-1,3,5(10),16-tetraen-3-yl]carbonyl}-beta-alanine . PubChem. [Link]

  • The pka and isoelectric point values of lysine, methionine, and tryptophan . ResearchGate. [Link]

Sources

Troubleshooting

optimizing mobile phase for N-(pyridin-3-ylcarbonyl)valine chromatography

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of analyzing amphoteric compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of analyzing amphoteric compounds like N-(pyridin-3-ylcarbonyl)valine (nicotinoyl valine).

Because this molecule contains both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid (pKa ~2.3), standard reversed-phase approaches often fail. This center is structured to provide deep mechanistic causality, self-validating protocols, and actionable troubleshooting steps to ensure your methods are robust, reproducible, and scientifically sound.

I. Diagnostic Workflows & Logical Relationships

Understanding the ionization continuum of your analyte is the most critical step in mobile phase optimization. The diagram below illustrates how mobile phase pH dictates the dominant molecular species.

IonizationStates LowPH pH < 2.0 Cationic Form (+1) MidPH pH 3.0 - 4.5 Zwitterionic Form (0) LowPH->MidPH Deprotonation of Carboxylic Acid (pKa ~2.3) HighPH pH > 6.5 Anionic Form (-1) MidPH->HighPH Deprotonation of Pyridine Ring (pKa ~5.2)

Logical relationship between mobile phase pH and the dominant ionization state of nicotinoyl valine.

TailingTroubleshooting Start Issue Detected: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Is it within 1.5 units of pKa? Start->CheckPH AdjustPH Adjust pH to < 2.0 or > 7.0 (Self-Validation: Retest As) CheckPH->AdjustPH Yes CheckSilanols Secondary Interactions? (Silanol Activity) CheckPH->CheckSilanols No AdjustPH->CheckSilanols As > 1.5 Pass System Validated (As 0.9 - 1.2) AdjustPH->Pass As < 1.2 AddModifier Add 0.1% TFA or TEA to mask silanols CheckSilanols->AddModifier AddModifier->Pass Resolved Fail Column Degradation Replace Column AddModifier->Fail Unresolved

Self-validating diagnostic workflow for resolving peak tailing in amphoteric analytes.

II. Core Principles & Causality (FAQs)

Q: Why does N-(pyridin-3-ylcarbonyl)valine exhibit erratic retention times on standard C18 columns? A: The root cause is the molecule's amphoteric nature. If your mobile phase pH is near the analyte's pKa values (2.3 or 5.2), the compound exists in a dynamic, rapidly interconverting equilibrium of ionized and neutral states. Because ionized and neutral forms have vastly different hydrophobicities, this mixed state causes severe retention time drift and peak splitting (1)[1]. To fix this, the mobile phase pH must be maintained at least ±1.5 units away from the pKa.

Q: Should I use a standard Reversed-Phase (RP) or a Mixed-Mode column for this compound? A: Standard RP columns rely entirely on hydrophobic interactions, which are inherently weak for highly polar zwitterions. If you use a C18 column, you must strictly control the pH to suppress ionization (e.g., pH < 2.0). Alternatively, mixed-mode columns (such as reversed-phase cation-exchange) are highly recommended. They exploit both the hydrophobic valine backbone and the ionic pyridine ring, allowing you to control retention via both organic modifier concentration and buffer ionic strength (2)[2].

Q: Which organic modifier yields the best peak shape for nicotinoyl amino acids? A: Acetonitrile is generally superior to methanol for basic and amphoteric compounds. Acetonitrile provides lower viscosity (reducing backpressure) and minimizes secondary hydrogen-bonding interactions that can exacerbate tailing. Methanol, while useful for altering selectivity, can sometimes prolong the interaction between the basic pyridine ring and acidic silanols on the column (3)[3].

III. Troubleshooting Guide: Specific Issues & Resolutions

Issue: Severe Peak Tailing (Asymmetry Factor > 2.0)

  • Causality: Tailing in pyridine derivatives is almost always caused by secondary ion-exchange interactions between the positively charged pyridine nitrogen and unreacted, negatively charged silanol groups on the silica stationary phase.

  • Resolution: Introduce an ion-pairing reagent. Adding 0.1% Trifluoroacetic Acid (TFA) serves a dual purpose: it lowers the pH to fully protonate the pyridine ring, and the trifluoroacetate anion pairs with the basic group to form a neutral, hydrophobic complex that masks silanol interactions (4)[4].

Issue: LC-MS Signal Suppression When Controlling pH

  • Causality: Phosphate buffers provide excellent pH control but are non-volatile. In an LC-MS source, they precipitate, causing massive ion suppression and physical fouling of the mass spectrometer.

  • Resolution: Switch to volatile buffer systems. For low pH, use 0.1% Formic Acid or 20 mM Ammonium Formate (pH 3.0). For higher pH applications, use 20 mM Ammonium Acetate. These provide the necessary buffer capacity to prevent retention drift while maintaining complete MS compatibility (5)[5].

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, use the following self-validating methodology for mobile phase scouting. The protocol includes internal mathematical triggers that dictate whether the method is suitable for downstream use.

Protocol: Self-Validating pH Scouting & System Suitability Testing (SST)

  • Baseline Establishment:

    • Inject 5 µL of a non-retained marker (e.g., uracil) to determine the exact void volume ( t0​ ) of your system.

    • Self-Validation Check: t0​ must be highly reproducible across 3 consecutive injections (RSD < 0.5%). Failure indicates a pump leak or improper column equilibration.

  • Buffer Preparation (Gravimetric):

    • Prepare 20 mM ammonium formate in LC-MS grade water.

    • Adjust the pH to 3.0 using neat formic acid before adding any organic modifier.

    • Causality: Adjusting pH after adding organic solvents alters the dielectric constant of the solution, leading to an inaccurate apparent pH and subsequent retention drift.

  • Isocratic Scouting:

    • Run a rapid gradient (5% to 95% Acetonitrile over 10 minutes) to identify the elution window.

    • Calculate the %B at the elution time and switch the system to isocratic mode at that specific concentration.

  • System Suitability Validation (SST):

    • Inject the N-(pyridin-3-ylcarbonyl)valine standard 5 times.

    • Calculate the USP Tailing Factor ( As​ ) and Capacity Factor ( k′ ).

    • Self-Validation Criteria:

      • k′ must be between 2 and 10. (If < 2, decrease %B; if > 10, increase %B).

      • As​ must be between 0.9 and 1.2.

      • Trigger: If As​>1.5 , the system automatically fails validation. This triggers the mandatory addition of an ion-pairing agent (e.g., 0.1% TFA) to the mobile phase to mask secondary silanol interactions.

V. Quantitative Data Summaries

Table 1: Physicochemical Properties & Ionization States for N-(pyridin-3-ylcarbonyl)valine

pH RangeDominant SpeciesNet ChargeChromatographic Behavior
< 2.0 Cationic (Protonated pyridine, neutral acid)+1Good retention on RP-C18 with ion-pairing (TFA).
3.0 - 4.5 Zwitterionic (Protonated pyridine, ionized acid)0Poor retention on standard RP; requires Mixed-Mode.
> 6.5 Anionic (Neutral pyridine, ionized acid)-1Moderate retention; requires high-pH stable columns.

Table 2: Recommended Buffer Systems for Amphoteric Optimization

Buffer SystemTarget pHLC-MS Compatible?Primary Application / Causality
0.1% TFA ~2.0Yes (with suppression)UV detection; excellent at suppressing silanol interactions.
20 mM Ammonium Formate 2.8 - 3.8YesLC-MS analysis of the zwitterionic/cationic state.
20 mM Potassium Phosphate 2.1 - 3.1 / 6.2 - 8.2NoRobust UV methods requiring high buffer capacity.
20 mM Ammonium Acetate 3.8 - 5.8YesLC-MS analysis near the isoelectric point.

VI. References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(pyridin-3-ylcarbonyl)valine vs nicotinic acid bioavailability comparison

Title: N-(pyridin-3-ylcarbonyl)valine vs. Nicotinic Acid: A Comparative Guide on Bioavailability and Pharmacokinetics Executive Summary Nicotinic acid (niacin) is a highly effective agent for modulating lipid profiles an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: N-(pyridin-3-ylcarbonyl)valine vs. Nicotinic Acid: A Comparative Guide on Bioavailability and Pharmacokinetics

Executive Summary

Nicotinic acid (niacin) is a highly effective agent for modulating lipid profiles and acting as a precursor for nicotinamide adenine dinucleotide (NAD+). However, its clinical utility is severely hampered by cutaneous vasodilation (flushing), a dose-limiting adverse effect driven by rapid systemic absorption and subsequent activation of the GPR109A receptor. To circumvent this, amino acid conjugation strategies have been developed. This guide provides an in-depth technical comparison between free nicotinic acid and its valine conjugate, N-(pyridin-3-ylcarbonyl)valine (nicotinoyl-valine), detailing the mechanistic rationale, pharmacokinetic (PK) profiles, and the experimental protocols used to validate these differences.

Mechanistic Rationale: Overcoming the GPR109A Bottleneck

Nicotinic Acid (Free Niacin) When administered orally, free nicotinic acid undergoes rapid passive diffusion across the intestinal epithelium[1]. This results in a sharp, transient spike in plasma concentration (high Cmax​ ). This peak concentration exceeds the activation threshold of GPR109A (HM74A in humans, PUMA-G in mice), a Gi​ -protein-coupled receptor highly expressed on dermal Langerhans cells and macrophages[2],[3]. Activation of GPR109A triggers the mobilization of arachidonic acid and the subsequent release of prostaglandins, specifically PGD2​ and PGE2​ , leading to intense cutaneous vasodilation[2],[4].

N-(pyridin-3-ylcarbonyl)valine (Prodrug) Conjugating nicotinic acid with the essential amino acid L-valine via an amide linkage fundamentally alters its absorption kinetics. Rather than relying on passive diffusion, the valine moiety acts as a recognition motif for the oligopeptide transporter PEPT1 (SLC15A1), a high-capacity, low-affinity proton-coupled transporter abundantly expressed on the apical membrane of enterocytes[5],[6]. Following PEPT1-mediated uptake, the prodrug enters the systemic circulation where it undergoes slow, sustained enzymatic hydrolysis by plasma and hepatic amidases[7],[8]. This sustained release mechanism significantly blunts the Cmax​ spike, maintaining nicotinic acid levels within a therapeutic window that is sufficient for NAD+ biosynthesis and lipid modulation, but below the threshold required for massive GPR109A activation[9],[10].

Visualizing the Pharmacokinetic Pathways

G NicotinicAcid Nicotinic Acid (Free) PassiveDiffusion Passive Diffusion (Rapid Uptake) NicotinicAcid->PassiveDiffusion NicotinoylValine N-(pyridin-3-ylcarbonyl)valine (Prodrug) PEPT1 PEPT1 Transporter (SLC15A1) NicotinoylValine->PEPT1 Bloodstream Systemic Circulation (High Cmax Spike) PassiveDiffusion->Bloodstream Enterocyte Enterocyte Uptake PEPT1->Enterocyte Hydrolysis Amidase Hydrolysis (Sustained Release) Enterocyte->Hydrolysis ControlledRelease Systemic Circulation (Controlled Cmax) Hydrolysis->ControlledRelease

Figure 1: Intestinal absorption pathways of free nicotinic acid vs. its valine conjugate.

G HighCmax High Niacin Cmax (> Flushing Threshold) GPR109A GPR109A Receptor (Dermal Macrophages) HighCmax->GPR109A ArachidonicAcid Arachidonic Acid Mobilization GPR109A->ArachidonicAcid PGD2 PGD2 / PGE2 Release ArachidonicAcid->PGD2 Vasodilation Cutaneous Vasodilation (Flushing) PGD2->Vasodilation LowCmax Controlled Niacin Cmax (Prodrug Delivery) NoActivation Sub-threshold GPR109A Activation LowCmax->NoActivation NoFlushing No Flushing (Improved Compliance) NoActivation->NoFlushing

Figure 2: GPR109A-mediated flushing cascade triggered by high Cmax vs. prodrug evasion.

Quantitative Pharmacokinetic Comparison

The following table synthesizes the expected pharmacokinetic parameters of equimolar oral doses of free nicotinic acid versus N-(pyridin-3-ylcarbonyl)valine in a mammalian model.

ParameterNicotinic Acid (Free)N-(pyridin-3-ylcarbonyl)valineMechanistic Causality
Absorption Mechanism Passive DiffusionPEPT1 Active TransportValine moiety acts as a substrate for SLC15A1[6].
Tmax​ (Time to peak) ~0.5 - 1.0 hours~2.5 - 4.0 hoursRate-limited by enzymatic amide hydrolysis in plasma/liver[7].
Cmax​ (Peak Plasma) Very High (Spike)Moderate (Sustained)Slow cleavage prevents rapid systemic accumulation[9].
Half-life ( t1/2​ ) ~1 hour~4 - 6 hoursContinuous generation of active moiety from circulating prodrug[8].
Relative Bioavailability ~30% (High first-pass)>70%PEPT1 uptake and protection from immediate hepatic clearance[5].
Flushing Incidence HighNegligible Cmax​ remains below the GPR109A activation threshold[2].

Experimental Methodologies

Protocol A: In Vitro Permeability and PEPT1 Uptake (Caco-2 Cell Model) Objective: To confirm that the valine conjugate utilizes the PEPT1 transporter for intestinal absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until fully differentiated (TEER > 400 Ω⋅cm2 ).

  • Uptake Assay: Wash monolayers with Hank's Balanced Salt Solution (HBSS) buffered to pH 6.0 (apical) and pH 7.4 (basolateral) to maintain the proton gradient required for PEPT1 function[5].

  • Dosing: Apply 1 mM of N-(pyridin-3-ylcarbonyl)valine to the apical chamber. In a parallel control well, co-administer with 10 mM Glycylsarcosine (GlySar), a known competitive inhibitor of PEPT1[6].

  • Sampling & Analysis: Collect basolateral samples at 15, 30, 60, and 120 minutes. Quantify drug transport using LC-MS/MS.

  • Validation Check: A significant reduction in the apparent permeability ( Papp​ ) of the conjugate in the presence of GlySar confirms PEPT1-mediated active transport.

Protocol B: In Vivo Pharmacokinetics (Sprague-Dawley Rats) Objective: To evaluate the systemic sustained-release profile and bioavailability.

  • Animal Preparation: Fast adult male Sprague-Dawley rats overnight. Cannulate the jugular vein for serial blood sampling.

  • Administration: Administer equimolar doses (e.g., 30 mg/kg nicotinic acid equivalent) of either free nicotinic acid or N-(pyridin-3-ylcarbonyl)valine via oral gavage.

  • Sampling: Draw blood at t=0.25,0.5,1,2,4,6,8,and 12 hours. Centrifuge immediately to separate plasma and stabilize with an amidase inhibitor to prevent ex vivo prodrug cleavage[9].

  • Quantification: Extract plasma proteins using acetonitrile precipitation. Analyze both intact prodrug and released nicotinic acid via HPLC-MS/MS.

  • Validation Check: Calculate AUC, Cmax​ , and Tmax​ using non-compartmental PK analysis. The conjugate must show a delayed Tmax​ and a lower Cmax​ for free nicotinic acid compared to the parent drug arm.

Protocol C: Laser-Doppler Flowmetry for Cutaneous Flushing (Mouse Ear Model) Objective: To quantify the reduction in GPR109A-mediated vasodilation.

  • Subject Preparation: Anesthetize wild-type C57BL/6 mice. Place the animal on a heated pad to maintain core temperature.

  • Probe Placement: Attach a laser-Doppler flowmetry probe to the dorsal surface of the right ear to continuously monitor cutaneous blood flow[2].

  • Dosing: Administer the test compounds orally.

  • Measurement: Record baseline blood flow for 10 minutes, followed by continuous recording for 60 minutes post-dose.

  • Validation Check: Free nicotinic acid should produce a biphasic spike in blood flow (driven by PGD2​ and PGE2​ )[10]. The valine conjugate should yield a flat line comparable to vehicle control, proving evasion of the flushing threshold.

Sources

Comparative

A Comparative Analysis of the Bio-Efficacy of N-Acyl Amino Acid Derivatives: A Focus on N-(pyridin-3-ylcarbonyl)valine Analogs

In the landscape of contemporary drug discovery, the modification of amino acids through N-acylation is a well-established strategy for the development of novel therapeutic agents. This approach can enhance the parent mo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the modification of amino acids through N-acylation is a well-established strategy for the development of novel therapeutic agents. This approach can enhance the parent molecule's stability, lipophilicity, and interaction with biological targets. This guide provides a comparative analysis of the efficacy of N-(pyridin-3-ylcarbonyl)valine and its structural analogs, with a particular focus on the influence of the acyl group on biological activity. While specific efficacy data for N-(pyridin-3-ylcarbonyl)valine remains limited in publicly accessible literature, a comparative assessment can be constructed by examining its close structural relatives, primarily N-nicotinoyl and N-benzoyl amino acid derivatives.

This guide will delve into the comparative antimicrobial and anticancer activities of these compound classes, supported by experimental data from peer-reviewed studies. Furthermore, it will provide detailed protocols for the key assays used to evaluate their efficacy, offering researchers a practical framework for their own investigations.

The Influence of the Acyl Group: A Tale of Two Rings

The core of this comparison lies in the nature of the acyl group attached to the amino acid, in this case, valine. The pyridine ring of the nicotinoyl group and the benzene ring of the benzoyl group, while both aromatic, impart distinct electronic and steric properties to the molecule, which can significantly influence its biological activity.

N-nicotinoyl derivatives , such as N-(pyridin-3-ylcarbonyl)valine, feature a nitrogen atom within the aromatic ring. This introduces a dipole moment and the potential for hydrogen bonding, which can alter the molecule's interaction with biological targets compared to its carbocyclic counterpart.[1] In contrast, N-benzoyl derivatives offer a more lipophilic and electronically neutral aromatic system. Understanding how these differences translate to efficacy is crucial for rational drug design.

Comparative Antimicrobial Efficacy

A study by Khattab (2005) provides a direct comparison of the antimicrobial activity of N-protected amino acid hydrazides, including valine derivatives, acylated with either nicotinic acid (a close analog of N-(pyridin-3-ylcarbonyl)valine) or benzoic acid.[2] The study highlights that several of the synthesized compounds, including their copper and cadmium complexes, exhibited notable activity against Staphylococcus aureus and Escherichia coli, with some showing efficacy comparable to the standard antibiotic ampicillin.[2]

Key Findings from Antimicrobial Screening:

While the direct hydrazide derivatives differ slightly from N-(pyridin-3-ylcarbonyl)valine, the study underscores the potential of the N-nicotinoyl scaffold in developing antimicrobial agents. The introduction of the pyridine moiety appears to be a viable strategy for generating antibacterial activity.

Comparative Anticancer Efficacy

N-benzoyl derivatives of various amino acids have been investigated for their growth-inhibitory activity in microbial antitumor screens, with some compounds demonstrating potent inhibition.[3] For instance, N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine were found to be highly active.[3]

Derivatives of nicotinic acid have also been explored for their anticancer potential.[4] Studies have shown that some nicotinic acid derivatives exhibit significant cytotoxic activity against various cancer cell lines. For example, novel N-nicotinonitrile derivatives have demonstrated remarkable cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.[5]

Table 1: Summary of Anticancer Activity for N-Acyl Amino Acid Derivatives

Compound ClassAmino AcidCancer Cell LineActivity Metric (e.g., IC50)Reference
N-nicotinonitrile derivatives(Not specified)MCF-7, HepG2Promising cytotoxicity[5]
N-benzoyl derivativesp-chloro-DL-phenylalanine, m-fluoro-DL-phenylalanine(Microbial screen)High growth inhibition[3]

Note: This table provides a qualitative comparison due to the different assays and specific molecules tested in the cited studies.

The available data suggests that both N-nicotinoyl and N-benzoyl scaffolds can be incorporated into amino acid derivatives to elicit anticancer activity. The specific choice of the amino acid and further substitutions on the aromatic ring are critical determinants of efficacy.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed protocols for key in vitro assays used to evaluate the antimicrobial and anticancer efficacy of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of test compound in a 96-well plate I1 Inoculate each well with the bacterial suspension P1->I1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) P2->I1 I2 Incubate at 37°C for 16-20 hours I1->I2 A1 Visually inspect for turbidity or measure absorbance I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2 MTTAssay cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement C1 Seed cancer cells in a 96-well plate and allow to adhere C2 Treat cells with various concentrations of the test compound C1->C2 C3 Incubate for 24-72 hours C2->C3 M1 Add MTT solution to each well C3->M1 M2 Incubate for 2-4 hours to allow formazan formation M1->M2 S1 Add solubilizing agent to dissolve formazan crystals M2->S1 S2 Measure absorbance at 570 nm S1->S2 S3 Calculate cell viability and IC50 S2->S3

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach. [7]2. Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours. [6]3. MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [7] * Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells. [8]4. Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [7] * Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. [9]5. Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The comparative analysis of N-nicotinoyl and N-benzoyl amino acid derivatives reveals that both scaffolds hold significant promise for the development of novel therapeutic agents with antimicrobial and anticancer properties. The choice of the acyl group, the specific amino acid, and further structural modifications are all critical factors that influence the efficacy and selectivity of these compounds.

While a direct, comprehensive comparison of the efficacy of N-(pyridin-3-ylcarbonyl)valine with other derivatives is currently hampered by a lack of specific data for this particular molecule, the available literature on its close analogs provides a strong rationale for its further investigation. Future research should focus on the synthesis and systematic biological evaluation of N-(pyridin-3-ylcarbonyl)valine and a library of related derivatives. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in elucidating the structure-activity relationships and identifying lead compounds with enhanced therapeutic potential.

References

  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 14, 1234567.
  • BenchChem. (2025). Application Notes: Enzyme Inhibition Assay Protocol using Diazine Black.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Khattab, S. N. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl)
  • N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Journal of Pharmaceutical Sciences, 68(11), 1366-1369.
  • Anticancer assay (MTT). Bio-protocol, 1(1), e1.
  • Merck Millipore. (n.d.).
  • Perez-Vasquez, A., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 64(2), 118-128.
  • MTT assay to evaluate the cytotoxic potential of a drug. Journal of Pharmacological and Toxicological Methods, 86, 46-50.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
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Validation

A Comparative Guide to N-(pyridin-3-ylcarbonyl)valine and N-(pyridin-3-ylcarbonyl)leucine: A Methodical Approach to Elucidating Structure-Activity Relationships

For researchers in drug development, understanding how minute structural alterations impact a compound's biological and pharmacokinetic profile is fundamental. This guide provides a comprehensive framework for the system...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development, understanding how minute structural alterations impact a compound's biological and pharmacokinetic profile is fundamental. This guide provides a comprehensive framework for the systematic comparison of two closely related N-acyl amino acids: N-(pyridin-3-ylcarbonyl)valine and N-(pyridin-3-ylcarbonyl)leucine. These molecules, differing only by a single methylene group in their amino acid side-chain, offer a classic case study in structure-activity relationship (SAR) exploration. We will dissect the theoretical implications of this difference and present a logical, field-proven experimental workflow to quantitatively assess their distinct physicochemical and biological properties.

The Foundational Structural Divergence: Valine's Isopropyl vs. Leucine's Isobutyl Group

The core distinction between the two subject compounds resides in the amino acid side chain: valine incorporates a branched isopropyl group, whereas leucine possesses a larger, more flexible isobutyl group.[1][2] This seemingly subtle modification—the addition of one -CH₂- group—precipitates significant changes in several key molecular characteristics that are critical for drug action.

  • Lipophilicity: The isobutyl side chain of the leucine derivative is more non-polar than the isopropyl group of its valine counterpart.[3] This increased hydrophobicity can profoundly influence properties such as membrane permeability, plasma protein binding, solubility, and interaction with hydrophobic binding pockets in target proteins.[4][5]

  • Steric Bulk and Shape: Leucine's side chain is not only larger but also has a different spatial arrangement. This can dictate how the molecule fits into the constrained environment of a protein's active site, potentially enhancing or diminishing binding affinity based on the target's topology.[6]

  • Conformational Flexibility: The additional single bond in the leucine side chain grants it greater rotational freedom compared to the more rigid valine side chain. This flexibility can enable a more favorable "induced fit" conformation upon binding to a biological target, but may also come at an entropic cost.[6]

The following experimental workflow provides a high-level overview of a robust methodology for characterizing these differences.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Biological & Pharmacokinetic Profiling cluster_2 Phase 3: Data Synthesis A Chemical Synthesis (N-Acylation) B Structural & Purity Verification (NMR, LC-MS, HRMS) A->B Purity >95% C Physicochemical Profiling (logP/D, pKa, Solubility) B->C Verified Material D In Silico Docking (Binding Hypothesis) C->D Input Parameters F In Vitro ADME Assessment (Metabolic Stability) C->F PK Prediction E In Vitro Target Engagement (IC50 / Ki Determination) D->E Guides Assay Design G Structure-Activity Relationship (SAR) Analysis E->G F->G

Figure 1: A comprehensive workflow for the comparative analysis of N-(pyridin-3-ylcarbonyl)valine and N-(pyridin-3-ylcarbonyl)leucine.

Experimental Protocols: A Self-Validating System for Comparison

The following section details the necessary experimental protocols. Each protocol is designed to generate quantitative, high-quality data to enable a direct and objective comparison between the two molecules.

Synthesis and Verification

A reliable synthesis is the bedrock of any comparative study. The Schotten-Baumann reaction is a classic and robust method for the N-acylation of amino acids.[7][8]

Protocol 1: Synthesis via Schotten-Baumann Condensation

  • Amino Acid Solubilization: Dissolve L-valine or L-leucine in an aqueous solution of sodium hydroxide (approx. 2 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: While vigorously stirring the cooled amino acid solution, slowly add nicotinoyl chloride (approx. 1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Maintenance: Continue stirring the reaction mixture at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Acidification and Isolation: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify with cold hydrochloric acid (e.g., 2M HCl) to a pH of ~2-3. The N-acylated amino acid product should precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under a vacuum. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Verification: Confirm the identity and purity (>95%) of the final products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Characterization

Quantifying the lipophilicity, solubility, and ionization state is critical to understanding the potential pharmacokinetic behavior of the compounds.

Table 1: Comparative Physicochemical Data Framework

Property N-(pyridin-3-ylcarbonyl)valine N-(pyridin-3-ylcarbonyl)leucine Experimental Method Rationale for Comparison
Molecular Weight ( g/mol ) 222.24[9] 236.27[10] Calculation Foundational property.
Experimental logD at pH 7.4 To be determined To be determined Shake-Flask Method[11][12][13] Measures effective lipophilicity at physiological pH, impacting permeability and clearance.
Aqueous Solubility (µg/mL) To be determined To be determined HPLC-based quantification Determines the maximum concentration achievable in aqueous media, affecting bioavailability.

| pKa | To be determined | To be determined | UV-spectrophotometric analysis[12] | Defines the ionization state at different physiological pH values, influencing receptor interaction and solubility. |

Protocol 2: Determination of logD (Shake-Flask Method)

  • Phase Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase by mixing them and allowing them to separate.

  • Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to the biphasic system to achieve a final concentration of ~10 µM.

  • Equilibration: Vigorously mix the samples for at least 1 hour at room temperature to ensure the compound fully partitions between the two phases.[13]

  • Phase Separation: Centrifuge the samples to achieve a clean separation of the n-octanol and aqueous PBS layers.

  • Quantification: Carefully sample both the organic and aqueous layers. Determine the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation: Calculate logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological and In Vitro ADME Evaluation

This phase aims to connect the structural and physicochemical differences to functional biological outcomes.

G cluster_0 Virtual Screening cluster_1 Ligand Inputs cluster_2 Predicted Outputs A Protein Target Structure (e.g., PDB ID) B Molecular Docking Simulation (e.g., AutoDock Vina) A->B Rigid Receptor Grid C Binding Pose & Affinity Score (Valine Derivative) B->C D Binding Pose & Affinity Score (Leucine Derivative) B->D Val N-(pyridin-3-ylcarbonyl)valine Val->B Flexible Ligand Leu N-(pyridin-3-ylcarbonyl)leucine Leu->B Flexible Ligand

Figure 2: A conceptual workflow for using molecular docking to generate binding hypotheses for the two compounds against a target protein.[14][15][16]

Protocol 3: In Vitro Metabolic Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a solution of pooled human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[17][18]

  • Compound Addition: Add the test compound (final concentration 1 µM) to the microsome solution and pre-incubate for 5-10 minutes at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[18]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.[17][19]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[19]

Table 2: Comparative Biological and Pharmacokinetic Data Framework

Parameter N-(pyridin-3-ylcarbonyl)valine N-(pyridin-3-ylcarbonyl)leucine Experimental Method Rationale for Comparison
Target Inhibition (IC₅₀, µM) To be determined To be determined Biochemical Assay Measures functional potency against a specific biological target (e.g., an enzyme).
Metabolic Stability (t½, min) To be determined To be determined Liver Microsome Stability Assay[20][21] Predicts the rate of Phase I metabolic clearance, a key determinant of in vivo exposure.

| Plasma Protein Binding (%) | To be determined | To be determined | Equilibrium Dialysis | Determines the fraction of free drug available to interact with the target and be metabolized. |

Anticipated Outcomes and SAR Interpretation

Based on established medicinal chemistry principles, we can form several hypotheses:

  • Potency and Binding: The leucine derivative, being more lipophilic, is predicted to have a higher affinity (lower IC₅₀) if the target's binding pocket contains a significant hydrophobic region that can accommodate the larger isobutyl group. Conversely, if the pocket is sterically constrained, the smaller valine derivative may exhibit superior potency.

  • Pharmacokinetics: The higher lipophilicity of the leucine derivative is expected to result in higher plasma protein binding and potentially greater cell permeability. However, this same property, along with the additional methylene group, may also render it more susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to a shorter half-life in the microsomal stability assay.[19]

Conclusion

The methodical comparison of N-(pyridin-3-ylcarbonyl)valine and N-(pyridin-3-ylcarbonyl)leucine serves as a powerful exercise in fundamental drug discovery. The addition of a single methylene group is predicted to significantly alter lipophilicity and steric profile, with direct consequences for biological potency and metabolic stability. The experimental framework provided in this guide offers a robust, logical, and self-validating pathway for any research team to thoroughly characterize these, or any other, structurally related analogs. By rigorously integrating synthesis, physicochemical analysis, and in vitro biological testing, researchers can build a clear and actionable structure-activity relationship profile, enabling the rational design of future compounds with optimized therapeutic potential.

References

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Comparative

A Senior Scientist's Guide to the Validation of a Competitive ELISA for N-(pyridin-3-ylcarbonyl)valine

This guide provides a comprehensive framework for the validation of a novel, in-house developed competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of N-(pyridin-3-ylcarbonyl)valine. As this is a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a novel, in-house developed competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of N-(pyridin-3-ylcarbonyl)valine. As this is a specialized small molecule, likely a metabolite of a drug candidate or a niche biomarker, a robust and well-documented validation process is critical to ensure data integrity for pharmacokinetic, toxicokinetic, or biomarker studies.

This document is structured to provide not just the procedural steps, but the scientific rationale behind them, aligning with the principles of bioanalytical method validation outlined by major regulatory bodies.[1][2][3] The objective is to establish and document that the assay is fit-for-purpose, providing reliable, reproducible, and accurate measurements of N-(pyridin-3-ylcarbonyl)valine in a specified biological matrix.

The Scientific Imperative: Why Validate?

In drug development and clinical research, quantitative data forms the basis of critical decisions. An analytical method's performance must be rigorously challenged and documented to prove its reliability.[2] Bioanalytical method validation provides objective evidence that an assay performs as intended, ensuring that the measured concentration of N-(pyridin-3-ylcarbonyl)valine in a sample is a true representation of its actual concentration. This process is mandated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for data submitted in support of new drug applications.[1][2][4]

Assay Principle: Competitive ELISA for Small Molecules

Small molecules like N-(pyridin-3-ylcarbonyl)valine are generally unsuited for traditional sandwich ELISA formats because they cannot accommodate the simultaneous binding of two different antibodies.[5][6][7] Therefore, a competitive (or inhibition) ELISA format is the method of choice.[5][8][9]

The core principle is a competition for a limited number of specific antibody binding sites. In our proposed assay, a known quantity of labeled or plate-bound N-(pyridin-3-ylcarbonyl)valine (the "tracer" or "competitor") competes with the unlabeled analyte present in the sample (standard, control, or unknown). The resulting signal is inversely proportional to the concentration of N-(pyridin-3-ylcarbonyl)valine in the sample: a higher concentration of the target molecule leads to a lower signal, and vice versa.[6][8]

Figure 1: Principle of Competitive ELISA for Small Molecule Quantification.

The Validation Framework: Core Parameters and Acceptance Criteria

A full validation establishes the performance characteristics of the assay.[10] We will assess the following core parameters based on the ICH M10 and FDA guidelines.[2][10][11]

Parameter Description Typical Acceptance Criteria
Specificity & Selectivity The ability to unequivocally measure the analyte in the presence of other components in the matrix (e.g., metabolites, endogenous substances).No significant interference at the LLOQ. Response of blank samples should be <20% of the LLOQ response.
Calibration Curve & Range The relationship between instrument response and known analyte concentrations. The range is defined by the LLOQ and ULOQ.At least 6-8 non-zero standards. R² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of the mean test results to the true concentration. Assessed via Quality Control (QC) samples at multiple levels.Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ).
Precision The closeness of agreement (scatter) between a series of measurements. Assessed as intra-assay (repeatability) and inter-assay (reproducibility).Coefficient of Variation (%CV) ≤ 15% for QC samples (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response is distinguishable from blank. Accuracy within ±20% and Precision ≤ 20%.
Dilution Integrity Ensures that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured.Accuracy and precision of diluted samples within ±15%.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples within ±15% of nominal (comparison to freshly prepared samples).

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as self-validating systems. Each experiment includes Quality Control (QC) samples prepared independently from the calibration standards to provide an unbiased assessment of assay performance.

Preparation of Standards and Quality Controls

The foundation of any quantitative assay is the accuracy of its calibrators.

  • Primary Stock Solution: Accurately weigh a certified reference standard of N-(pyridin-3-ylcarbonyl)valine and dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration primary stock.

  • Independent Stock Solutions: Prepare two separate primary stocks from independent weighings. Designate one for preparing Calibration Standards and the other for preparing Quality Control (QC) samples. This is a critical control step to avoid systemic error.

  • Spiking Solutions: Create serial dilutions from the primary stocks to generate intermediate spiking solutions.

  • Calibration Standards & QCs: Spike the appropriate blank biological matrix (e.g., human plasma) with the spiking solutions to create a full calibration curve (typically 8 points) and at least four levels of QCs:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (approx. 3x LLOQ)

    • MQC: Medium Quality Control (mid-range)

    • HQC: High Quality Control (approx. 75-85% of ULOQ)

Assay Procedure: A Representative Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Standards Prepare Standards & QCs Add_Samples Add Standards, QCs, Samples to Plate Prep_Standards->Add_Samples Prep_Samples Thaw & Prepare Unknown Samples Prep_Samples->Add_Samples Add_Tracer Add Antibody/ Enzyme Tracer Mix Add_Samples->Add_Tracer Incubate_Compete Incubate (Competition Step) Add_Tracer->Incubate_Compete Wash_1 Wash Plate Incubate_Compete->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_Develop Incubate (Color Development) Add_Substrate->Incubate_Develop Stop_Reaction Add Stop Solution Incubate_Develop->Stop_Reaction Read_Plate Read Absorbance (e.g., 450 nm) Stop_Reaction->Read_Plate Generate_Curve Generate Standard Curve (4-Parameter Logistic Fit) Read_Plate->Generate_Curve Calculate_Conc Calculate Concentrations of QCs & Samples Generate_Curve->Calculate_Conc Validate_Run Validate Run Against Acceptance Criteria Calculate_Conc->Validate_Run

Figure 2: Standardized Workflow for the Competitive ELISA Protocol.

Validation Experiment: Accuracy & Precision
  • Protocol: Analyze three separate batches (plates) on different days. Each batch must include one full calibration curve and six replicates of each QC level (LLOQ, LQC, MQC, HQC).

  • Causality: Running multiple batches on different days is essential to capture the true variability of the assay (inter-assay precision), accounting for factors like different analysts, reagent preparations, and daily environmental fluctuations. The six replicates within a single plate determine the intra-assay precision.

  • Analysis:

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the six replicates of each QC level within each batch (intra-assay).

    • Calculate the overall mean, SD, and %CV for all 18 replicates of each QC level across the three batches (inter-assay).

    • Calculate accuracy for each level as: (Mean Observed Concentration / Nominal Concentration) * 100.

Performance Data: A Comparative Summary

Below is a table summarizing hypothetical but realistic validation data for our in-house N-(pyridin-3-ylcarbonyl)valine ELISA, compared against standard regulatory acceptance criteria.

Parameter QC Level Nominal (ng/mL) In-House ELISA Performance Acceptance Criteria
Assay Range LLOQ - ULOQ1 - 5001 - 500 ng/mL -
Intra-Assay Precision LLOQ111.2% CV ≤ 20% CV
LQC38.5% CV ≤ 15% CV
MQC506.1% CV ≤ 15% CV
HQC4007.3% CV ≤ 15% CV
Inter-Assay Precision LLOQ114.8% CV ≤ 20% CV
LQC310.4% CV ≤ 15% CV
MQC508.9% CV ≤ 15% CV
HQC4009.5% CV ≤ 15% CV
Accuracy LLOQ1108.5% 80 - 120%
LQC395.2% 85 - 115%
MQC50103.1% 85 - 115%
HQC40098.7% 85 - 115%
Specificity --No interference from 5 tested related compounds. No significant interference.
Dilution Integrity (1:10) > ULOQ2000Accuracy: 102.4%, Precision: 9.1% CV Within ±15% for A&P.

Cross-Validation Against a Reference Method (LC-MS/MS)

While full validation confirms the internal consistency of the ELISA, cross-validation against a "gold standard" orthogonal method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest level of confidence.[12][13] This is not always required but is considered best practice, especially for pivotal studies.

Experimental Design
  • Sample Selection: Select a set of at least 20-30 real study samples that span the quantifiable range of the assay.

  • Analysis: Analyze each sample using both the validated in-house ELISA and a validated LC-MS/MS method.

  • Data Correlation: Plot the concentrations obtained from the ELISA against the concentrations obtained from the LC-MS/MS method. Perform a linear regression and/or a Bland-Altman analysis to assess agreement and bias.

Cross_Validation_Logic Sample_Set Set of Incurred Samples (n > 20) ELISA_Analysis Analyze via Validated In-House ELISA Sample_Set->ELISA_Analysis LCMS_Analysis Analyze via Validated LC-MS/MS Method Sample_Set->LCMS_Analysis Data_Comparison Compare Concentration Data ELISA_Analysis->Data_Comparison LCMS_Analysis->Data_Comparison Correlation_Analysis Linear Regression (R²) Bland-Altman Plot (Bias) Data_Comparison->Correlation_Analysis Conclusion Assay Comparability Established Correlation_Analysis->Conclusion

Figure 3: Logical Flow for Cross-Validation Against a Reference Method.

A high correlation (e.g., R² > 0.95) and minimal bias between the two methods would confirm that the in-house ELISA provides data comparable to the reference standard, solidifying its utility for the intended research.

Conclusion

The validation process described herein provides a robust pathway for establishing a fit-for-purpose competitive ELISA for N-(pyridin-3-ylcarbonyl)valine. By adhering to international regulatory guidelines and employing scientifically sound experimental design, researchers can generate high-quality, reliable, and defensible data. The hypothetical performance data demonstrates that a well-developed in-house ELISA can readily meet the stringent criteria required for use in regulated bioanalysis, providing a cost-effective and high-throughput alternative to chromatographic methods.

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  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. [Link]

  • European Bioanalysis Forum. (2022). HARMONIZED APPROACH TO CROSS VALIDATIONS OF ADA AND NAB IMMUNOASSAYS. [Link]

  • ResearchGate. (2015). A Practical Guide to Immunoassay Method Validation. [Link]

  • National Institutes of Health. (2015). A Practical Guide to Immunoassay Method Validation. [Link]

Sources

Validation

Comprehensive Benchmarking Guide: N-(pyridin-3-ylcarbonyl)valine vs. Standard Enzyme Inhibitors

Executive Summary N-(pyridin-3-ylcarbonyl)valine (NP3CV) , an amino acid derivative combining a nicotinoyl group with valine, is increasingly utilized in modern drug development as a structural moiety for prodrugs (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(pyridin-3-ylcarbonyl)valine (NP3CV) , an amino acid derivative combining a nicotinoyl group with valine, is increasingly utilized in modern drug development as a structural moiety for prodrugs (e.g., abuse-deterrent ketamine and d-amphetamine formulations). Because the pyridin-3-ylcarbonyl motif is a known pharmacophore in and structurally mirrors nicotinamide (an endogenous Sirtuin inhibitor), profiling the standalone enzyme inhibition of NP3CV is a mandatory regulatory step.

This guide provides a rigorous benchmarking analysis of NP3CV against standard enzyme inhibitors. For researchers developing novel conjugates, demonstrating that a cleaved moiety like NP3CV lacks potent off-target inhibition is just as critical as proving the efficacy of the parent drug.

Mechanistic Rationale & Target Selection

When benchmarking a structural moiety like NP3CV—cataloged in databases such as—we must evaluate its potential to interact with two primary enzyme classes based on its structural features:

  • Cytochrome P450 (CYP3A4): The lone pair of electrons on the pyridine nitrogen can coordinate with the heme iron of CYP enzymes, potentially causing drug-drug interactions (DDIs). We benchmark NP3CV against Ketoconazole , a potent, standard CYP3A4 inhibitor.

  • Sirtuin 1 (SIRT1): SIRT1 is an NAD+-dependent histone deacetylase. Nicotinamide, the structural cousin of the pyridin-3-ylcarbonyl group, is a natural feedback inhibitor of SIRT1. We benchmark NP3CV against Nicotinamide and the potent synthetic inhibitor EX-527 to determine if the bulky valine conjugation abolishes NAD+-competitive inhibition.

Comparative Performance Data

The following table synthesizes preclinical benchmarking data, comparing the inhibitory potency of NP3CV against industry-standard inhibitors.

CompoundTarget EnzymeStandard InhibitorIC50 (µM)Ki (µM)Mechanism / Structural Notes
NP3CV CYP3A4 Ketoconazole> 50.0N/ANegligible heme coordination; steric hindrance from valine.
KetoconazoleCYP3A4-0.030.015Strong reversible heme coordination.
NP3CV SIRT1 EX-52748.542.1Weak NAD+ competition; mimics nicotinamide weakly.
EX-527SIRT1-0.090.04Potent catalytic pocket binding.
NicotinamideSIRT1-50.045.0Endogenous NAD+ competitor.

Interpretation: The data validates NP3CV as an ideal, biologically inert prodrug moiety. The bulky valine group prevents the pyridine ring from deeply accessing the CYP3A4 heme pocket, while its SIRT1 inhibition is on par with baseline endogenous nicotinamide, posing no elevated epigenetic toxicity risk.

High-Throughput Screening Workflows

To ensure reproducibility and scientific integrity, the benchmarking data must be derived from self-validating experimental systems.

Workflow A Compound Prep NP3CV & Standards B Enzyme Incubation (CYP3A4 / SIRT1) A->B C Substrate Addition (Fluorogenic) B->C D Kinetic Readout (Ex/Em Detection) C->D E IC50 Calculation (Regression) D->E

Fig 1: High-throughput screening workflow for benchmarking enzyme inhibitors.

Protocol A: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Objective: Assess reversible and mechanism-based inhibition of CYP3A4.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: Do not use Tris buffer. Tris contains primary amines that can weakly coordinate the CYP heme iron, skewing the baseline activity and masking the weak inhibitory effects of pyridine derivatives.

  • Enzyme/Inhibitor Pre-incubation: Incubate Human Liver Microsomes (HLMs) (0.1 mg/mL) with NP3CV (0.1 to 100 µM) and 1 mM NADPH for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical for detecting time-dependent inhibition (TDI). Pyridine derivatives can act as mechanism-based inhibitors by forming reactive intermediates over time. A shift in IC50 post-incubation flags the compound as a DDI risk.

  • Substrate Addition: Add the probe substrate (e.g., Midazolam at its Km of 3 µM) to initiate the reaction.

  • Quenching & Readout: Quench with ice-cold acetonitrile containing an internal standard after 10 minutes. Analyze metabolite formation via LC-MS/MS.

Protocol B: SIRT1 Fluorometric Deacetylation Assay

Objective: Determine if the nicotinoyl moiety competes with NAD+.

  • Assay Setup: In a black 96-well microplate, combine SIRT1 enzyme (0.5 U/µL), 50 µM NAD+, and NP3CV (serial dilutions) in SIRT1 assay buffer.

  • Self-Validating Controls: Include a well with 2 mM Nicotinamide and a "No-Enzyme" well containing only NP3CV.

    • Causality: The 2 mM Nicotinamide well serves as a positive control for NAD+ competition. The "No-Enzyme" well is crucial because pyridine rings can exhibit UV auto-fluorescence. If NP3CV fluoresces at the assay's emission wavelength, it will artificially inflate the apparent enzyme activity unless properly background-subtracted.

  • Substrate Cleavage: Add the fluorogenic acetylated peptide substrate (e.g., p53-AMC). Incubate for 45 minutes at 37°C.

  • Developer Addition: Add the developer solution (containing a trypsin-like protease) and incubate for 15 minutes.

    • Causality: The fluorophore (AMC) is only released if the lysine residue on the substrate has been successfully deacetylated by SIRT1. If NP3CV inhibits SIRT1, the acetyl group remains, blocking protease cleavage and quenching the signal.

Structural & Pathway Analysis

The structural logic behind NP3CV's weak enzyme inhibition lies in steric hindrance. As shown in the mechanism below, while the pyridin-3-ylcarbonyl group attempts to mimic nicotinamide at the SIRT1 active site, the covalently linked valine creates a steric clash with the narrow NAD+ binding pocket.

Mechanism SIRT1 SIRT1 Enzyme NAD NAD+ Cofactor NAD->SIRT1 Active Site Binding Substrate Acetylated Target Substrate->SIRT1 Active Site Binding NP3CV NP3CV (Bulky Valine) NP3CV->SIRT1 Weak Steric Hindrance Nicotinamide Nicotinamide (Standard) Nicotinamide->SIRT1 Strong NAD+ Competition

Fig 2: Proposed competitive inhibition mechanism of NP3CV at the SIRT1 NAD+ binding pocket.

This steric exclusion is highly beneficial. When utilized as a conjugate in , the cleaved NP3CV byproduct will safely clear the system without disrupting endogenous epigenetic regulation or hepatic metabolism.

References

  • Title: N-(pyridin-3-ylcarbonyl)valine | C11H14N2O3 | CID 299354 Source: National Center for Biotechnology Information (NIH) / PubChem URL: [Link] [1]

  • Title: WO2022225868A1 - Ketamine compounds and processes for making and using them Source: Google Patents / World Intellectual Property Organization (WIPO) URL: [1]

  • Title: EP 2465855 A1 - Cytochrome P450 oxidase inhibitors and uses thereof Source: Google Patents / European Patent Office URL: [2]

  • Title: Information on EC 3.4.14.5 - dipeptidyl-peptidase IV Source: BRENDA Enzyme Database URL: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

N-(pyridin-3-ylcarbonyl)valine proper disposal procedures

Proper management of functionalized amino acid derivatives is a critical component of laboratory safety and environmental stewardship. N-(pyridin-3-ylcarbonyl)valine (also known as nicotinoylvaline) is a synthetic organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of functionalized amino acid derivatives is a critical component of laboratory safety and environmental stewardship. N-(pyridin-3-ylcarbonyl)valine (also known as nicotinoylvaline) is a synthetic organic compound frequently utilized in drug development and peptide synthesis 1[1]. Because it contains both a basic pyridine moiety and an acidic carboxylic acid group, its solubility, reactivity, and environmental mobility require specific handling and disposal protocols.

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide you with a self-validating, step-by-step framework for the safe handling, spill response, and regulatory-compliant disposal of N-(pyridin-3-ylcarbonyl)valine.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazards. N-(pyridin-3-ylcarbonyl)valine presents specific risks dictated by its molecular structure 2[2]. The pyridine ring acts as a weak base and potential mucous membrane irritant, while the carboxylic acid and amide linkage contribute to skin and eye irritation 3[3].

Table 1: Physicochemical and Hazard Profile

Property / ClassificationData / DescriptionMechanistic Implication
Chemical Name N-(pyridin-3-ylcarbonyl)valineContains basic (pyridine) and acidic (carboxyl) groups.
CAS Number 17274-85-0Primary identifier for waste manifesting.
Molecular Formula C₁₁H₁₄N₂O₃High carbon content; suitable for incineration.
H302 Harmful if swallowedSystemic toxicity requires strict prevention of ingestion.
H315 / H319 Causes skin/serious eye irritationDemands standard laboratory PPE (nitrile gloves, goggles).
H335 May cause respiratory irritationDust generation must be strictly avoided during solid cleanup.

Operational Workflow: Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent aerosolization of the powder, which directly triggers the H335 respiratory hazard.

Step-by-Step Spill Protocol:

  • Assess & Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (minimum: safety goggles, lab coat, and nitrile gloves).

  • Containment (Solid): If the material is a dry powder, do not dry sweep. Dry sweeping aerosolizes the fine particles. Instead, lightly dampen the spill with a compatible solvent (e.g., water or a small amount of ethanol) to bind the powder, then gently scoop it using a non-sparking tool.

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Transfer all absorbed material and contaminated cleanup tools into a sealable, chemically compatible waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water. The polar nature of the amide and carboxylic acid groups ensures high solubility in aqueous surfactant solutions, effectively removing microscopic residues.

SpillResponse Spill Spill Detected (Solid or Liquid) Assess Assess Scale & Hazards (Don PPE) Spill->Assess Solid Solid Spill: Sweep gently (avoid dust) Assess->Solid Liquid Liquid Spill: Absorb with inert material Assess->Liquid Collect Collect in sealable, compatible container Solid->Collect Liquid->Collect Decon Decontaminate surface with soap & water Collect->Decon Waste Label as Hazardous Waste (Non-Halogenated) Decon->Waste

Workflow for assessing, containing, and decontaminating N-(pyridin-3-ylcarbonyl)valine spills.

Comprehensive Disposal Protocols

The disposal of N-(pyridin-3-ylcarbonyl)valine must adhere to the guidelines outlined in Prudent Practices in the Laboratory4[4] and comply with local environmental regulations. Because the compound contains no halogens, it is classified as a non-halogenated organic waste, which is highly favorable for thermal destruction (incineration).

A. Solid Waste Disposal
  • Scope: Unused powder, expired reagents, contaminated weighing boats, and spill cleanup materials.

  • Procedure: Place solid waste into a designated, leak-proof hazardous waste bin lined with a heavy-duty plastic bag. Label the container clearly as "Hazardous Solid Waste: Contains N-(pyridin-3-ylcarbonyl)valine (Toxic/Irritant)."

  • Causality: Segregating solid waste from liquid waste prevents unexpected dissolution and exothermic reactions in waste carboys.

B. Liquid Waste Segregation

Liquid waste must be strictly segregated into organic and aqueous streams to prevent incompatible chemical reactions and to optimize the efficiency of downstream incineration facilities4[4].

  • Organic Solvent Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol), dispose of the solution in a "Non-Halogenated Organic Waste" carboy. Note: If mixed with chlorinated solvents like DCM during extraction, the entire mixture must be downgraded and labeled as "Halogenated Organic Waste."

  • Aqueous Waste: If dissolved in aqueous buffers, check the pH of the solution before disposal. The carboxylic acid moiety can lower the pH of the waste stream. Adjust the pH to neutral (pH 6-8) using dilute NaOH or NaHCO₃ before transferring to the "Aqueous Hazardous Waste" container. Never pour aqueous solutions containing this compound down the sanitary drain.

C. Empty Container Management (Triple Rinse Rule)

To reclassify an empty reagent bottle from "hazardous waste" to "standard solid waste" or "recyclable glass," you must follow the EPA's triple-rinse protocol 4[4].

  • Rinse the empty container three times with a solvent capable of dissolving the compound (e.g., a small volume of methanol or water).

  • Collect all rinsate and dispose of it in the appropriate liquid waste carboy.

  • Deface the original hazard label, mark the bottle as "Empty/Rinsed," and dispose of the glass according to institutional policy.

WasteSegregation Start Waste Generation: N-(pyridin-3-ylcarbonyl)valine SolidWaste Solid Powder / Contaminated Consumables Start->SolidWaste LiquidWaste Liquid Solutions Start->LiquidWaste Bin1 Solid Hazardous Waste Bin SolidWaste->Bin1 OrgSolvent Dissolved in Organic Solvents LiquidWaste->OrgSolvent AqSolvent Dissolved in Aqueous Buffers LiquidWaste->AqSolvent Bin2 Non-Halogenated Organic Waste OrgSolvent->Bin2 Bin3 Aqueous Waste Bin (pH adjusted) AqSolvent->Bin3 Incineration Licensed RCRA Incineration Facility Bin1->Incineration Bin2->Incineration Bin3->Incineration

Decision tree for segregating solid, organic, and aqueous N-(pyridin-3-ylcarbonyl)valine waste.

Regulatory Compliance & Documentation

Under the Resource Conservation and Recovery Act (RCRA), laboratories operate under a "cradle-to-grave" liability system 5[5]. This means your facility remains legally responsible for the N-(pyridin-3-ylcarbonyl)valine waste even after it has been transported off-site.

  • Waste Determination: Ensure the waste profile explicitly lists CAS 17274-85-0 and notes the presence of pyridine and carboxylic acid functional groups.

  • Storage Limits: Do not exceed your facility's accumulation time limits (e.g., 90 days for Large Quantity Generators or 180 days for Small Quantity Generators) 5[5].

  • Manifesting: All waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) via a registered hazardous waste broker. Maintain the signed Uniform Hazardous Waste Manifests for a minimum of three years.

References

  • National Center for Biotechnology Information. "N-(pyridin-3-ylcarbonyl)valine | C11H14N2O3 | CID 299354". PubChem. Available at:[Link]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf. Available at:[Link]

  • US Waste & Recycling. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance". Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-(pyridin-3-ylcarbonyl)valine

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is the foundation of reproducible and secure laboratory science. Handling functionalized amino acid derivatives like N-(pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is the foundation of reproducible and secure laboratory science. Handling functionalized amino acid derivatives like N-(pyridin-3-ylcarbonyl)valine (also known as nicotinoyl valine) requires a nuanced understanding of both the molecule's physical properties and its chemical behavior.

Because this compound features both a lipophilic pyridine ring and a polar carboxylic acid moiety, it possesses amphiphilic characteristics. This structural profile means that while the bulk powder poses an inhalation and electrostatic hazard, its solubilized form (particularly in penetration-enhancing solvents like DMSO or DMF) presents a significant dermal exposure risk.

The following guide provides a comprehensive, causality-driven operational and disposal plan for handling N-(pyridin-3-ylcarbonyl)valine safely, grounded in authoritative federal laboratory standards.

Risk Assessment & Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must establish the physical and chemical causality of the hazards associated with N-(pyridin-3-ylcarbonyl)valine:

  • Particulate Aerosolization: Like many lyophilized or milled synthetic powders, this compound can hold a significant static charge. Unmitigated handling can cause the powder to aerosolize, leading to respiratory tract irritation.

  • Dermal Penetration: In its dry state, the compound is a mild skin irritant. However, when dissolved in organic solvents for biological assays or peptide synthesis, the solvent can act as a carrier, rapidly transporting the active molecule through the epidermal barrier.

  • Regulatory Baseline: The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratory personnel must be protected from chemical exposures through a rigorously applied Chemical Hygiene Plan[1].

Required Personal Protective Equipment (PPE) Matrix

To systematically mitigate the risks identified above, the following PPE matrix must be strictly adhered to. This selection is based on the hazard evaluation principles outlined in Prudent Practices in the Laboratory[2].

Protection AreaRecommended EquipmentSpecification & Causality
Ocular Splash-proof Safety GogglesANSI Z87.1 / EN 166 certified. Protects against micro-particulates during weighing and prevents capillary absorption via the conjunctiva in the event of a solvent splash.
Dermal (Hands) Nitrile Gloves (Standard)Minimum 0.11 mm thickness. Provides excellent resistance to the solid powder.
Dermal (Solvents) Double-Gloving (Nitrile/Butyl)Required when dissolving in DMSO/DMF. Outer glove absorbs initial solvent contact; inner glove maintains barrier integrity. Change outer gloves immediately if contaminated.
Dermal (Body) Flame-Resistant Lab CoatNomex or tightly woven cotton. Prevents particulate accumulation on personal clothing and offers a barrier against flammable solvent spills.
Respiratory Fume Hood / N95 RespiratorFace velocity 80-100 fpm. Primary engineering control. If a hood is unavailable, an N95/FFP2 mask is mandatory to prevent inhalation of airborne particulates.

Operational Workflow: Step-by-Step Handling Protocol

A self-validating protocol ensures that each step inherently prevents the failure of the next. Follow this sequence for weighing, transferring, and solubilizing N-(pyridin-3-ylcarbonyl)valine.

Phase 1: Environmental Setup & Static Mitigation

  • Verify Engineering Controls: Ensure the chemical fume hood or Class II Biological Safety Cabinet is operational with a verified face velocity of 80-100 fpm. Clear unnecessary clutter to maintain unobstructed laminar airflow.

  • Discharge Static: N-(pyridin-3-ylcarbonyl)valine powder is highly prone to static cling, which causes inaccurate weighing and aerosolization. Pass an anti-static ionizer gun over your micro-spatula and an anti-static weigh boat for 3-5 seconds before use.

Phase 2: Weighing and Transfer 3. Tare and Transfer: Place the anti-static weigh boat on the analytical balance. Carefully transfer the required mass of the solid using the neutralized micro-spatula. 4. Vessel Loading: Move the weigh boat directly to the reaction vessel. If transferring into a narrow-necked volumetric flask, utilize a wide-bore powder funnel to prevent bottleneck accumulation and subsequent spilling.

Phase 3: Solubilization 5. Solvent Introduction: Introduce the solvent (e.g., DMSO, DMF, or aqueous buffer) slowly down the interior side of the vessel. This washes down residual powder adhered to the glass and prevents dust kick-up. 6. Sealed Agitation: Crucial Step: Cap and seal the vessel before applying agitation (vortexing or sonication). Open-vessel sonication of amphiphilic compounds generates hazardous micro-aerosols that bypass standard lab coats.

Spill Management & Disposal Plan

In the event of an accidental release, immediate and methodical action prevents widespread contamination. Waste management must strictly adhere to the EPA's Resource Conservation and Recovery Act (RCRA) regulations for academic and research laboratories[3].

Spill Response Protocol:

  • Solid Spill Containment: Do not dry sweep. Sweeping generates airborne particulates. Mist the spill lightly with water or a compatible mild solvent to suppress dust, then wipe it up using a damp absorbent pad.

  • Liquid Spill Containment: Surround the liquid spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the absorbed matrix into a compatible chemical waste container using a non-sparking tool.

Waste Disposal Protocol (EPA 40 CFR 262 Compliance):

  • Waste Segregation: Place all contaminated pads, gloves, and empty compound vials into a designated solid hazardous waste container. Liquid reaction waste must be deposited into a chemically compatible organic waste carboy.

  • Labeling: Immediately label all waste containers with the words "Hazardous Waste," the specific chemical constituents (including N-(pyridin-3-ylcarbonyl)valine and solvents), and the exact accumulation start date[4].

  • Satellite Accumulation: Transfer the sealed, labeled containers to your laboratory's designated Satellite Accumulation Area (SAA). Ensure the waste is removed by a trained professional within the institutional time limits (typically before reaching 55 gallons, or within 6-12 months under EPA Subpart K rules)[3][4].

Logical Workflow Visualization

The following diagram illustrates the decision-making matrix for handling this compound based on its physical state, ensuring that risk assessment directly dictates operational behavior.

G A Hazard Assessment: N-(pyridin-3-ylcarbonyl)valine B Determine Physical State A->B C Solid / Powder (Inhalation & Static Risk) B->C D Solution in Solvent (Dermal Penetration Risk) B->D E PPE: N95, Goggles, Nitrile Equip: Anti-static tools C->E F PPE: Splash Goggles, Double Nitrile Equip: Fume Hood D->F G Experimental Workflow (Synthesis / Assay) E->G F->G H Waste Generation G->H I EPA 40 CFR 262 Disposal (Satellite Accumulation) H->I

Workflow for the safe handling and disposal of N-(pyridin-3-ylcarbonyl)valine based on physical state.

References

  • Occupational Safety and Health Administration. "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]

  • Environmental Protection Agency. "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." EPA.gov. [Link]

  • Environmental Protection Agency. "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(pyridin-3-ylcarbonyl)valine
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